molecular formula C21H21N3O3 B1671009 AVE1231 CAS No. 1031195-19-3

AVE1231

Cat. No.: B1671009
CAS No.: 1031195-19-3
M. Wt: 363.4 g/mol
InChI Key: ZQJTYRXKAZFWPK-UHFFFAOYSA-N
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Description

E1231 is a SIRT1 activator which protects from experimental atherosclerosis and lowers plasma cholesterol and triglycerides by enhancing ABCA1 expression.

Properties

CAS No.

1031195-19-3

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

1-[4-[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C21H21N3O3/c1-14-7-8-20(27-14)19-13-17(16-5-3-4-6-18(16)22-19)21(26)24-11-9-23(10-12-24)15(2)25/h3-8,13H,9-12H2,1-2H3

InChI Key

ZQJTYRXKAZFWPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

E-1231;  E 1231;  E1231

Origin of Product

United States

Foundational & Exploratory

The Molecular Siege: Unraveling the Mechanism of AVE1231 on TASK-1 Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The two-pore domain potassium (K2P) channel, TASK-1 (Twik-related acid-sensitive K+ channel-1), encoded by the KCNK3 gene, plays a pivotal role in setting the resting membrane potential and regulating cellular excitability in various tissues. Its atrial-specific expression in the heart has rendered it a compelling therapeutic target for atrial fibrillation. AVE1231, also known as A293, has emerged as a potent and selective inhibitor of TASK-1 channels. This technical guide provides a comprehensive overview of the mechanism of action of this compound on TASK-1 channels, detailing the molecular interactions, quantitative pharmacological data, and the experimental protocols utilized to elucidate these findings. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of ion channel pharmacology and the development of novel antiarrhythmic agents.

Introduction

TASK-1 channels are members of the two-pore domain potassium channel family, which are characterized by their dimeric structure, with each subunit containing two pore-forming P-loops. These channels are voltage-independent and are regulated by a variety of physiological and pharmacological stimuli, including extracellular pH, anesthetics, and neurotransmitters. In the heart, TASK-1 channels are predominantly expressed in the atria, where they contribute to the repolarization of the action potential.[1][2] Upregulation of TASK-1 has been implicated in the pathophysiology of atrial fibrillation (AF), making it a prime target for therapeutic intervention.[2][3]

This compound is an aromatic carbonamide that has been identified as a high-affinity inhibitor of TASK-1 channels.[4] Its atrial-selective action, due to the specific expression pattern of its target, minimizes the risk of ventricular proarrhythmic effects, a common drawback of many antiarrhythmic drugs.[3][5] Understanding the precise mechanism by which this compound inhibits TASK-1 is crucial for the rational design of next-generation, more potent, and selective TASK-1 inhibitors for the management of atrial fibrillation.

Mechanism of Action: A Direct Occlusion of the Pore

The inhibitory action of this compound on TASK-1 channels is characterized by a direct block of the ion conduction pathway. Extensive research utilizing site-directed mutagenesis and in silico docking studies has pinpointed the binding site of this compound within the central cavity of the TASK-1 channel, a region accessible from the intracellular side.[6][7]

The Binding Site: A Triad (B1167595) of Critical Residues

The high-affinity binding of this compound to the TASK-1 channel is mediated by specific interactions with a triad of amino acid residues located in the transmembrane segments M2 and M4, which line the inner pore. These critical residues are:

  • Glutamine 126 (Q126) located in the M2 segment.[7][8]

  • Leucine 239 (L239) located in the M4 segment.[7][8]

  • Asparagine 240 (N240) also located in the M4 segment.[7][8]

Mutation of these residues to alanine (B10760859) has been shown to significantly reduce the inhibitory potency of this compound, confirming their essential role in drug binding.[7][8] This binding site is situated deep within the pore, below the selectivity filter, suggesting that this compound acts as a pore blocker, physically occluding the channel and preventing the efflux of potassium ions.

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cluster_channel TASK-1 Channel cluster_effect Functional Consequence Pore Ion Conduction Pore Q126 Q126 L239 L239 N240 N240 Block Pore Occlusion Pore->Block M2 M2 Segment M2->Q126 M4 M4 Segment M4->L239 M4->N240 This compound This compound This compound->Pore Binds to central cavity Inhibition Inhibition of K+ Efflux Block->Inhibition Repolarization Prolongation of Atrial Action Potential Inhibition->Repolarization

Caption: this compound binding and inhibitory mechanism on TASK-1 channels.

Quantitative Pharmacology of this compound on TASK-1 Channels

The inhibitory effect of this compound on TASK-1 channels has been quantified in various experimental systems. The following table summarizes the key pharmacological parameters.

ParameterValueExperimental SystemReference
IC50 ~0.2 µmol·L⁻¹Human TASK-1 expressed in Xenopus laevis oocytes[1]
IC50 8.4 µMCarbamoylcholine chloride-activated IKACh[9]
Current Inhibition 80.7 ± 7.7%10 µM this compound on wild-type TASK-1 in Xenopus laevis oocytes[8]
Current Inhibition 15.0 ± 2.9%200 nM this compound on sustained outward current in human atrial cardiomyocytes[5]
Effect on Action Potential ProlongationHuman atrial cardiomyocytes from patients with chronic atrial fibrillation[3]
In Vivo Effect Increased mean arterial pressure in young rats (4 mg·kg⁻¹)1- to 2-week-old rats[10]

Experimental Protocols

The characterization of this compound's mechanism of action on TASK-1 channels has been heavily reliant on electrophysiological techniques. Below are detailed methodologies for the key experiments cited.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is instrumental for studying the pharmacology of ion channels expressed in a heterologous system, allowing for precise control of the membrane potential and measurement of ionic currents.

Objective: To determine the concentration-response relationship and IC50 value of this compound for TASK-1 channels.

Methodology:

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated by enzymatic digestion (e.g., with collagenase).

  • cRNA Injection: Oocytes are injected with cRNA encoding the human TASK-1 channel and incubated for 24-72 hours to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber continuously perfused with a standard bathing solution (e.g., ND96).

    • Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.[2][3][11]

    • A voltage-clamp amplifier is used to maintain a holding potential (e.g., -80 mV) and to apply voltage steps or ramps to elicit TASK-1 currents. A typical voltage protocol involves steps from -80 mV to +60 mV in 20 mV increments.[12]

  • Drug Application: this compound is dissolved in the bathing solution and perfused into the recording chamber at various concentrations.

  • Data Analysis: The steady-state current at a specific voltage (e.g., +60 mV) is measured before and after the application of this compound. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.

dot

OocytePrep Oocyte Preparation (Harvesting & Defolliculation) cRNA_Inject cRNA Injection (hTASK-1) OocytePrep->cRNA_Inject Incubation Incubation (24-72 hours) cRNA_Inject->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Recording Electrophysiological Recording (Voltage Steps/Ramps) TEVC_Setup->Recording Drug_App This compound Application (Concentration-Response) Recording->Drug_App Data_Analysis Data Analysis (IC50 Determination) Drug_App->Data_Analysis

References

A293: A Selective TASK-1 Potassium Channel Blocker for Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of A293 (also known as AVE1231), a potent and selective inhibitor of the two-pore-domain potassium (K2P) channel TASK-1 (KCNK3). Due to the atrium-specific expression and functional upregulation of TASK-1 in atrial fibrillation (AF), A293 has emerged as a promising candidate for the development of novel, atrial-selective antiarrhythmic therapies. This document details the mechanism of action, quantitative pharmacology, experimental methodologies, and therapeutic rationale for A293, intended for researchers, scientists, and professionals in drug development.

Introduction to TASK-1 and A293

The "TWIK-related acid-sensitive K+ channel 1" (TASK-1) is a member of the K2P potassium channel family, which contributes to the background "leak" currents that are crucial for setting the resting membrane potential and shaping the action potential in various cell types. In the human heart, TASK-1 channels are expressed almost exclusively in the atria.[1][2] They play a significant role in the repolarization phase of the atrial action potential.[1]

Recent studies have revealed that TASK-1 currents are significantly upregulated in patients with atrial fibrillation, leading to a shortening of the atrial action potential duration (APD).[3][4][5] This APD shortening is a key factor in the pathophysiology of AF, as it promotes the re-entrant electrical activity that sustains the arrhythmia. Consequently, blocking TASK-1 to prolong the atrial APD represents a targeted and potentially atrial-specific therapeutic strategy.

A293 is an aromatic carbonamide that has been identified as a high-affinity inhibitor of TASK-1 channels, active in the nanomolar to micromolar range.[3][4] Its selectivity for TASK-1 over other cardiac ion channels makes it a valuable pharmacological tool and a promising lead compound for AF treatment.

Mechanism of Action and Binding Site

A293 exerts its inhibitory effect by directly occluding the ion conduction pathway of the TASK-1 channel. The binding site for A293 has been identified within the central cavity of the channel, at the lower end of the cytosolic pore, near the entrance to the lateral fenestrations.[6][7]

Alanine-scanning mutagenesis combined with in-silico docking experiments have pinpointed three essential amino acid residues in the channel's pore-lining domains that are critical for A293 binding[6][8]:

  • Q126 in the M2 transmembrane segment.

  • L239 in the M4 transmembrane segment.

  • N240 in the M4 transmembrane segment.

Mutation of these residues significantly reduces the blocking efficiency of A293.[6][8] Interestingly, this binding site appears to be a common interaction point for other, lower-affinity antiarrhythmic drugs such as propafenone, amiodarone, and carvedilol, suggesting a conserved site of action.[6][7]

cluster_channel TASK-1 Channel Pore cluster_binding_site A293 Binding Site Pore Central Cavity K_ion K+ Ion M2 M2 Segment M4 M4 Segment SF Selectivity Filter SF->Pore Normal Conduction Efflux K+ Efflux Q126 Q126 Block Channel Blockade Q126->Block L239 L239 L239->Block N240 N240 N240->Block A293 A293 A293->Q126 Binds to A293->L239 Binds to A293->N240 Binds to Block->Pore Occludes K_ion->SF Normal Conduction

A293 binding site within the TASK-1 channel pore.

Quantitative Pharmacological Data

The potency and selectivity of A293 have been characterized across various experimental systems. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency and Selectivity of A293
Channel TargetIC50 ValueExperimental SystemReference
TASK-1 ~250 nM Heterologous expression systems[3]
IKACh (GIRK)8.4 µMNot specified[9]
Kv1.5>10 µMNot specified[3]

This table highlights the high affinity of A293 for TASK-1 channels compared to other cardiac ion channels, demonstrating its selectivity.

Table 2: Electrophysiological Effects of A293 on Atrial Cardiomyocytes
ParameterSpeciesEffect of A293 (200 nM)Reference
APD50 Human+6% Prolongation[10]
APD90 Human+18% Prolongation[10]
APD50 Porcine+19% Prolongation[10]
APD90 Porcine+24% Prolongation[10]

APD50/90: Action Potential Duration at 50% and 90% repolarization. These data show that A293 effectively prolongs the action potential in isolated atrial cells.

Table 3: In Vivo Effects of A293 in a Porcine Model of Atrial Fibrillation
ParameterMeasurementEffect of A293Reference
Atrial Fibrillation Burden % of time in AFReduced from 95% to 6.5%[4][5]
Cardioversion Time Time to restore sinus rhythm177 ± 63 seconds[2][10]
Atrial Effective Refractory Period (AERP) AERP at 500ms BCLProlonged by 20 ms (B15284909)[10][11]
Atrial Effective Refractory Period (AERP) AERP at 400ms BCLProlonged by 22.5 ms[10][11]
Atrial Effective Refractory Period (AERP) AERP at 300ms BCLProlonged by 17.5 ms[10][11]
Pulmonary Artery Pressure (Mean) Hemodynamic monitoringIncreased from 18.25 to 26.25 mmHg[3][4]
Ventricular Electrophysiology QRS width, QT interval, VERPNo significant change[4][5]

BCL: Basic Cycle Length; VERP: Ventricular Effective Refractory Period. These findings demonstrate the antiarrhythmic efficacy and atrial selectivity of A293 in a large animal model.

Key Experimental Protocols

The characterization of A293 involved several key experimental methodologies, from molecular to in vivo studies.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This technique was used to study the effect of A293 on heterologously expressed human TASK-1 channels and to identify the drug's binding site.

  • Channel Expression: cRNA encoding human wild-type or mutant TASK-1 channels is injected into Xenopus laevis oocytes. The oocytes are incubated for 24-48 hours to allow for channel protein expression in the cell membrane.[8]

  • Recording Procedure:

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl, which serve as the voltage-sensing and current-passing electrodes.

    • The oocyte is voltage-clamped at a holding potential of -80 mV.[8]

    • Potassium currents are elicited by applying depolarizing voltage steps, for example, from -80 mV to +60 mV in 20 mV increments for 500 ms.[8]

    • A stable baseline current is recorded before the application of A293.

    • A293 is then added to the bath solution at various concentrations, and the resulting inhibition of the TASK-1 current is measured.

    • Dose-response curves are generated to calculate the IC50 value. For binding site studies, the percentage of block at a fixed concentration (e.g., 10 µM A293) is compared between wild-type and mutant channels.[8]

Whole-Cell Patch-Clamp on Isolated Atrial Cardiomyocytes

This method allows for the study of A293's effects on native TASK-1 currents and action potentials in the relevant cell type.

  • Cell Isolation: Single atrial cardiomyocytes are enzymatically isolated from human or porcine atrial tissue samples.

  • Recording Procedure:

    • A glass micropipette with a tip resistance of 3-5 MΩ, filled with an intracellular solution, is pressed against a single cardiomyocyte.

    • Suction is applied to rupture the cell membrane, establishing the "whole-cell" configuration, which allows for control of the membrane potential and measurement of transmembrane currents.

    • To measure TASK-1 current: The cell is held at a potential of -50 mV. Voltage steps from -60 mV to +60 mV (400 ms duration) are applied to evoke background potassium currents.[3][4] The specific TASK-1 current component is then isolated by subtracting the remaining current after applying a saturating dose of A293 (e.g., 200 nM).[3][11]

    • To measure action potentials (Current-Clamp): The amplifier is switched to current-clamp mode. Action potentials are elicited by injecting a brief depolarizing current pulse (e.g., at a frequency of 0.2 Hz).[10] The cell's baseline APD is recorded, and then A293 is applied to the bath to measure its effect on APD prolongation.[10]

cluster_protocol Whole-Cell Patch-Clamp Workflow A Isolate Atrial Cardiomyocytes B Establish Whole-Cell Configuration A->B C Switch to Voltage-Clamp (Hold at -50mV) B->C For I-V Curve J Switch to Current-Clamp B->J For APD D Apply Voltage Steps (-60 to +60mV) C->D E Record Baseline K+ Currents D->E F Apply A293 (200nM) E->F G Record Remaining K+ Currents F->G H Subtract Currents (E - G) G->H I Isolate TASK-1 Current Density H->I K Record Baseline Action Potential J->K L Apply A293 K->L M Record Post-A293 Action Potential L->M N Analyze APD Prolongation M->N

Workflow for electrophysiological analysis of A293.
In Vivo Electrophysiology in a Porcine Model

A large animal model is crucial for evaluating the therapeutic potential and safety profile of A293 in a translationally relevant setting.

  • Model Induction: Persistent AF is induced in pigs (e.g., German landrace) via right atrial burst stimulation delivered by an implanted pacemaker over a period of several days to weeks.[4][5]

  • Electrophysiological Study:

    • Pigs are placed under general anesthesia.

    • Diagnostic catheters are placed in the heart under fluoroscopic guidance.[10]

    • Intracardiac electrophysiological studies are performed to measure baseline parameters, including atrial effective refractory periods (AERP) at different cycle lengths.

    • AF is induced via burst pacing.

    • A293 is administered intravenously.

    • The time to cardioversion (restoration of sinus rhythm) is recorded.[2]

    • Post-drug electrophysiological parameters are measured to assess the drug's effects on AERP, QRS duration, and QT interval.

    • Hemodynamic parameters, such as systemic and pulmonary artery pressures, are monitored throughout the procedure.[3][4]

Therapeutic Rationale and Signaling Pathway

The therapeutic rationale for using A293 in AF is based on reversing the pathological electrical remodeling seen in the disease.

  • Pathophysiology of AF: Atrial fibrillation leads to an upregulation of TASK-1 channel expression and function.[3]

  • Electrical Remodeling: This increased TASK-1 activity results in a larger repolarizing current, which shortens the atrial action potential duration.

  • Pro-arrhythmic Effect: A shorter APD reduces the refractory period, making the atrial tissue more susceptible to the formation and maintenance of high-frequency re-entrant circuits that characterize AF.

  • Pharmacological Intervention: A293 selectively blocks these overactive TASK-1 channels.

  • Therapeutic Effect: This blockade reduces the repolarizing current, prolongs the atrial APD and effective refractory period, and thereby terminates the re-entrant circuits, restoring sinus rhythm.

cluster_pathway Therapeutic Rationale for A293 in Atrial Fibrillation AF Atrial Fibrillation (Disease State) Up Upregulation of TASK-1 Channels AF->Up causes ShortAPD Shortened Atrial Action Potential Up->ShortAPD leads to Reentry Sustained Re-entry Circuits ShortAPD->Reentry promotes Reentry->AF maintains A293 A293 Treatment Block TASK-1 Blockade A293->Block Block->Up targets LongAPD Prolonged Atrial Action Potential Block->LongAPD results in SR Termination of Re-entry (Sinus Rhythm) LongAPD->SR facilitates

Logical pathway for A293's antiarrhythmic effect.

Conclusion and Future Directions

A293 is a highly selective and potent blocker of the atrial-specific TASK-1 potassium channel. It effectively reverses the pathological shortening of the atrial action potential associated with atrial fibrillation, demonstrating significant antiarrhythmic efficacy in preclinical large animal models. Its atrial-selective action, with minimal effects on ventricular electrophysiology, presents a favorable safety profile compared to many existing antiarrhythmic drugs.

However, the observed increase in pulmonary artery pressure upon A293 administration warrants careful consideration, as TASK-1 channels are also expressed in pulmonary artery smooth muscle cells.[3] Future research should focus on optimizing the therapeutic window and exploring derivatives of A293 that may retain atrial selectivity while minimizing effects on the pulmonary vasculature. Nevertheless, the targeted inhibition of TASK-1 by compounds like A293 represents a novel and promising mechanism-based approach for the rhythm control of atrial fibrillation.

References

in vitro characterization of AVE1231

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Characterization of AVE1231

Introduction

This compound is a novel antiarrhythmic compound investigated for its potential in treating atrial fibrillation.[1] Its mechanism of action is centered on the selective blockade of specific potassium channels, particularly those prevalent in the atria. This technical guide provides a comprehensive overview of the , detailing its electrophysiological effects, the experimental protocols used for its assessment, and its impact on various ion channels.

Mechanism of Action

This compound exerts its antiarrhythmic effects primarily by blocking several types of potassium channels.[1][2] This blockade delays the repolarization phase of the cardiac action potential, thereby prolonging the action potential duration and the effective refractory period.[2] This action helps to suppress tachyarrhythmias that arise from reentry mechanisms.[2] The primary targets of this compound are early atrial potassium channels, which contributes to its atrial-selective effects and makes it a promising candidate for atrial fibrillation therapy with minimal effects on ventricular repolarization.[1]

Below is a diagram illustrating the primary mechanism of action of this compound.

cluster_channels Potassium Channels cluster_effects Electrophysiological Effects This compound This compound Kv15 hKv1.5 This compound->Kv15 inhibits Kv43 hKv4.3 This compound->Kv43 inhibits TASK1 TASK-1 This compound->TASK1 inhibits IKACh IKACh This compound->IKACh inhibits Block Blockade of Potassium Currents APD Prolongation of Atrial Action Potential Duration Block->APD leads to ERP Increase in Atrial Effective Refractory Period APD->ERP Therapy Antiarrhythmic Effect (Atrial Fibrillation) ERP->Therapy results in cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (e.g., CHO, HEK293 expressing target channel) CellIsolation Cell Isolation/ Passaging CellCulture->CellIsolation PatchClamp Whole-Cell Patch Clamp Recording CellIsolation->PatchClamp VoltageProtocol Application of Voltage Protocol PatchClamp->VoltageProtocol DrugApplication Application of this compound (Concentration-Response) VoltageProtocol->DrugApplication DataAcq Data Acquisition (Current Traces) DrugApplication->DataAcq DoseResponse Dose-Response Curve Generation DataAcq->DoseResponse IC50 IC50 Value Calculation DoseResponse->IC50

References

Pharmacological Profile of AVE1231: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE1231, also known as A293, is a potent ion channel blocker with a significant pharmacological profile centered on the inhibition of specific potassium channels. Initially investigated for its potential as an atrial-selective antiarrhythmic agent for the treatment of atrial fibrillation, its mechanism of action has been elucidated to involve the blockade of both Kv1.5 and two-pore-domain potassium (K2P) channel TASK-1. This dual activity confers complex effects on cardiac electrophysiology and vascular tone, making it a valuable tool for cardiovascular research. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visual representation of its effects on key signaling pathways.

Core Mechanism of Action

This compound exerts its pharmacological effects primarily through the blockade of two key potassium channels:

  • Kv1.5 (IKur): This voltage-gated potassium channel is predominantly expressed in the atria of the heart and is responsible for the ultra-rapid delayed rectifier current (IKur), a key component of atrial action potential repolarization. By inhibiting Kv1.5, this compound prolongs the atrial action potential duration and the effective refractory period, which are crucial mechanisms for suppressing atrial fibrillation.

  • TASK-1 (KCNK3): A member of the two-pore-domain potassium channel family, TASK-1 contributes to the background potassium current in various tissues, including the heart and vascular smooth muscle. In the atria, TASK-1 is involved in setting the resting membrane potential and regulating action potential duration. In the vasculature, it plays a role in regulating vascular tone. Inhibition of TASK-1 by this compound contributes to its effects on both cardiac electrophysiology and blood pressure.

Quantitative Pharmacological Data

The inhibitory activity of this compound on various ion channels has been quantified in several in vitro studies. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Target ChannelCell Line/TissueIC50 (µM)Reference
hKv1.5CHO cells3.6[1]
hKv4.3 + KChIP2.2bCHO cells5.9[1]
Voltage-dependent outward currentPig left atrial myocytes1.1[1]
Carbachol-activated IKAChPig left atrial myocytes8.4[1]
TASK-1 (hK2P3.1)Xenopus oocytes0.2[2]

Table 1: In Vitro Inhibitory Activity of this compound on Cardiac Ion Channels. This table presents the IC50 values of this compound for various potassium channels, demonstrating its potent inhibitory effects, particularly on Kv1.5 and a voltage-dependent outward current in atrial myocytes.

TissueAnimal ModelEffectConcentration/DoseReference
Saphenous arteryYoung rats (10-15 days old)Increased basal tone and contractile responses1 µmol/L[3]
Saphenous arteryAdult rats (2-3 months old)Almost no effect1 µmol/L[3]
Systemic circulationYoung rats (10-15 days old)Prominently raised mean arterial pressure4 mg/kg (intravenous)[3]
Systemic circulationAdult rats (2-3 months old)No effect on mean arterial pressure4 mg/kg (intravenous)[3]

Table 2: In Vitro and In Vivo Effects of this compound on Vascular Tone. This table highlights the age-dependent effects of this compound on vascular contractility and blood pressure, suggesting a more significant role for TASK-1 channels in the vascular tone regulation of young animals.

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Kv1.5 and TASK-1 Currents

This protocol is designed to measure the effect of this compound on Kv1.5 and TASK-1 potassium currents in isolated cardiomyocytes or transfected cell lines.

1. Cell Preparation:

  • Isolate atrial myocytes from animal hearts (e.g., pig, rabbit) using enzymatic digestion with collagenase and protease.

  • Alternatively, use a stable cell line (e.g., CHO or HEK293 cells) transiently or stably expressing the human Kv1.5 or TASK-1 channel.

  • Plate cells on glass coverslips and allow them to adhere.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

3. Recording Procedure:

  • Place the coverslip with cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration.

  • Voltage-Clamp Protocol for Kv1.5:

    • Hold the cell at a holding potential of -80 mV.

    • Apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 500 ms (B15284909) to elicit Kv1.5 currents.

  • Voltage-Clamp Protocol for TASK-1:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a ramp protocol from -100 mV to +40 mV over 1 second to elicit TASK-1 currents.

  • Apply this compound at various concentrations to the external solution and record the resulting inhibition of the target currents.

Wire Myography for Vascular Reactivity

This protocol is used to assess the effect of this compound on the contractility of isolated small arteries.

1. Tissue Preparation:

  • Euthanize the animal (e.g., rat) and dissect the saphenous artery in cold, oxygenated physiological salt solution (PSS).

  • Carefully clean the artery of surrounding connective and adipose tissue.

  • Cut the artery into 2 mm long rings.

2. Solutions:

  • Physiological Salt Solution (PSS) (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO4, 25 NaHCO3, 1.18 KH2PO4, 1.6 CaCl2, 5.5 Glucose, 0.03 EDTA. Gas with 95% O2 / 5% CO2 to maintain a pH of 7.4.

3. Mounting and Normalization:

  • Mount the arterial rings on two stainless steel wires (40 µm diameter) in a wire myograph chamber filled with PSS at 37°C and continuously gassed.

  • Normalize the vessel rings to a resting tension that corresponds to a physiological transmural pressure. This is achieved by a series of stepwise increases in tension and measuring the vessel's response to a standard contractile agent (e.g., high K+ PSS).

4. Experimental Protocol:

  • After an equilibration period, test the viability of the vessel rings with a high-potassium solution (KPSS, where NaCl is replaced by an equimolar amount of KCl).

  • Induce a submaximal contraction with an appropriate agonist (e.g., phenylephrine (B352888) for saphenous artery).

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath to construct a concentration-response curve.

In Vivo Electrophysiological Study in an Atrial Fibrillation Model

This protocol describes the evaluation of this compound's antiarrhythmic effects in a large animal model of atrial fibrillation.

1. Animal Model:

  • Use a validated large animal model of atrial fibrillation, such as the goat or pig model where atrial fibrillation is induced and maintained by rapid atrial pacing.

  • Surgically implant epicardial or endocardial electrodes for pacing and recording.

2. Electrophysiological Measurements:

  • Under anesthesia, perform a baseline electrophysiological study.

  • Measure parameters such as atrial effective refractory period (AERP), conduction velocity, and inducibility of atrial fibrillation.

  • AERP is determined by delivering programmed electrical stimulation (a train of 8 stimuli followed by a premature stimulus at decreasing coupling intervals).

3. Drug Administration and Evaluation:

  • Administer this compound intravenously at different doses.

  • Repeat the electrophysiological measurements at each dose to assess the drug's effect on AERP, conduction, and the ability to terminate or prevent the induction of atrial fibrillation.

  • Continuously monitor surface ECG and intracardiac electrograms.

Signaling Pathways and Visualizations

Cardiac Atrial Myocyte Action Potential Regulation by this compound

This compound's primary effect on atrial myocytes is the prolongation of the action potential duration (APD) by blocking the repolarizing potassium currents IKur (Kv1.5) and the background TASK-1 current. This effect is particularly relevant in the context of atrial fibrillation, where a shortened APD is a key feature of the electrical remodeling.

Atrial_Action_Potential cluster_membrane Atrial Myocyte Membrane Kv1_5 Kv1.5 (IKur) Repolarization Repolarization Kv1_5->Repolarization contributes to Prolonged_APD Prolonged APD Increased ERP TASK_1 TASK-1 TASK_1->Repolarization contributes to This compound This compound This compound->Kv1_5 blocks This compound->TASK_1 blocks AP Action Potential AP->Prolonged_APD leads to Repolarization->AP shapes Antiarrhythmic_Effect Antiarrhythmic Effect (Suppression of AF) Prolonged_APD->Antiarrhythmic_Effect results in Vascular_Tone_Regulation cluster_vsmc Vascular Smooth Muscle Cell TASK_1_Vasc TASK-1 Membrane_Potential Membrane Potential TASK_1_Vasc->Membrane_Potential maintains Depolarization Depolarization AVE1231_Vasc This compound AVE1231_Vasc->TASK_1_Vasc blocks Membrane_Potential->Depolarization undergoes VGCC Voltage-Gated Ca2+ Channels Ca_Influx Ca2+ Influx VGCC->Ca_Influx mediates Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction leads to Depolarization->VGCC activates

References

The Structural-Activity Relationship of AVE1231 Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of bis-amide derivatives as potent and selective TASK-1 potassium channel inhibitors.

This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of analogs of AVE1231, a known blocker of the twofold-pore domain potassium (K2P) channel TASK-1 (KCNK3). The focus is on a series of bis-amide derivatives that have been systematically modified to enhance potency and selectivity for TASK-1 over the closely related TASK-3 channel. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery of novel and selective ion channel modulators.

Introduction: The Therapeutic Potential of TASK-1 Inhibition

TASK-1 channels are members of the K2P family of potassium channels that contribute to the background "leak" potassium currents, playing a crucial role in setting the resting membrane potential in various cell types.[1] Their expression in the heart, brain, and lungs suggests their involvement in physiological processes such as neuronal signaling, cardiac function, and respiratory control.[1] Consequently, TASK-1 channels have emerged as a promising therapeutic target for a range of conditions, including cardiac arrhythmias, neurological disorders like epilepsy and depression, and respiratory disorders such as obstructive sleep apnea.[1][2]

This compound (also known as A293) is a known inhibitor of TASK-1. Building upon this scaffold, research has focused on developing analogs with improved potency and, critically, enhanced selectivity against other ion channels, particularly the homologous TASK-3 channel, to minimize off-target effects. This guide delves into the key structural modifications of a series of bis-amide analogs and their impact on inhibitory activity.

Structural-Activity Relationship of Bis-Amide Analogs

A pivotal study by Flaherty et al. (2014) systematically explored the SAR of a series of bis-amide analogs of this compound. The general scaffold consists of a central phenyl ring with two amide linkages. Modifications were explored in three main regions: the "left-hand side" (LHS) aromatic ring, the "right-hand side" (RHS) aromatic ring, and the substitution pattern on the central phenyl ring.

Quantitative Data Summary

The inhibitory potencies of the synthesized analogs against TASK-1 and TASK-3 channels were determined using a thallium flux assay and confirmed with a QPatch automated electrophysiology assay. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: SAR of Modifications on the Right-Hand Side (RHS) Phenyl Ring

CompoundRTASK-1 IC50 (µM) (Thallium Flux)TASK-3 IC50 (µM) (Thallium Flux)Selectivity (TASK-3/TASK-1)
3 3-CH₃0.0270.5019
7 H0.161.811
8 2-CH₃0.0380.3810
9 2-OCH₃0.0330.3310
10 2-F0.0500.7014
11 2-Cl0.0400.5614
12 3-OCH₃0.0160.3824
13 3-F0.0210.6230
14 3-Cl0.0210.6129
35 2-OCH₃, 5-CH₃0.004 0.25 62

Data extracted from Flaherty et al., Bioorg. Med. Chem. Lett., 2014.[3]

Table 2: SAR of Modifications on the Left-Hand Side (LHS) Phenyl Ring

CompoundR'TASK-1 IC50 (µM) (Thallium Flux)TASK-3 IC50 (µM) (Thallium Flux)Selectivity (TASK-3/TASK-1)
3 H0.0270.5019
46 4-F0.0230.5022
47 4-Cl0.0280.5821
48 4-CH₃0.0350.6819
49 4-OCH₃0.0450.8519
50 3-F0.0190.4021
51 3-Cl0.0220.4520

Data extracted from Flaherty et al., Bioorg. Med. Chem. Lett., 2014.[3]

Key SAR Insights:

  • RHS Phenyl Ring:

    • Small, electron-donating or electron-withdrawing groups at the meta position of the RHS phenyl ring are well-tolerated and can enhance selectivity.

    • Substitution at the ortho position is also tolerated, though it may slightly decrease selectivity compared to meta substitution.

    • A combination of substitutions, as seen in the most potent and selective analog 35 (2-methoxy, 5-methyl), led to a significant improvement in activity and a 62-fold selectivity for TASK-1 over TASK-3.[4]

  • LHS Phenyl Ring:

    • Modifications to the LHS phenyl ring generally have a less pronounced effect on potency and selectivity compared to the RHS.

    • Small hydrophobic and electron-withdrawing groups at the para and meta positions are tolerated.

Experimental Protocols

Synthesis of Bis-Amide Analogs

The general synthesis of the 1,3-bis-amide scaffold was achieved through a standard amide coupling chemistry approach.[3]

G cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Second Amide Coupling 1,3-Nitroaniline 1,3-Nitroaniline Nitro_Amide Nitro_Amide 1,3-Nitroaniline->Nitro_Amide Et3N, Acetonitrile (B52724), 70°C Substituted_Benzoyl_Chloride Substituted_Benzoyl_Chloride Substituted_Benzoyl_Chloride->Nitro_Amide Nitro_Amide_2 Nitro Amide Aniline_Intermediate Aniline_Intermediate Nitro_Amide_2->Aniline_Intermediate Raney Nickel, NaBH4, Methanol (B129727), 0°C Aniline_Intermediate_2 Aniline (B41778) Intermediate Final_Analog Bis-Amide Analog Aniline_Intermediate_2->Final_Analog Et3N, Acetonitrile, 70°C Aryl/Alkyl_Chloride Aryl/Alkyl_Chloride Aryl/Alkyl_Chloride->Final_Analog

General synthesis for the 1,3-bis-amide scaffold.

Protocol:

  • First Amide Coupling: 1,3-nitroaniline is treated with a substituted benzoyl chloride in the presence of triethylamine (B128534) in acetonitrile at 70°C to yield the corresponding nitro amide.[3]

  • Nitro Reduction: The nitro amide is then reduced to the aniline intermediate using Raney nickel and sodium borohydride (B1222165) in methanol at 0°C.[3]

  • Second Amide Coupling: The resulting aniline is coupled with a differentially substituted aryl or alkyl chloride in the presence of triethylamine in acetonitrile at 70°C to afford the final bis-amide analog.[3]

QPatch Automated Electrophysiology Assay

The inhibitory activity of the compounds on TASK-1 and TASK-3 channels was quantified using the QPatch automated electrophysiology system. This platform allows for high-throughput, whole-cell patch-clamp recordings.

G Cell_Suspension Cell Suspension (HEK293 cells expressing TASK-1 or TASK-3) QPatch_Plate QPatch 48-well plate Cell_Suspension->QPatch_Plate Cell_Positioning Automated Cell Positioning and Sealing QPatch_Plate->Cell_Positioning Whole_Cell Whole-Cell Configuration Cell_Positioning->Whole_Cell Voltage_Protocol Application of Voltage-Step Protocol (e.g., -100mV to +100mV) Whole_Cell->Voltage_Protocol Current_Recording Baseline Current Recording Voltage_Protocol->Current_Recording Compound_Addition Cumulative Compound Addition (Increasing Concentrations) Current_Recording->Compound_Addition Inhibited_Current Recording of Inhibited Current Compound_Addition->Inhibited_Current Data_Analysis Data Analysis (IC50 determination) Inhibited_Current->Data_Analysis

Workflow for QPatch automated electrophysiology assay.

Protocol Details:

  • Cell Lines: HEK293 cells stably expressing human TASK-1 or TASK-3 channels are used.

  • Cell Preparation: On the day of the experiment, cells are harvested and prepared into a single-cell suspension.

  • Electrophysiology:

    • Whole-cell patch-clamp experiments are performed on a QPatch-48 automated electrophysiology platform using single-hole QPlates.[5]

    • Cells are clamped at a holding potential (e.g., 0 mV). A standardized voltage-step protocol (e.g., from -100 mV to +100 mV in 20 mV increments) is applied to elicit ionic currents.[5]

  • Compound Application: A cumulative concentration-response is measured by exposing each cell to five increasing concentrations of the test compound.[5]

  • Data Analysis: The recorded currents are analyzed to determine the percent inhibition at each concentration, and the data is fitted to a Hill equation to calculate the IC50 value.[5]

Signaling Pathways and Downstream Effects

Inhibition of TASK-1 channels leads to membrane depolarization, which in turn affects cellular excitability. This modulation of membrane potential is the primary mechanism through which TASK-1 inhibitors exert their physiological effects.

G AVE1231_Analog This compound Analog TASK1_Channel TASK-1 Channel AVE1231_Analog->TASK1_Channel Inhibition K_Efflux K+ Efflux TASK1_Channel->K_Efflux Decreased Membrane_Depolarization Membrane Depolarization K_Efflux->Membrane_Depolarization Cellular_Excitability Increased Cellular Excitability Membrane_Depolarization->Cellular_Excitability Physiological_Effects Physiological Effects (e.g., Altered Neuronal Firing, Cardiac Action Potential Prolongation) Cellular_Excitability->Physiological_Effects

Signaling pathway of TASK-1 inhibition.

Downstream Consequences of TASK-1 Inhibition:

  • Cardiovascular System: In atrial cardiomyocytes, TASK-1 channels contribute to the repolarization phase of the action potential. Inhibition of these channels prolongs the action potential duration, an effect that can be beneficial in treating atrial fibrillation.[2][6] However, TASK-1 is also expressed in pulmonary artery smooth muscle cells, and its inhibition can lead to vasoconstriction and an increase in pulmonary artery pressure.[7][8]

  • Nervous System: By depolarizing neurons, TASK-1 inhibitors can increase neuronal excitability. This can have therapeutic implications for conditions like depression, but may also carry a risk of pro-convulsant activity in some contexts.[1]

  • Respiratory System: TASK-1 channels are involved in the regulation of breathing by chemosensitive neurons. Inhibition of these channels is being explored as a potential treatment for sleep apnea.[1]

Conclusion

The systematic exploration of the structural-activity relationship of bis-amide analogs of this compound has led to the identification of highly potent and selective inhibitors of the TASK-1 potassium channel. The key to achieving high selectivity over the closely related TASK-3 channel lies in the strategic substitution of the "right-hand side" phenyl ring of the bis-amide scaffold. The detailed experimental protocols and an understanding of the downstream signaling pathways provide a solid foundation for the further development of TASK-1 inhibitors as therapeutic agents for a variety of diseases. Future research should focus on optimizing the pharmacokinetic properties of these potent analogs and further elucidating their in vivo efficacy and safety profiles.

References

Unraveling the Network: A Technical Guide to the Upstream and Downstream Effects of TASK-1 Inhibition by AVE1231

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TWIK-related acid-sensitive K+ channel 1 (TASK-1), a member of the two-pore-domain potassium (K2P) channel family, is a critical regulator of cellular excitability.[1] These channels conduct background or "leak" potassium currents that are instrumental in setting the resting membrane potential in a variety of excitable and non-excitable cells.[1][2] Encoded by the KCNK3 gene, TASK-1 channels are expressed in numerous tissues, including the heart, brain, lungs, and arteries, where they play pivotal roles in physiological processes like cardiac function, neuronal signaling, and respiratory control.[1][3] Their activity is exquisitely sensitive to modulation by various stimuli, including extracellular pH, G-protein coupled receptors (GPCRs), and mechanical stretch.

AVE1231 (also known as A293) is a potent and selective pharmacological inhibitor of the TASK-1 channel. Its development has been crucial for elucidating the specific functions of TASK-1 and has positioned the channel as a promising therapeutic target, particularly for cardiac arrhythmias such as atrial fibrillation (AF). This guide provides a comprehensive technical overview of the known upstream regulatory mechanisms governing TASK-1 and the multifaceted downstream consequences of its inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.

Upstream Regulation of TASK-1 Channels

The activity of TASK-1 channels is not static; it is dynamically regulated by a complex network of signaling pathways. Understanding these upstream modulators is essential for contextualizing the effects of pharmacological inhibition.

G-Protein Coupled Receptor (GPCR) Signaling

A primary mechanism for regulating TASK-1 is through GPCRs, particularly those coupled to the Gαq subunit. Activation of Gq-coupled receptors by neurotransmitters and hormones initiates a cascade that leads to the inhibition of TASK-1 currents. This mechanism is a widespread means of inducing slow cellular excitation in the central nervous system.[4]

  • Key Receptors: In hypoglossal motoneurons, receptors for serotonin, norepinephrine, substance P, and thyrotropin-releasing hormone (TRH), as well as group I metabotropic glutamate (B1630785) receptors, all converge to inhibit TASK-1.[4]

  • Signaling Cascade: The canonical pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2). The precise mechanism downstream of PLC can vary between cell types, with evidence supporting roles for PIP2 depletion, protein kinase C (PKC) activation, or direct effects of G-protein subunits.[5]

  • Endothelin-1 (B181129) Pathway: In human pulmonary artery smooth muscle cells (hPASMCs), the vasoconstrictor endothelin-1 (ET-1) inhibits TASK-1 currents via both ETA and ETB receptors.[6][7] This effect is mediated by the downstream activation of Rho kinase, which directly phosphorylates the TASK-1 channel at serine residues, leading to its inhibition.[6][7]

G_Protein_Coupled_Receptor_Signaling Ligand Neurotransmitter / Hormone (e.g., Endothelin-1, Serotonin) GPCR Gq-Coupled Receptor (e.g., ETA/ETB, 5-HT2) Ligand->GPCR Binds Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA Gq->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG ROCK Rho Kinase (ROCK) RhoA->ROCK Activates TASK1 TASK-1 Channel ROCK->TASK1 Phosphorylates & Inhibits Inhibition Inhibition of K+ Efflux (Cell Depolarization) TASK1->Inhibition Leads to Atrial_Action_Potential cluster_0 Atrial Fibrillation Pathophysiology cluster_1 Therapeutic Intervention AF Atrial Fibrillation TASK1_up ↑ TASK-1 Current AF->TASK1_up K_efflux ↑ K+ Efflux TASK1_up->K_efflux APD_short ↓ Action Potential Duration (APD Shortening) K_efflux->APD_short AERP_short ↓ Effective Refractory Period (AERP Shortening) APD_short->AERP_short AF_Perp Perpetuation of AF AERP_short->AF_Perp This compound This compound TASK1_inhibit TASK-1 Inhibition This compound->TASK1_inhibit Blocks APD_prolong ↑ APD Prolongation TASK1_inhibit->APD_prolong AERP_prolong ↑ AERP Prolongation APD_prolong->AERP_prolong Cardioversion Cardioversion to Sinus Rhythm AERP_prolong->Cardioversion Experimental_Workflow Model Porcine Large Animal Model Pacemaker Pacemaker Implantation Model->Pacemaker AF_Induction Rapid Atrial Pacing (AF Induction for 14 days) Pacemaker->AF_Induction Baseline Baseline Electrophysiology Study (Measure AERP, ECG, AF Burden) AF_Induction->Baseline Treatment Daily IV Administration (this compound or Vehicle Control) Baseline->Treatment FollowUp Follow-up EP Study & Monitoring (Measure AERP, ECG, AF Burden) Treatment->FollowUp Analysis Terminal Analysis FollowUp->Analysis Cellular Cellular Analysis (Patch Clamp on isolated cardiomyocytes) Analysis->Cellular Hemo Hemodynamic Measurements (Pulmonary Artery Pressure) Analysis->Hemo

References

Unraveling the Electrophysiological Signature of AVE1231 on Cardiomyocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the electrophysiological effects of AVE1231 on cardiomyocytes, designed for researchers, scientists, and drug development professionals. This compound is a novel antiarrhythmic compound with a primary focus on atrial-selective potassium channel inhibition. This document outlines its mechanism of action, impact on various cardiac ion channels, and detailed experimental protocols for its investigation.

Executive Summary

This compound exhibits a unique electrophysiological profile characterized by the potent and selective inhibition of specific potassium channels predominantly expressed in the atria. This selectivity confers a favorable safety profile by minimizing effects on ventricular repolarization. The compound primarily targets the ultra-rapid delayed rectifier potassium current (IKur), encoded by the Kv1.5 channel, the transient outward potassium current (Ito), contributed to by the Kv4.3 channel, and the two-pore-domain potassium channel TASK-1. Furthermore, this compound modulates the acetylcholine-activated inward rectifier potassium current (IKACh). Its limited impact on other critical cardiac ion channels underscores its targeted mechanism of action, making it a promising candidate for the management of atrial fibrillation.

Mechanism of Action and Electrophysiological Effects

This compound exerts its antiarrhythmic effects by prolonging the action potential duration (APD) and effective refractory period (ERP) in atrial cardiomyocytes. This is achieved through the blockade of key potassium channels responsible for atrial repolarization.

Key Findings:

  • Primary Targets: this compound demonstrates potent inhibition of Kv1.5, Kv4.3, and TASK-1 channels.[1][2]

  • Atrial Selectivity: The compound's effects are more pronounced in atrial myocytes compared to their ventricular counterparts, which is attributed to the higher expression of its target channels in the atria.[1]

  • Action Potential Prolongation: By blocking outward potassium currents, this compound prolongs the repolarization phase of the atrial action potential, thereby increasing the ERP. This mechanism is crucial for preventing the re-entrant circuits that sustain atrial fibrillation.

  • Modulation of IKACh: this compound also blocks the carbachol-activated IKACh, a current that is often upregulated in atrial fibrillation and contributes to the shortening of the atrial ERP.[1]

  • Minimal Off-Target Effects: Studies have shown that this compound has minimal effects on other cardiac ion channels, including the rapid (IKr) and slow (IKs) delayed rectifier potassium currents, the ATP-sensitive potassium current (IKATP), the L-type calcium current (ICa), and the fast sodium current (INa) at therapeutic concentrations.[1]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound on various cardiac ion channels and its effects on atrial electrophysiology.

Table 1: Inhibitory Effects of this compound on Cardiac Ion Channels

Ion Channel/CurrentCell TypeIC50 (µM)Reference
hKv1.5 (IKur)CHO cells3.6[1]
hKv4.3 + KChIP2.2b (Ito)CHO cells5.9[1]
Voltage-dependent outward currentPig left atrial myocytes1.1[1]
Carbachol-activated IKAChPig left atrial myocytes8.4[1]
TASK-1Xenopus oocytes0.222
IKr, IKs, IKATP, ICa, INaVariousMildly affected at 10 µM[1]

Table 2: Electrophysiological Effects of this compound in Atrial Tissue

ParameterSpeciesEffect
Left Atrial Effective Refractory Period (LAERP)Anesthetized PigsDose-dependent increase
Left Atrial Effective Refractory Period (LAERP)Conscious GoatsSignificant prolongation
Atrial Vulnerability to ArrhythmiaAnesthetized PigsInhibition
Ventricular Monophasic Action PotentialsAnesthetized PigsNo effect
Ventricular Refractory PeriodsAnesthetized PigsNo effect
ECG IntervalsAnesthetized PigsNo effects

Experimental Protocols

Isolation of Adult Cardiomyocytes

Objective: To obtain viable, single cardiomyocytes for electrophysiological recordings.

Materials:

  • Langendorff perfusion system

  • Enzyme solution: Collagenase type II, Hyaluronidase

  • Isolation buffer (e.g., calcium-free Tyrode's solution)

  • Stop buffer (e.g., Kraft-Brühe solution)

Procedure:

  • Anesthetize the animal and excise the heart.

  • Cannulate the aorta and mount the heart on the Langendorff apparatus.

  • Perfuse with calcium-free buffer to wash out the blood.

  • Switch to perfusion with the enzyme solution to digest the extracellular matrix.

  • Once the heart is digested, remove it from the apparatus and gently tease apart the ventricular or atrial tissue in the stop buffer.

  • Filter the cell suspension to remove undigested tissue.

  • Allow the myocytes to settle by gravity and resuspend them in a calcium-containing solution for experimental use.

Whole-Cell Patch-Clamp Recordings

Objective: To measure ionic currents and action potentials in isolated cardiomyocytes.

Equipment:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Perfusion system

Solutions:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal (Pipette) Solution for Action Potentials: (in mM) 120 K-gluconate, 20 KCl, 10 NaCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP; pH 7.2 with KOH.

  • Internal (Pipette) Solution for Specific Ion Currents: Composition varies depending on the current being isolated (e.g., using Cs+ to block K+ currents when measuring Ca2+ or Na+ currents).

Procedure:

  • Plate the isolated cardiomyocytes in a recording chamber on the microscope stage.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy myocyte with the pipette and form a high-resistance (GΩ) seal.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • For voltage-clamp experiments, apply specific voltage protocols to elicit and record the ionic current of interest.

  • For current-clamp experiments, inject current to elicit and record action potentials.

  • Apply this compound at various concentrations via the perfusion system to determine its effects.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To study the effect of this compound on specific ion channels expressed in a heterologous system.

Procedure:

  • Inject cRNA encoding the cardiac ion channel of interest (e.g., hKv1.5, hTASK-1) into Xenopus laevis oocytes.

  • Incubate the oocytes for 2-7 days to allow for channel expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection).

  • Use a voltage-clamp amplifier to control the membrane potential and record the resulting currents.

  • Apply this compound to the bath solution to measure its inhibitory effect on the expressed channel.

Visualizations

Signaling Pathways and Mechanisms

AVE1231_Mechanism cluster_membrane Cardiomyocyte Membrane This compound This compound Kv15 Kv1.5 (IKur) This compound->Kv15 Inhibits Kv43 Kv4.3 (Ito) This compound->Kv43 Inhibits TASK1 TASK-1 This compound->TASK1 Inhibits IKACh IKACh This compound->IKACh Inhibits Repolarization Repolarization Kv15->Repolarization Contributes to Kv43->Repolarization Contributes to TASK1->Repolarization Contributes to IKACh->Repolarization Shortens AP Action Potential APD APD Prolongation AP->APD Duration is Repolarization->AP Phase 3 of ERP ERP Increase APD->ERP Leads to AF Atrial Fibrillation Suppression ERP->AF

Caption: Mechanism of action of this compound on cardiomyocyte electrophysiology.

Experimental Workflow: Whole-Cell Patch-Clamp

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Isolation Cardiomyocyte Isolation Plate_Cells Plate Cells in Recording Chamber Cell_Isolation->Plate_Cells Solution_Prep Prepare External & Internal Solutions Solution_Prep->Plate_Cells Pipette_Fab Fabricate Patch Pipettes Form_Seal Approach Cell & Form Giga-Seal Pipette_Fab->Form_Seal Plate_Cells->Form_Seal Go_Whole_Cell Rupture Membrane Form_Seal->Go_Whole_Cell Record_Baseline Record Baseline Currents/APs Go_Whole_Cell->Record_Baseline Apply_Drug Apply this compound Record_Baseline->Apply_Drug Record_Effect Record Drug Effect Apply_Drug->Record_Effect Analyze_Data Analyze Current/AP Parameters Record_Effect->Analyze_Data Dose_Response Generate Dose-Response Curves (IC50) Analyze_Data->Dose_Response Statistical_Analysis Statistical Analysis Dose_Response->Statistical_Analysis Atrial_Selectivity cluster_atrium Atrial Myocyte cluster_ventricle Ventricular Myocyte This compound This compound Atrial_Channels High Expression of: Kv1.5, Kv4.3, TASK-1 This compound->Atrial_Channels Blocks Ventricular_Channels Low Expression of: Kv1.5, Kv4.3, TASK-1 This compound->Ventricular_Channels Blocks Atrial_Effect Significant APD Prolongation Atrial_Channels->Atrial_Effect Leads to Ventricular_Effect Minimal Effect on APD Ventricular_Channels->Ventricular_Effect Results in

References

In-Depth Technical Guide: The Effect of AVE1231 on Atrial Action Potential Duration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AVE1231 is an investigational antiarrhythmic agent with a mechanism of action primarily centered on the selective blockade of potassium channels predominantly expressed in the atria. This targeted action aims to prolong the atrial action potential duration (APD) and effective refractory period (ERP), key electrophysiological parameters in the management of atrial fibrillation (AF), while minimizing effects on ventricular tissue to reduce the risk of proarrhythmic complications. This guide provides a detailed overview of the electrophysiological effects of this compound on the atrial action potential, summarizing available quantitative data, outlining experimental methodologies, and visualizing the underlying mechanisms.

Core Mechanism of Action: Atrial-Selective Potassium Channel Blockade

This compound exerts its primary effect by inhibiting specific potassium currents that are crucial for the repolarization phase of the atrial action potential. Its main targets are the ultrarapid delayed rectifier potassium current (IKur), the transient outward potassium current (Ito), and the acetylcholine-activated potassium current (IK,ACh).

The channels underlying these currents, namely Kv1.5 (for IKur) and Kv4.3 (for Ito), are more abundantly expressed in the atria compared to the ventricles. This differential expression is the basis for the atrial-selective action of this compound. By blocking these channels, this compound delays the repolarization of atrial myocytes, thereby prolonging the action potential duration.

Signaling Pathway for this compound Action

AVE1231_Mechanism cluster_membrane Atrial Myocyte Membrane cluster_effect Electrophysiological Effect Kv15 Kv1.5 Channel (IKur) Repolarization Atrial Repolarization Kv15->Repolarization Contributes to Kv43 Kv4.3 Channel (Ito) Kv43->Repolarization Contributes to IKACh IKACh Channel IKACh->Repolarization Contributes to APD Action Potential Duration (APD) Repolarization->APD Determines ProlongedAPD Prolonged Atrial APD APD->ProlongedAPD Leads to This compound This compound This compound->Kv15 Blocks This compound->Kv43 Blocks This compound->IKACh Blocks

Mechanism of this compound on Atrial Action Potential.

Quantitative Data on Electrophysiological Effects

The following tables summarize the key quantitative data on the effects of this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound on Atrial Potassium Channels[1]
Ion Channel/CurrentExpressed inIC50 (µM)
hKv1.5 (IKur)CHO cells3.6
hKv4.3 + KChIP2.2b (Ito)CHO cells5.9
Voltage-dependent outward currentPig left atrial myocytes1.1
Carbachol-activated IKAChPig left atrial myocytes8.4

Note: this compound showed minimal effects on IKr, IKs, IKATP, ICa, and INa at a concentration of 10 µM, highlighting its selectivity for early atrial repolarizing currents.[1]

Table 2: In Vivo Effects of this compound on Left Atrial Effective Refractory Period (LAERP)
SpeciesModelDosingEffect on LAERP
PigAnesthetized0.3, 1, and 3 mg/kg (oral)Dose-dependent increase[1]
GoatConscious3 mg/kg/h (i.v.)Significant prolongation[1]
GoatConscious, with electrical remodeling3 mg/kg/h (i.v.)Pronounced prolongation compared to sinus rhythm[1]

A study on the related compound AVE0118, a structural analog of this compound, in anesthetized pigs showed a significant prolongation of the left atrial monophasic action potential (MAP). The effect was most pronounced at 40% repolarization and tended to decrease at 80% and 90% repolarization. This suggests that the primary effect is on the early phases of repolarization, consistent with the blockade of IKur and Ito.

Experimental Protocols

Measurement of Ion Channel Inhibition in CHO Cells

A detailed protocol for assessing the inhibitory effect of this compound on specific ion channels expressed in a stable cell line.

CHO_Cell_Protocol cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application cluster_analysis Data Analysis A Culture CHO cells stably expressing hKv1.5 or hKv4.3 + KChIP2.2b B Perform whole-cell patch-clamp recordings A->B C Apply voltage-clamp protocols to elicit I_Kur or I_to B->C D Record baseline currents C->D E Perfuse cells with increasing concentrations of this compound D->E F Record currents at each concentration E->F G Measure peak current amplitude F->G H Construct concentration-response curves G->H I Calculate IC50 values H->I

Workflow for IC50 determination in CHO cells.

Methodology Details:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected with the gene encoding the human Kv1.5 channel or co-transfected with genes for Kv4.3 and its accessory subunit KChIP2.2b. Cells are cultured under standard conditions.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed using an appropriate amplifier and data acquisition system. Pipettes are filled with a potassium-based intracellular solution, and the extracellular solution is a standard Tyrode's solution.

  • Voltage-Clamp Protocol: To elicit IKur (Kv1.5), depolarizing voltage steps are applied from a holding potential of -80 mV. For Ito (Kv4.3), a pre-pulse to inactivate sodium channels is followed by a depolarizing test pulse.

  • Drug Application: this compound is dissolved in an appropriate solvent and diluted to the desired concentrations in the extracellular solution. The different concentrations are perfused over the cells in a cumulative or non-cumulative manner.

  • Data Analysis: The peak outward current is measured before and after the application of each drug concentration. The percentage of current inhibition is plotted against the drug concentration, and the data are fitted with a Hill equation to determine the IC50 value.

In Vivo Electrophysiological Studies in Anesthetized Pigs

This protocol describes the methodology for assessing the effect of this compound on atrial refractoriness in a large animal model.

Pig_EP_Study cluster_prep Animal Preparation cluster_measurement Electrophysiological Measurements cluster_drug_admin Drug Administration cluster_post_drug Post-Drug Measurements A Anesthetize pigs (e.g., with pentobarbital) B Perform a thoracotomy to expose the heart A->B C Place multipolar electrode catheters on the left and right atria B->C D Determine baseline Left Atrial Effective Refractory Period (LAERP) using the S1-S2 stimulus method at various basic cycle lengths (BCLs) C->D E Record baseline ECG and ventricular monophasic action potentials (MAPs) D->E F Administer this compound orally or intravenously at different doses E->F G Repeat LAERP, ECG, and MAP measurements at specified time points after drug administration F->G H Assess left atrial vulnerability to arrhythmia induction G->H

Workflow for in vivo electrophysiology study in pigs.

Methodology Details:

  • Animal Model: Anesthetized domestic pigs are used.

  • Surgical Preparation: A midline sternotomy is performed to expose the heart. Multipolar electrode catheters are sutured to the epicardial surface of the left and right atria for pacing and recording.

  • Electrophysiological Protocol: The atria are paced at a constant basic cycle length (e.g., 300 ms). The LAERP is determined by introducing premature stimuli (S2) after a train of basic stimuli (S1). The LAERP is defined as the longest S1-S2 interval that fails to capture the atrium.

  • Drug Administration: this compound is administered via an oral gavage or as an intravenous infusion.

  • Data Acquisition and Analysis: Intracardiac electrograms, ECG, and MAPs are continuously recorded. Changes in LAERP and other electrophysiological parameters are analyzed and compared to baseline values.

Discussion and Implications

The available data strongly suggest that this compound is a potent and selective blocker of atrial-specific potassium channels. This mechanism of action is expected to lead to a prolongation of the atrial action potential duration, which in turn increases the atrial effective refractory period. This electrophysiological profile is desirable for an antiarrhythmic drug aimed at treating atrial fibrillation, as it can help to terminate re-entrant circuits and prevent the initiation of new ones.

The atrial selectivity of this compound is a key advantage. The lack of significant effects on ventricular repolarization and other cardiac ion channels at therapeutic concentrations suggests a lower risk of proarrhythmic side effects, such as Torsades de Pointes, which are a concern with less selective potassium channel blockers.

The finding that this compound did not significantly alter APD90 in guinea pig ventricular papillary muscle, while seemingly contradictory, actually supports its atrial-selective profile, as ventricular tissue has a different complement of potassium channels compared to the atria.

Future Directions

While the current data are promising, further research is needed to fully characterize the electrophysiological profile of this compound. Specifically, detailed studies on the concentration-dependent and frequency-dependent effects of this compound on atrial action potential duration (APD50 and APD90) in relevant large animal models (e.g., pigs, goats) and, importantly, in human atrial tissue are warranted. Such studies will provide a more complete understanding of its therapeutic potential and will be crucial for guiding clinical development.

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies with AVE1231

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo animal studies with this compound, a potent blocker of the TASK-1 (Kcnk3) potassium channel. The information is intended to guide researchers in designing and executing experiments to investigate the physiological and pathophysiological roles of TASK-1 channels in various animal models.

Introduction

This compound is a valuable pharmacological tool for studying the function of TWIK-related acid-sensitive K+ (TASK) channels, specifically TASK-1. These channels are members of the two-pore domain potassium (K2P) channel family and play a crucial role in setting the resting membrane potential in various cell types.[1] By blocking TASK-1 channels, this compound allows for the investigation of their contribution to physiological processes such as vascular tone and blood pressure regulation.[2][3][4]

Mechanism of Action

This compound selectively blocks TASK-1 potassium channels. In vascular smooth muscle cells, these channels contribute to the background potassium current, which helps maintain a hyperpolarized state. Inhibition of TASK-1 channels by this compound leads to membrane depolarization. This depolarization can, in turn, activate voltage-gated Ca2+ channels, leading to an influx of calcium and subsequent smooth muscle contraction, resulting in vasoconstriction.

Signaling Pathway of this compound Action

AVE1231_Mechanism_of_Action This compound This compound TASK1 TASK-1 Channel (Kcnk3) This compound->TASK1 Inhibits Depolarization Membrane Depolarization This compound->Depolarization Causes K_efflux K+ Efflux TASK1->K_efflux Mediates Hyperpolarization Membrane Hyperpolarization TASK1->Depolarization Prevents K_efflux->Hyperpolarization Leads to VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Keeps Inactive Depolarization->VGCC Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Allows Contraction Smooth Muscle Contraction Ca_influx->Contraction Induces Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Results in

Caption: Mechanism of action of this compound on vascular smooth muscle cells.

In Vivo Animal Studies: Protocol and Data

The following protocols are based on published studies investigating the effects of this compound in rats. These studies have revealed age-dependent effects on the cardiovascular system.

Animal Models
  • Young Rats: 10- to 15-day-old male rats.[3]

  • Adult Rats: 2- to 3-month-old male rats.[3]

Animal studies should be conducted in compliance with institutional and national guidelines for animal welfare.[3]

Experimental Protocol: Blood Pressure Measurement in Anesthetized Rats

This protocol describes the measurement of mean arterial pressure (MAP) and heart rate (HR) in response to intravenous administration of this compound.

  • Anesthesia: Anesthetize rats with urethane.

  • Catheterization: Insert catheters into the femoral artery for blood pressure measurement and into two femoral veins for drug administration.

  • Ganglionic Blockade: To exclude the influence of the autonomic nervous system, administer chlorisondamine (2.5 mg·kg⁻¹).[3]

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Drug Administration: Administer this compound (4 mg·kg⁻¹, i.v.) or an equivalent volume of the vehicle (DMSO, 0.5 ml·kg⁻¹).[3]

  • Data Recording: Continuously record MAP and HR for at least 15 minutes post-injection. The peak response to this compound is typically observed within 2-3 minutes.[3]

Experimental Workflow

InVivo_Workflow start Start anesthesia Anesthetize Rat (Urethane) start->anesthesia catheterization Catheterize Femoral Artery and Veins anesthesia->catheterization ganglionic_blockade Administer Ganglionic Blocker (Chlorisondamine) catheterization->ganglionic_blockade baseline Record Baseline MAP and HR ganglionic_blockade->baseline drug_admin Administer this compound (i.v.) or Vehicle (DMSO) baseline->drug_admin data_recording Continuously Record MAP and HR drug_admin->data_recording end End data_recording->end

Caption: Experimental workflow for in vivo blood pressure measurement.

Quantitative Data Summary

The following tables summarize the key findings from in vivo studies with this compound in rats.

Table 1: Effect of Intravenous this compound (4 mg·kg⁻¹) on Mean Arterial Pressure (MAP) in Anesthetized Rats [2][3]

Animal GroupTreatmentBaseline MAP (mmHg)Post-treatment MAP Change (mmHg)
Young Rats This compound~50Significant Increase
DMSO (Vehicle)~50No Significant Change
Adult Rats This compound~100No Significant Change
DMSO (Vehicle)~100No Significant Change

Table 2: Ex Vivo Effects of this compound (1 µmol·L⁻¹) on Arterial Smooth Muscle [2][3]

Animal GroupParameterEffect of this compound
Young Rats Membrane PotentialProminent Depolarization
Basal ToneIncreased
Contractile Response to MethoxamineIncreased
Adult Rats Membrane PotentialMinimal Depolarization (~12 mV)
Basal ToneAlmost No Effect
Contractile Response to MethoxamineAlmost No Effect

Other Potential Applications

While the primary focus of the provided protocols is on cardiovascular studies, this compound has also been investigated for its potential as an antiarrhythmic agent, particularly for atrial fibrillation.[5] In this context, it has been shown to block other potassium channels, such as hKv1.5 and hKv4.3, at different concentrations.[5] Researchers interested in these applications should consult the relevant literature for specific protocols.

Conclusion

This compound is a critical tool for elucidating the in vivo functions of TASK-1 channels. The provided protocols and data highlight its significant, age-dependent effects on the cardiovascular system in rats. These application notes serve as a detailed guide for researchers to design and conduct rigorous and reproducible in vivo experiments with this compound. Careful adherence to the described methodologies is essential for obtaining reliable and interpretable results.

References

Application Notes and Protocols for AVE1231 in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE1231 is a pharmacological agent investigated for its potential as an antiarrhythmic drug, particularly for the treatment of atrial fibrillation.[1] Its primary mechanism of action involves the blockade of specific potassium channels, which play a crucial role in the repolarization phase of the cardiac action potential. Understanding the electrophysiological effects of this compound at the cellular level is paramount for its development and application. Patch clamp electrophysiology is the gold-standard technique for elucidating the interaction of compounds like this compound with ion channels.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in patch clamp experiments to characterize its effects on various potassium currents and cellular excitability.

Mechanism of Action

This compound is a blocker of multiple potassium channels, with notable activity on Kv1.5 and TASK-1 channels.[1][5][6][7]

  • Kv1.5 Inhibition: The Kv1.5 channel is the molecular correlate of the ultra-rapidly activating delayed rectifier potassium current (IKur), which is predominantly expressed in the human atria.[8] By inhibiting Kv1.5, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial myocytes.[1][9] This atrial-selective action is a key characteristic being explored for the management of atrial fibrillation with potentially minimal effects on ventricular repolarization.[1][10]

  • TASK-1 Inhibition: this compound also exhibits inhibitory effects on the TASK-1 (KCNK3) channel, a member of the two-pore-domain potassium (K2P) channel family.[5][6][7][11][12] TASK-1 channels contribute to the background potassium current that helps stabilize the resting membrane potential. Inhibition of these channels can lead to membrane depolarization.[7]

The dual blockade of these channels underscores the importance of detailed electrophysiological characterization to understand the compound's full pharmacological profile.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the reported quantitative data for this compound on various ion channels from patch clamp experiments.

Cell Type/ChannelCurrentParameterValueReference
CHO cellshKv1.5IC503.6 µM[1]
CHO cellshKv4.3 + KChIP2.2bIC505.9 µM[1]
Pig left atrial myocytesVoltage-dependent outward currentIC501.1 µM[1]
Pig left atrial myocytesCarbachol-activated IKAChIC508.4 µM[1]
Rat saphenous artery smooth muscleTASK-1 channelsConcentration for effect1 µM[5][7]

Note: Mild effects were observed on IKr, IKs, IKATP, ICa, and INa at a concentration of 10 µM.[1]

Experimental Protocols

This section provides detailed protocols for whole-cell patch clamp experiments to assess the effects of this compound.

Protocol 1: Voltage-Clamp Analysis of Kv1.5 Current Inhibition

Objective: To determine the concentration-dependent inhibition of Kv1.5 channels by this compound.

Cell Preparation:

  • Use a stable cell line expressing human Kv1.5 channels (e.g., CHO or HEK-293 cells).

  • Culture cells to 70-80% confluency on glass coverslips in appropriate media.

  • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.[13] Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch clamp configuration.[2][4]

  • Hold the cell membrane potential at -80 mV.

  • To elicit Kv1.5 currents, apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 500 ms.

  • Record baseline currents in the absence of this compound.

  • Perfuse the recording chamber with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Allow 2-3 minutes for the drug to equilibrate at each concentration before recording.

  • Record currents at each concentration using the same voltage protocol.

Data Analysis:

  • Measure the peak outward current at a specific voltage step (e.g., +40 mV) for each this compound concentration.

  • Normalize the current at each concentration to the baseline current.

  • Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Current-Clamp Analysis of Action Potential Duration

Objective: To evaluate the effect of this compound on the action potential duration in atrial myocytes.

Cell Preparation:

  • Isolate primary atrial myocytes from an appropriate animal model (e.g., pig, rabbit, or rodent).

  • Allow the isolated cells to adhere to laminin-coated coverslips for a short period before recording.

Solutions:

  • Use the same external and internal solutions as in Protocol 1, with the potential addition of specific channel blockers to isolate the effects on repolarizing K+ currents if necessary.

Electrophysiological Recording:

  • Establish a whole-cell patch clamp configuration in current-clamp mode.[2]

  • Record the resting membrane potential.

  • Inject short (2-5 ms) suprathreshold depolarizing current pulses to elicit action potentials.

  • Record baseline action potentials at a steady-state pacing frequency (e.g., 1 Hz).

  • Perfuse the chamber with a physiologically relevant concentration of this compound (e.g., 1-10 µM).

  • After drug equilibration, record action potentials using the same stimulation protocol.

Data Analysis:

  • Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).

  • Compare the APD50 and APD90 values before and after the application of this compound.

  • Statistically analyze the changes in APD to determine the significance of the drug's effect.

Visualizations

Signaling Pathway and Mechanism of Action

AVE1231_Mechanism cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Kv1_5 Kv1.5 Channel AP_Prolongation Atrial Action Potential Prolongation TASK_1 TASK-1 Channel Membrane_Depolarization Membrane Depolarization K_out_Kv K+ K_out_Kv->Kv1_5 K_out_TASK K+ K_out_TASK->TASK_1 This compound This compound This compound->Kv1_5 Inhibits IKur This compound->TASK_1 Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for Patch Clamp Analysis

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Myocyte Isolation Whole_Cell Establish Whole-Cell Configuration Cell_Culture->Whole_Cell Solution_Prep Prepare External & Internal Solutions Solution_Prep->Whole_Cell Pipette_Pulling Pull & Polish Micropipettes Pipette_Pulling->Whole_Cell Baseline_Rec Record Baseline Currents/APs Whole_Cell->Baseline_Rec Drug_App Apply this compound Baseline_Rec->Drug_App Drug_Rec Record During Drug Application Drug_App->Drug_Rec Measure_Params Measure Current Amplitude or APD Drug_Rec->Measure_Params Concentration_Response Concentration-Response Curve (IC50) Measure_Params->Concentration_Response Statistical_Analysis Statistical Analysis Measure_Params->Statistical_Analysis

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for AVE1231 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of AVE1231, a potent potassium channel blocker, in various cell culture applications. The information is intended to assist in determining the optimal concentration of this compound for specific experimental needs.

Introduction

This compound is a chemical compound known to block several types of potassium channels, including those responsible for the human ether-a-go-go-related gene (hERG) current and other key channels involved in cellular excitability. Its primary targets include hKv1.5, hKv4.3, and the two-pore-domain potassium channel TASK-1.[1] Due to the integral role of potassium channels in regulating cell proliferation, apoptosis, and other cellular processes, this compound is a valuable tool for investigating these phenomena in various cell types, including cancer cell lines.[2][3]

Mechanism of Action

This compound exerts its effects by binding to and blocking the pore of specific potassium channels, thereby inhibiting the flow of potassium ions across the cell membrane. This action can lead to changes in cell membrane potential, which in turn can influence a variety of downstream signaling pathways.

The primary known targets of this compound are voltage-gated potassium channels and TASK-1 channels.[1] These channels play crucial roles in setting the resting membrane potential and in the repolarization phase of the action potential in excitable cells. In non-excitable cells, including many cancer cells, the modulation of potassium channel activity has been linked to the regulation of the cell cycle and apoptosis.[2]

Signaling Pathway of Potassium Channel Blockade by this compound

Potential Signaling Consequences of this compound Action This compound This compound K_Channel Potassium Channels (e.g., Kv1.5, TASK-1) This compound->K_Channel Blocks Membrane_Potential Membrane Potential Alteration K_Channel->Membrane_Potential Regulates Ca_Signaling Intracellular Ca2+ Signaling Modulation Membrane_Potential->Ca_Signaling Influences Cell_Cycle Cell Cycle Progression Ca_Signaling->Cell_Cycle Impacts Apoptosis Apoptosis Ca_Signaling->Apoptosis Can trigger Proliferation Cell Proliferation Cell_Cycle->Proliferation Drives

Caption: Signaling cascade initiated by this compound-mediated potassium channel blockade.

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations of this compound and a related TASK-1 inhibitor. These values can serve as a starting point for determining the optimal concentration for your specific cell line and assay.

Table 1: IC50 Values of this compound for Potassium Channel Blockade

Target ChannelCell TypeIC50 (µM)Reference
hKv1.5CHO cells3.6[1]
hKv4.3 + KChIP2.2bCHO cells5.9[1]
Voltage-dependent outward currentPig left atrial myocytes1.1[1]
Carbachol-activated IKAChPig left atrial myocytes8.4[1]

Table 2: IC50 Value of a Selective TASK-1 Inhibitor for Antiproliferative Effects

CompoundTargetCell LineIC50 (nM)EffectReference
TASK-1-IN-1 (F3)TASK-1MCF-7 (Breast Cancer)148Blocks cell proliferation and viability[4]

Note: While this compound is also a TASK-1 inhibitor, its specific IC50 for antiproliferative effects has not been widely reported. The data for TASK-1-IN-1 provides a rationale for testing this compound in a similar nanomolar to low micromolar concentration range for such effects.

Experimental Protocols

The following are generalized protocols for common cell culture assays. It is crucial to optimize the concentration of this compound for each specific cell line and experimental condition. Based on the available data, a starting concentration range of 100 nM to 10 µM is recommended for initial dose-response experiments.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow for Cell Viability Assay

Workflow for Determining Cell Viability with this compound Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound dilutions Incubate_24h->Treat_this compound Incubate_Treatment Incubate for 24-72h Treat_this compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance End End Read_Absorbance->End

Caption: Step-by-step workflow for the MTT-based cell viability assay.

Cell Proliferation Assay (EdU Incorporation)

This protocol measures cell proliferation by detecting the incorporation of the nucleoside analog EdU (5-ethynyl-2'-deoxyuridine) into newly synthesized DNA.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • EdU labeling solution

  • Click-iT® EdU Imaging Kit (or similar)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells onto coverslips in a multi-well plate at an appropriate density.

  • Allow cells to attach and grow for 24 hours.

  • Treat cells with the desired concentrations of this compound or vehicle control for the chosen duration.

  • Add EdU labeling solution to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.

  • Fix and permeabilize the cells according to the manufacturer's protocol for the EdU detection kit.

  • Perform the Click-iT® reaction to fluorescently label the incorporated EdU.

  • Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.

  • Image the cells using a fluorescence microscope.

  • Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI/Hoechst positive).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and treat with this compound or vehicle control for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Troubleshooting

  • Low or no effect of this compound: The chosen concentration may be too low for the specific cell line. Perform a wider dose-response curve. Ensure the compound is properly dissolved and stored.

  • High background in assays: Ensure proper washing steps are performed. The vehicle (DMSO) concentration might be too high; keep it below 0.1% if possible.

  • Inconsistent results: Cell passage number and confluency can affect experimental outcomes. Maintain consistent cell culture practices.

Safety Precautions

This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Application Notes and Protocols for Assessing AVE1231 Efficacy in Cardiac Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AVE1231 is an investigational antiarrhythmic compound with a primary focus on the management of atrial fibrillation. Its mechanism of action is characterized by the blockade of specific potassium channels that are predominantly expressed in the atria, leading to a prolongation of the atrial action potential and refractory period.[1] This atrial selectivity is a key feature, suggesting a potential for reduced ventricular proarrhythmic risk compared to non-selective potassium channel blockers.[1] The primary targets of this compound include the ultra-rapid delayed rectifier potassium current (IKur), mediated by the Kv1.5 channel, and the two-pore domain potassium channel TASK-1 (K2P3.1).[1][2][3] This document provides detailed methodologies for assessing the electrophysiological and antiarrhythmic efficacy of this compound in cardiac tissue.

Signaling Pathway and Mechanism of Action

The primary electrophysiological effect of this compound in atrial cardiomyocytes is the prolongation of the action potential duration (APD). This is achieved by blocking key potassium currents responsible for repolarization. By inhibiting channels such as Kv1.5 and TASK-1, this compound reduces the outward potassium efflux during the plateau phase of the action potential, thereby delaying repolarization and increasing the effective refractory period (ERP).[1][4] This makes the atrial tissue less susceptible to re-entrant arrhythmias which are a common mechanism of atrial fibrillation.[5]

cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects This compound This compound Kv1_5 Kv1.5 (IKur) This compound->Kv1_5 Blocks TASK1 TASK-1 This compound->TASK1 Blocks IKr_IKs IKr, IKs, ICa, INa This compound->IKr_IKs Mildly Affects AP Atrial Action Potential Kv1_5->AP Repolarization Current TASK1->AP Repolarization Current APD_Prolong Prolonged APD AP->APD_Prolong Leads to ERP_Increase Increased ERP APD_Prolong->ERP_Increase Results in AF_Suppression Suppression of Atrial Fibrillation ERP_Increase->AF_Suppression Contributes to

Caption: Mechanism of this compound in atrial cardiomyocytes.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the inhibitory concentrations (IC50) of this compound on various cardiac ion channels as determined by in vitro patch-clamp studies.

Target Ion ChannelCell TypeIC50 Value (µM)Reference
hKv1.5 (IKur)CHO Cells3.6[1]
hKv4.3 + KChIP2.2bCHO Cells5.9[1]
Voltage-dependent outward currentPig Left Atrial Myocytes1.1[1]
Carbachol-activated IKAChPig Left Atrial Myocytes8.4[1]
IKr, IKs, IKATP, ICa, INaVariousMildly affected at 10 µM[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for IKur (Kv1.5) Assessment

This protocol details the measurement of IKur currents in isolated atrial cardiomyocytes to determine the inhibitory effect of this compound.

1. Cell Isolation:

  • Isolate atrial myocytes from a suitable animal model (e.g., pig, rabbit) using enzymatic digestion with collagenase and protease.

  • Store isolated cells in a calcium-free solution at 4°C for use within 8 hours.

2. Solutions and Reagents:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Pipette Solution: (in mM) 120 K-Aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to final concentrations in the external solution.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Transfer isolated myocytes to a recording chamber on an inverted microscope and perfuse with the external solution.

  • Establish a whole-cell giga-seal (>1 GΩ) using borosilicate glass pipettes (2-4 MΩ resistance).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • To isolate IKur, add specific blockers for other currents (e.g., nifedipine (B1678770) for ICa, tetrodotoxin (B1210768) for INa).

4. Voltage-Clamp Protocol:

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a 200 ms (B15284909) depolarizing prepulse to -40 mV to inactivate sodium channels.

  • Apply depolarizing test pulses from -30 mV to +60 mV in 10 mV increments for 300 ms to elicit IKur.

  • Record baseline currents, then perfuse the chamber with increasing concentrations of this compound and repeat the voltage-clamp protocol.

5. Data Analysis:

  • Measure the peak outward current at each test potential.

  • Subtract the steady-state current from the peak current to determine the amplitude of IKur.

  • Construct a concentration-response curve by plotting the percentage of current inhibition against the log concentration of this compound.

  • Fit the data to the Hill equation to calculate the IC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellIsolation 1. Atrial Myocyte Isolation Solutions 2. Prepare Solutions (External, Pipette, this compound) CellIsolation->Solutions GigaSeal 3. Establish Whole-Cell Patch-Clamp Solutions->GigaSeal Baseline 4. Record Baseline Currents GigaSeal->Baseline DrugApp 5. Apply this compound Baseline->DrugApp RecordDrug 6. Record Currents with Drug DrugApp->RecordDrug Measure 7. Measure Peak Current Amplitude RecordDrug->Measure Curve 8. Construct Concentration- Response Curve Measure->Curve IC50 9. Calculate IC50 Curve->IC50

Caption: Workflow for in vitro patch-clamp experiments.

Protocol 2: Action Potential and Refractory Period Measurement in Atrial Tissue

This protocol describes the use of sharp microelectrodes to measure APD and ERP in isolated atrial tissue preparations.

1. Tissue Preparation:

  • Excise the heart from a euthanized animal (e.g., guinea pig, rabbit) and place it in cold, oxygenated Krebs-Henseleit solution.

  • Dissect a thin, uniform strip of left atrial tissue (e.g., papillary muscle or trabeculae).

  • Mount the tissue in an organ bath continuously perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at 37°C.

2. Electrophysiological Setup:

  • Place a pair of stimulating electrodes at one end of the tissue to deliver electrical stimuli (e.g., 1 ms duration, 2x threshold intensity).

  • Pace the tissue at a constant cycle length (e.g., 1 Hz) until a stable state is reached.

  • Impale a cardiomyocyte with a glass microelectrode (10-30 MΩ) filled with 3 M KCl to record intracellular action potentials.

3. APD Measurement:

  • Record baseline action potentials for at least 15 minutes.

  • Introduce this compound into the perfusate at the desired concentration.

  • After an equilibration period, record the steady-state action potentials.

  • Measure the Action Potential Duration at 90% repolarization (APD90).

4. ERP Measurement:

  • Pace the tissue with a train of 10 stimuli (S1) at a fixed cycle length.

  • Introduce an extra stimulus (S2) after the last S1.

  • Start with a long S1-S2 coupling interval and progressively decrease it until the S2 stimulus fails to elicit a propagated action potential.

  • The longest S1-S2 interval that fails to produce a response is defined as the Effective Refractory Period (ERP).

  • Measure ERP at baseline and after application of this compound.

Protocol 3: In Vivo Electrophysiological Assessment

This protocol outlines the procedure for evaluating the efficacy of this compound in a large animal model of atrial fibrillation.

1. Animal Preparation:

  • Anesthetize a suitable large animal (e.g., pig, goat).[1]

  • Ventilate the animal mechanically and monitor vital signs (ECG, blood pressure, temperature).

  • Perform a thoracotomy to expose the heart.

  • Suture multipolar catheter electrodes onto the epicardial surface of the left and right atria for pacing and recording.

2. Baseline Measurements:

  • Record baseline intracardiac electrograms and surface ECG.

  • Measure the atrial ERP using the extrastimulus technique as described in Protocol 2, but via the epicardial electrodes.

  • Induce atrial fibrillation (AF) using burst pacing (e.g., 50 Hz for 5-10 seconds) and measure the duration of the induced AF episodes.

3. Drug Administration and Efficacy Assessment:

  • Administer this compound intravenously as a bolus followed by a continuous infusion.[1]

  • After a steady state is achieved, repeat the ERP measurements.

  • Repeat the AF induction protocol and measure the duration of AF episodes.

  • A significant increase in atrial ERP and a reduction in the duration or inducibility of AF indicates drug efficacy.

4. Data Analysis:

  • Compare pre- and post-drug values for atrial ERP, AF duration, and any changes in ECG intervals (e.g., QT, PR).

  • Use appropriate statistical tests (e.g., paired t-test) to determine the significance of the drug's effects.

cluster_prep Animal Preparation cluster_baseline Baseline Measurements cluster_treatment Treatment and Assessment cluster_analysis Data Analysis Anesthesia 1. Anesthetize and Ventilate Animal Surgery 2. Thoracotomy and Electrode Placement Anesthesia->Surgery BaseERP 3. Measure Atrial ERP Surgery->BaseERP BaseAF 4. Assess AF Inducibility BaseERP->BaseAF DrugAdmin 5. Administer this compound (IV) BaseAF->DrugAdmin PostERP 6. Re-measure Atrial ERP DrugAdmin->PostERP PostAF 7. Re-assess AF Inducibility PostERP->PostAF Compare 8. Compare Pre- and Post-Drug Data PostAF->Compare Stats 9. Statistical Analysis Compare->Stats

Caption: Workflow for in vivo electrophysiology studies.

References

Application Notes and Protocols for Studying AVE1231 in Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE1231 is a potent and selective blocker of the two-pore domain potassium (K2P) channel TASK-1 (TWIK-related acid-sensitive K+ channel).[1][2][3][4] In vascular smooth muscle cells (VSMCs), TASK-1 channels contribute to the regulation of the resting membrane potential.[5] By blocking these channels, this compound induces membrane depolarization, which can lead to the activation of voltage-gated calcium channels, increased intracellular calcium, and subsequent vasoconstriction.[2][5] This makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TASK-1 channels in the vasculature. These application notes provide detailed protocols for studying the effects of this compound on vascular smooth muscle function.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterSpeciesChannelValueReference
IC50HumanTASK-10.2 µmol/L[2]
IC50HumanKv1.58.6 µmol/L[3]
Table 2: Effects of this compound on Vascular Smooth Muscle Function
ExperimentTissue/Cell TypeSpeciesThis compound ConcentrationObserved EffectReference
Isometric TensionSaphenous Artery (Young)Rat1 µmol/LIncreased basal tone and enhanced contractile response to methoxamine[2]
Isometric TensionSaphenous Artery (Adult)Rat1 µmol/LNo significant effect on basal tone or contractile response to methoxamine[2]
Membrane PotentialSaphenous Artery (Young)Rat1 µmol/LProminent depolarization of arterial smooth muscle[2]
Membrane PotentialSaphenous Artery (Adult)Rat1 µmol/LMinor depolarization of arterial smooth muscle[2]
Blood PressureYoung RatsRat4 mg/kg (intravenous)Prominently raised mean arterial pressure[2]
Blood PressureAdult RatsRat4 mg/kg (intravenous)No effect on mean arterial pressure[2]

Experimental Protocols

Wire Myography for Assessment of Vascular Reactivity

This protocol details the use of wire myography to measure the contractile and relaxant responses of isolated arterial segments to this compound.

Materials:

  • Isolated arterial segments (e.g., rat mesenteric or saphenous arteries)

  • Wire myograph system

  • Physiological Saline Solution (PSS), composition (in mM): NaCl 130, KCl 4.7, KH2PO4 1.18, MgSO4 1.18, NaHCO3 14.9, D-Glucose 5.6, CaCl2 1.56, and EDTA 0.03.

  • High potassium solution (KPSS) for viability testing

  • Acetylcholine (ACh) for endothelium integrity check

  • This compound stock solution (in DMSO)

  • Vasoconstrictor agent (e.g., phenylephrine, methoxamine)

Procedure:

  • Vessel Dissection and Mounting:

    • Isolate arteries from the surrounding tissue in ice-cold PSS.[6]

    • Cut the vessels into 2 mm segments.[6]

    • Carefully mount each segment onto the jaws of the wire myograph using two tungsten wires (40 µm diameter) passed through the lumen.[7]

  • Equilibration and Normalization:

    • Allow the mounted vessels to equilibrate in PSS at 37°C, gassed with 95% O2 / 5% CO2, for at least 40 minutes.[6]

    • Perform a normalization procedure to determine the optimal resting tension for maximal contractile response.[7][8]

  • Viability and Endothelium Integrity Checks:

    • Assess the viability of the tissue by inducing contraction with KPSS.[6]

    • Check the integrity of the endothelium by assessing the relaxation response to ACh after pre-constriction with a vasoconstrictor.[6]

  • Experimental Protocol:

    • After washout and return to baseline, pre-constrict the arterial segments with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath to assess its direct effect on vascular tone.

    • To study the effect of this compound on agonist-induced contractions, incubate the vessels with this compound or its vehicle (DMSO) for a predetermined time before constructing a concentration-response curve to a vasoconstrictor.

  • Data Analysis:

    • Record changes in isometric force.

    • Express contractile responses as a percentage of the maximal contraction induced by KPSS.

    • Express relaxation responses as a percentage of the pre-constriction.

Vascular Smooth Muscle Cell Proliferation Assay (EdU Incorporation)

This protocol describes how to measure the effect of this compound on VSMC proliferation using the 5-ethynyl-2´-deoxyuridine (EdU) incorporation assay.

Materials:

  • Primary vascular smooth muscle cells (VSMCs)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 2% fetal bovine serum (FBS)

  • 96-well plates

  • Platelet-derived growth factor (PDGF) as a positive control for proliferation

  • EdU stock solution (5 mM)

  • 4% Paraformaldehyde (PFA) in PBS

  • 1% Triton X-100 in water

  • Click chemistry-based EdU detection kit (containing fluorescent azide)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding:

    • Plate VSMCs in a 96-well plate at a density of 2 x 10^4 cells/mL in DMEM with 2% FBS.[9]

    • Allow cells to adhere for several hours or overnight at 37°C.[9]

  • Cell Treatment:

    • Starve the cells in serum-free medium for 24-48 hours to synchronize them in the G0/G1 phase of the cell cycle.

    • Treat the cells with different concentrations of this compound or vehicle (DMSO) in the presence or absence of a pro-proliferative stimulus like PDGF (e.g., 30 ng/mL) for 72 hours.[10]

  • EdU Labeling:

    • For the final 24 hours of the 72-hour incubation period, add EdU to each well to a final concentration of 20 µM.[9]

  • Cell Fixation and Permeabilization:

    • Remove the culture medium and fix the cells with 4% PFA for 10 minutes at room temperature.[9]

    • Wash with PBS and then permeabilize with 1% Triton X-100 for 30 minutes at room temperature.[9]

  • EdU Detection:

    • Wash the cells with PBS.

    • Perform the click reaction by adding the fluorescent azide-containing reaction cocktail according to the manufacturer's instructions and incubate for 30 minutes at 37°C.[9]

  • Nuclear Staining and Imaging:

    • Counterstain the nuclei with DAPI.

    • Image the plate using a fluorescence microscope or quantify the fluorescence using a plate reader.

  • Data Analysis:

    • Determine the percentage of EdU-positive cells by dividing the number of EdU-positive nuclei by the total number of DAPI-stained nuclei.

    • Compare the proliferation rates between different treatment groups.

Mandatory Visualization

AVE1231_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TASK1 TASK-1 Channel This compound->TASK1 Blockade K_ion K+ TASK1->K_ion Efflux Depolarization Membrane Depolarization TASK1->Depolarization Inhibition of K⁺ efflux leads to VGCC Voltage-Gated Ca²⁺ Channel Ca_ion_in Ca²⁺ VGCC->Ca_ion_in Influx Ca_ion_increase ↑ [Ca²⁺]i VGCC->Ca_ion_increase Depolarization->VGCC Activation Contraction Vasoconstriction Ca_ion_increase->Contraction Initiates

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies Isolation Isolate Arterial Segments (e.g., rat saphenous artery) Myography Wire Myography Isolation->Myography Proliferation VSMC Proliferation Assay (EdU Incorporation) Isolation->Proliferation MP_Measurement Membrane Potential Measurement (Microelectrodes) Isolation->MP_Measurement WesternBlot Western Blot (TASK-1 expression) Myography->WesternBlot Analyze tissue qPCR qPCR (TASK-1 mRNA levels) Myography->qPCR Analyze tissue Proliferation->WesternBlot Proliferation->qPCR BP_Measurement Blood Pressure Measurement in anesthetized rats BP_Measurement->Myography Correlate findings

Caption: Experimental workflow for studying this compound in vascular smooth muscle.

References

AVE1231 solution preparation and stability for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE1231, also known as A293, is a potent and selective inhibitor of the two-pore-domain potassium channel TASK-1 (K₂P₃.₁). TASK-1 channels are implicated in various physiological processes, including the regulation of neuronal excitability, vascular tone, and cardiac action potential duration. Due to its role in atrial repolarization, this compound is a valuable research tool for studying cardiac arrhythmias, particularly atrial fibrillation.[1] These application notes provide detailed protocols for the preparation and handling of this compound solutions to ensure consistent and reliable experimental outcomes.

Data Presentation

Solubility and Stability of this compound

Quantitative solubility and stability data for this compound in common laboratory solvents are not extensively published. The following tables provide a summary of available information and general guidelines based on the properties of similar small molecules. Researchers are strongly encouraged to perform their own validation for specific experimental conditions.

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (B87167) (DMSO)Soluble (Specific concentration not available)DMSO is a common solvent for preparing stock solutions of this compound.[2][3]
EthanolSparingly Soluble (Specific concentration not available)May require warming to facilitate dissolution.
WaterInsolubleThis compound is not suitable for direct dissolution in aqueous buffers.
Phosphate-Buffered Saline (PBS)InsolubleDilution from a DMSO stock is required for aqueous-based assays.

Table 2: Stability of this compound Solutions

Solution TypeStorage TemperatureStability DurationRecommendations
Stock Solution in DMSO-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Stock Solution in DMSO-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Working Solution (in aqueous buffer)4°CUnconfirmed (Likely hours to days)Prepare fresh for each experiment. Stability is dependent on the final DMSO concentration and buffer composition.
Working Solution (in aqueous buffer)Room TemperatureUnconfirmed (Likely hours)Use immediately after preparation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Determine the required mass of this compound: The molecular weight of this compound is 447.58 g/mol . To prepare a 10 mM stock solution, calculate the required mass using the following formula: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 447.58 g/mol * 1000 mg/g * Volume (mL) For 1 mL of a 10 mM stock solution, 4.4758 mg of this compound is required.

  • Weighing this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance. For small quantities, it is advisable to weigh a slightly larger amount (e.g., 10 mg) and adjust the volume of DMSO accordingly to achieve the desired concentration.

  • Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution but should be done with caution to avoid degradation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Ensure the tubes are tightly sealed and protected from light.

Protocol 2: Assessment of this compound Stability in Aqueous Solution

This protocol provides a general method for evaluating the stability of this compound in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (or other appropriate mobile phase modifier)

  • Incubator or water bath

  • Autosampler vials

Procedure:

  • Preparation of Working Solution: Prepare a working solution of this compound in the desired aqueous buffer by diluting the DMSO stock solution. The final concentration of DMSO should typically be kept low (e.g., <0.5%) to minimize its effects on the experiment and maintain solubility.

  • Time Zero (T₀) Sample: Immediately after preparation, take an aliquot of the working solution and transfer it to an autosampler vial. This will serve as the time zero reference point.

  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and transfer them to autosampler vials.

  • HPLC Analysis:

    • Set up an appropriate HPLC method to separate this compound from potential degradation products. A typical starting point would be a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.

    • Inject the samples from each time point onto the HPLC system.

    • Monitor the elution profile using a UV detector at a wavelength where this compound shows maximum absorbance.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound.

    • Measure the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T₀ sample.

    • Plot the percentage of remaining this compound against time to determine the stability profile.

Visualizations

AVE1231_Stock_Preparation_Workflow cluster_prep Preparation cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store_short Store at -20°C (≤ 1 month) aliquot->store_short store_long Store at -80°C (≤ 6 months) aliquot->store_long

Caption: Workflow for preparing this compound stock solution.

TASK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR (e.g., ETA/ETB Receptors) PLC Phospholipase C (PLC) GPCR->PLC RhoA RhoA PLC->RhoA TASK1 TASK-1 Channel K_ion K+ TASK1->K_ion K+ Efflux Efflux Reduced K+ Efflux TASK1->Efflux This compound This compound This compound->TASK1 Inhibition ROCK Rho Kinase (ROCK) RhoA->ROCK ROCK->TASK1 Phosphorylation Agonist Agonist (e.g., Endothelin-1) Agonist->GPCR Depolarization Membrane Depolarization Efflux->Depolarization

Caption: Simplified signaling pathway of TASK-1 inhibition.

Mechanism of Action and Scientific Applications

This compound exerts its effects by blocking the outward potassium current through TASK-1 channels.[4] These channels contribute to the resting membrane potential in various cell types, including cardiac myocytes.[4] In atrial cells, inhibition of TASK-1 by this compound leads to a prolongation of the action potential duration and an increase in the effective refractory period.[5] This atrial-selective action makes this compound a valuable compound for investigating the mechanisms of atrial fibrillation and for the preclinical evaluation of novel antiarrhythmic therapies.[1][5] Studies have shown that this compound can effectively suppress atrial fibrillation in large animal models. Furthermore, its inhibitory action on TASK-1 can influence vascular tone, highlighting its potential utility in cardiovascular research beyond arrhythmia studies.

Disclaimer: This document is intended for research use only. The information provided is based on currently available scientific literature. Researchers should always consult primary literature and perform their own validation experiments. Proper laboratory safety procedures should be followed when handling all chemical reagents.

References

Application of AVE1231 in High-Throughput Screening Assays for TASK Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE1231, also known as A293, is a potent blocker of the two-pore domain potassium (K2P) channels, TASK-1 (KCNK3) and TASK-3 (KCNK9). These channels are considered significant therapeutic targets for a variety of conditions, including atrial fibrillation and obstructive sleep apnea.[1] The development of robust high-throughput screening (HTS) assays is crucial for the discovery of novel modulators of these channels. This compound serves as an essential tool compound in these assays, acting as a reference inhibitor to validate assay performance and to characterize new chemical entities.

This document provides detailed application notes and protocols for the use of this compound in two primary HTS methodologies: a fluorescence-based thallium flux assay for primary screening and an automated patch clamp assay for secondary screening and hit validation.

Mechanism of Action of this compound

This compound exhibits inhibitory activity against several potassium channels. Its potency varies across different channel subtypes, with a notable selectivity for TASK-1 channels. The inhibitory concentrations (IC50) of this compound for key target channels are summarized in the table below. This data is critical for establishing appropriate compound concentrations in HTS assays.

ChannelSpecies/Expression SystemIC50 (µM)Reference
TASK-1Xenopus oocytes~0.22[2]
TASK-3Xenopus oocytes~0.95[2]
hKv1.5CHO cells3.6[3]
hKv4.3 + KChIP2.2bCHO cells5.9[3]
IKACh (Carbachol-activated)-8.4[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of TASK channel inhibition and the general workflow for high-throughput screening of channel modulators.

G cluster_cell Cell Membrane TASK_Channel TASK-1 / TASK-3 Channel Hyperpolarization Membrane Hyperpolarization TASK_Channel->Hyperpolarization maintains resting potential K_ion K+ K_ion->TASK_Channel outward current Efflux K+ Efflux This compound This compound This compound->TASK_Channel inhibition

Caption: Mechanism of TASK channel inhibition by this compound.

G cluster_primary Primary HTS cluster_secondary Secondary Screening Compound_Library Compound Library Thallium_Flux_Assay Thallium Flux Assay (Fluorescence-based) Compound_Library->Thallium_Flux_Assay Primary_Hits Primary Hits Thallium_Flux_Assay->Primary_Hits Automated_Patch_Clamp Automated Patch Clamp Primary_Hits->Automated_Patch_Clamp Validated_Hits Validated Hits Automated_Patch_Clamp->Validated_Hits

Caption: High-throughput screening workflow for TASK channel modulators.

Primary High-Throughput Screening: Thallium Flux Assay

The thallium flux assay is a robust, fluorescence-based method suitable for the primary screening of large compound libraries against potassium channels.[2][4] Thallium ions (Tl+) can permeate potassium channels and are used as a surrogate for K+. The assay utilizes a Tl+-sensitive fluorescent dye that exhibits a significant increase in fluorescence upon binding to Tl+ that has entered the cell through open channels.

Experimental Protocol: Thallium Flux Assay

1. Cell Culture and Plating:

  • Use a stable cell line expressing the human TASK-1 or TASK-3 channel (e.g., HEK293 or CHO cells).

  • Culture cells to ~80-90% confluency in appropriate media.

  • Seed cells into 384-well, black-walled, clear-bottom assay plates at a density of 10,000-20,000 cells per well.

  • Incubate plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

2. Dye Loading:

  • Prepare a dye loading solution containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ or Thallos™ AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Remove the cell culture medium from the assay plates.

  • Add 20 µL of the dye loading solution to each well.

  • Incubate the plates for 60-90 minutes at room temperature, protected from light.

3. Compound Addition:

  • Prepare compound plates by diluting test compounds and this compound (as a positive control) in assay buffer to the desired final concentrations. A typical concentration range for this compound would be from 0.1 to 30 µM to generate a dose-response curve.

  • Add the diluted compounds to the assay plates.

  • Incubate for 15-30 minutes at room temperature.

4. Thallium Flux Measurement:

  • Prepare a stimulus buffer containing a mixture of potassium and thallium salts (e.g., a buffer with a final concentration of 5 mM K+ and 2 mM Tl+). The potassium concentration can be adjusted to set the baseline membrane potential.

  • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the fluorescence signal.

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Add the stimulus buffer to all wells simultaneously using the plate reader's integrated fluidics.

  • Immediately begin recording the fluorescence intensity kinetically for 2-5 minutes.

5. Data Analysis:

  • The rate of fluorescence increase is proportional to the activity of the potassium channels.

  • Calculate the initial rate of fluorescence change for each well.

  • Normalize the data to the positive control (this compound, representing 100% inhibition) and a negative control (vehicle, e.g., DMSO, representing 0% inhibition).

  • Plot dose-response curves and calculate IC50 values for active compounds.

Secondary Screening: Automated Patch Clamp

Automated patch clamp (APC) electrophysiology is the gold standard for characterizing ion channel modulators.[5][6][7][8] It provides high-quality, detailed information on the mechanism of action of compounds identified in the primary screen. APC systems allow for higher throughput than manual patch clamp, making them suitable for secondary screening and lead optimization.

Experimental Protocol: Automated Patch Clamp

1. Cell Preparation:

  • Use the same stable cell lines expressing TASK-1 or TASK-3 as in the primary screen.

  • Harvest cells and prepare a single-cell suspension at a concentration of 1-5 million cells/mL in the appropriate external solution.

2. APC System Setup:

  • Prime the APC system (e.g., QPatch, Patchliner, or SyncroPatch) with the internal and external solutions.

  • External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal Solution (mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

3. Cell Sealing and Whole-Cell Configuration:

  • Load the cell suspension into the APC system.

  • The system will automatically trap cells, form giga-ohm seals, and establish a whole-cell recording configuration.

4. Compound Application and Electrophysiological Recording:

  • Apply a voltage protocol to elicit TASK channel currents. For "leak" channels like TASK, a voltage ramp protocol (e.g., from -120 mV to +40 mV over 200 ms) is typically used.

  • Record baseline currents in the external solution.

  • Apply test compounds at various concentrations, including this compound as a reference inhibitor.

  • Record currents in the presence of the compounds.

5. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., 0 mV) before and after compound application.

  • Calculate the percentage of current inhibition for each compound concentration.

  • Generate dose-response curves and determine the IC50 values.

  • Analyze changes in the current-voltage relationship to understand the mechanism of inhibition.

Data Presentation

The following tables summarize the expected outcomes and key parameters for the described HTS assays using this compound as a reference compound.

Table 1: Thallium Flux Assay Parameters and Expected Results for this compound

ParameterValue
Cell LineHEK293-hTASK-1
Assay Format384-well plate
Fluorescence ReaderFLIPR Tetra
Thallium-sensitive DyeFluxOR™
This compound Concentration Range0.01 - 100 µM
Expected IC50 for TASK-10.2 - 1.0 µM
Z'-factor> 0.5

Table 2: Automated Patch Clamp Parameters and Expected Results for this compound

ParameterValue
APC SystemSyncroPatch 384PE
Cell LineCHO-hTASK-1
Voltage Protocol-120 mV to +40 mV ramp
This compound Concentration Range0.01 - 30 µM
Expected IC50 for TASK-1~0.22 µM
Seal Resistance> 500 MΩ

Conclusion

The application of this compound in high-throughput screening assays is instrumental for the discovery and characterization of novel modulators of TASK potassium channels. The combination of a fluorescence-based thallium flux assay for primary screening and automated patch clamp for secondary screening provides a robust and efficient workflow. This compound serves as a critical reference inhibitor, enabling the validation of assay performance and the accurate determination of the potency and mechanism of action of new chemical entities targeting this important class of ion channels.

References

Application Notes and Protocols for Measuring AVE1231 Effects on Ion Channel Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE1231 is a potent and selective blocker of the two-pore domain potassium (K2P) channel TASK-1 (Twik-related acid-sensitive K+ channel 1). TASK-1 channels are crucial in setting the resting membrane potential and regulating cellular excitability in various tissues, including the cardiovascular system. Their inhibition by compounds like this compound can lead to membrane depolarization, which in turn affects downstream cellular processes such as smooth muscle contraction. These application notes provide detailed methodologies for characterizing the effects of this compound on ion channel currents, with a focus on electrophysiology and vascular reactivity assays.

Data Presentation

The following tables summarize the quantitative effects of this compound on TASK-1 ion channels and arterial smooth muscle cells.

Table 1: Electrophysiological Effects of this compound on TASK-1 Channels

ParameterValueCell Type / Expression SystemCitation
IC50 0.2 µmol·L⁻¹Human TASK-1 channels expressed in Xenopus oocytes[1]
Membrane Potential Depolarization Prominently depolarizedArterial smooth muscle cells from young rats (10-15 days old)[2]
Resting Membrane Potential (Control) -67.0 ± 3.4 mVEndothelium-denuded saphenous arteries of young rats[1]
Effect on Basal Tone IncreasedSaphenous arteries of young rats[2]

Table 2: Vascular Reactivity Effects of this compound (1 µmol·L⁻¹)

Artery TypeAge GroupEffect on Basal ToneEffect on Contractile Response to Methoxamine (B1676408)Citation
Saphenous ArteryYoung (10-15 days old)IncreasedIncreased[2]
Saphenous ArteryAdult (2-3 months old)No significant effectNo significant effect[2]
Pulmonary ArteryNot specifiedNot specifiedIncreased response to U46619[3]
Mesenteric & Renal ArteriesAdultNo effect at physiological pHNo effect at physiological pH[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflows for the described protocols.

AVE1231_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound TASK1 TASK-1 Channel This compound->TASK1 Inhibition K_ion K+ TASK1->K_ion K+ Efflux (blocked) Depolarization Membrane Depolarization TASK1->Depolarization leads to Contraction Smooth Muscle Contraction Depolarization->Contraction promotes GPCR GPCR Agonist (e.g., Endothelin-1) RhoA RhoA GPCR->RhoA activates ROCK ROCK (Rho-kinase) RhoA->ROCK activates MLCP MLC Phosphatase (inactive) ROCK->MLCP inhibits MyosinLC Myosin Light Chain (phosphorylated) ROCK->MyosinLC promotes phosphorylation MyosinLC->Contraction drives

Caption: Signaling pathway of this compound-induced smooth muscle contraction.

Experimental_Workflow cluster_patch_clamp Whole-Cell Patch Clamp cluster_myography Wire Myography pc_prep Cell Preparation (e.g., isolated smooth muscle cells) pc_pipette Pipette Fabrication & Filling (Internal Solution) pc_prep->pc_pipette pc_seal Gigaohm Seal Formation pc_pipette->pc_seal pc_whole_cell Whole-Cell Configuration pc_seal->pc_whole_cell pc_record Record Baseline TASK-1 Currents pc_whole_cell->pc_record pc_this compound Apply this compound (various concentrations) pc_record->pc_this compound pc_record_effect Record Post-AVE1231 Currents pc_this compound->pc_record_effect pc_analysis Data Analysis (IC50, % inhibition) pc_record_effect->pc_analysis myo_prep Artery Dissection & Mounting myo_equilibrate Equilibration & Viability Check myo_prep->myo_equilibrate myo_contract Pre-contraction (e.g., with Methoxamine) myo_equilibrate->myo_contract myo_this compound Cumulative Addition of this compound myo_contract->myo_this compound myo_record Record Isometric Tension myo_this compound->myo_record myo_analysis Data Analysis (Dose-response curve) myo_record->myo_analysis

Caption: General experimental workflows for patch clamp and wire myography.

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Electrophysiology for Measuring TASK-1 Currents

This protocol is designed to measure the inhibitory effect of this compound on TASK-1 currents in isolated vascular smooth muscle cells.

Materials:

  • External (Bath) Solution (in mM): 130 NaCl, 5 KCl, 1.2 MgCl₂, 2.5 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP. pH adjusted to 7.2 with KOH.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette pulling.

  • Cell culture dish with isolated vascular smooth muscle cells.

Procedure:

  • Cell Preparation: Isolate vascular smooth muscle cells from the desired artery (e.g., saphenous artery) using standard enzymatic digestion protocols. Plate the cells on glass coverslips and allow them to adhere.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage. Perfuse the chamber with the external solution at a constant rate (e.g., 2 mL/min).

  • Gigaohm Seal Formation: Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance ( >1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Baseline Recording: Clamp the cell membrane potential at a holding potential of -60 mV. Apply a series of voltage steps (e.g., from -100 mV to +40 mV in 20 mV increments) to elicit TASK-1 currents. Record the baseline currents for a stable period (e.g., 3-5 minutes).

  • Application of this compound: Prepare a series of dilutions of this compound in the external solution from the stock solution. Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Recording of Drug Effect: After the drug solution has reached the cell (typically 1-2 minutes), record the currents using the same voltage-step protocol as in the baseline recording.

  • Washout: Perfuse the chamber with the drug-free external solution to observe the reversibility of the drug effect.

  • Data Analysis: Measure the peak outward current at a specific voltage step (e.g., +40 mV) before and after the application of this compound. Calculate the percentage of current inhibition for each concentration. Plot the percentage of inhibition against the drug concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Wire Myography for Assessing Vascular Reactivity to this compound

This protocol details the measurement of this compound's effect on the contractile tone of isolated small arteries.

Materials:

  • Physiological Salt Solution (PSS) (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO₄, 25 NaHCO₃, 1.18 KH₂PO₄, 1.6 CaCl₂, 5.5 Glucose.

  • High Potassium PSS (KPSS) (in mM): 60 NaCl, 63.7 KCl, 1.17 MgSO₄, 25 NaHCO₃, 1.18 KH₂PO₄, 1.6 CaCl₂, 5.5 Glucose.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Methoxamine or other vasoconstrictor.

  • Wire myograph system with a data acquisition unit.

  • Dissection microscope and surgical instruments.

Procedure:

  • Artery Dissection: Euthanize the animal and dissect the desired artery (e.g., saphenous artery) in ice-cold PSS. Carefully clean the artery of surrounding connective and adipose tissue under a dissection microscope.

  • Mounting: Cut the artery into 2 mm segments and mount each segment on two parallel wires in the myograph chamber.

  • Equilibration and Normalization: Fill the myograph chamber with PSS, gas with 95% O₂ / 5% CO₂, and maintain at 37°C. Allow the arterial segments to equilibrate for at least 30 minutes. Perform a normalization procedure to determine the optimal resting tension for maximal contractile response.

  • Viability Check: Test the viability of the arterial segments by contracting them with KPSS. A robust contraction confirms the health of the tissue. Wash with PSS and allow the tension to return to baseline.

  • Pre-contraction: Induce a submaximal, stable contraction with a vasoconstrictor such as methoxamine (typically to ~80% of the KPSS-induced contraction).

  • Cumulative Addition of this compound: Once the pre-contraction is stable, add this compound to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM). Allow the tension to stabilize at each concentration before adding the next.

  • Data Recording: Continuously record the isometric tension throughout the experiment.

  • Data Analysis: Express the change in tension in response to this compound as a percentage of the pre-contracted tone. Plot the change in tension against the log concentration of this compound to generate a dose-response curve.

Conclusion

The provided protocols and data offer a comprehensive framework for investigating the effects of this compound on ion channel currents and vascular function. These techniques are fundamental in preclinical drug development and physiological research, enabling a detailed characterization of the pharmacological profile of ion channel modulators. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for understanding the therapeutic potential and physiological roles of compounds like this compound.

References

Application Notes and Protocols for Studying TASK-1 Channel Function with AVE1231

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASK-1 (TWIK-related acid-sensitive K+ channel 1), a member of the two-pore domain potassium (K2P) channel family, plays a crucial role in setting the resting membrane potential and regulating cellular excitability in various tissues. These channels are implicated in diverse physiological processes, including neuronal signaling, cardiac function, and respiratory control.[1] Dysregulation of TASK-1 channel activity has been linked to pathological conditions such as cardiac arrhythmias, particularly atrial fibrillation, and pulmonary hypertension. This makes TASK-1 an attractive therapeutic target for drug development.

AVE1231 (also known as A293) is a potent and selective inhibitor of the TASK-1 potassium channel.[2][3] It serves as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of TASK-1 channels. These application notes provide detailed protocols for utilizing this compound to study TASK-1 channel function in various experimental settings, including wire myography for assessing vascular tone, patch-clamp electrophysiology for direct measurement of ion channel activity, and thallium flux assays for high-throughput screening of channel modulators.

Data Presentation

The inhibitory effects of this compound on TASK-1 channels have been quantified across different experimental platforms. The following tables summarize key quantitative data for easy comparison.

Table 1: Inhibitory Potency (IC50) of this compound on TASK-1 Channels

Experimental SystemIC50 ValueReference
Xenopus oocytes expressing human TASK-1~0.22 µM[3]
Heterologously expressed TASK-1 channels~250 nM[4]
Carbamoylcholine chloride-activated IKACh8.4 µM[2]

Table 2: Functional Effects of this compound on Vascular Tone

PreparationThis compound ConcentrationObserved EffectReference
Rat saphenous artery (young rats)1 µmol/LProminently depolarized arterial smooth muscle, increased basal tone and contractile responses to methoxamine.[5][6]
Rat saphenous artery (adult rats)1 µmol/LAlmost no effect on basal tone or contractile responses.[5][6]
Rat pulmonary arteries1 µmol/LIncreased contractile responses.[6]

Signaling Pathway

TASK1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR activates K_ion_out K+ Efflux Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization leads to Ca_channel Ca_channel Hyperpolarization->Ca_channel inhibits Contraction Contraction Depolarization Depolarization Depolarization->Ca_channel activates This compound This compound TASK1 TASK1 This compound->TASK1 inhibits PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DAG->TASK1 inhibits IP3->Ca_channel opens TASK1->K_ion_out mediates TASK1->Depolarization inhibition leads to Ca_ion Ca_ion Ca_channel->Ca_ion influx Ca_ion->Contraction promotes

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection : this compound is soluble in DMSO.

  • Stock Concentration : Prepare a 10 mM stock solution of this compound in DMSO.

  • Storage : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[2]

Protocol 1: Wire Myography for Vascular Reactivity Studies

This protocol details the use of wire myography to assess the effect of this compound on the contractility of isolated small resistance arteries.

Materials:

  • Isolated arterial segments (e.g., rat mesenteric or saphenous arteries)

  • Wire myograph system

  • Physiological Salt Solution (PSS), composition (in mM): 120 NaCl, 26 NaHCO3, 4.5 KCl, 1.6 CaCl2, 1.0 MgSO4, 1.2 NaH2PO4, 5.5 D-glucose, 0.025 EDTA, 5.0 HEPES.[6]

  • High Potassium Solution (KPSS) for viability testing (prepared by substituting NaCl with an equimolar amount of KCl in PSS)

  • This compound stock solution (10 mM in DMSO)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Dissection tools (forceps, scissors)

Procedure:

  • Vessel Isolation and Mounting :

    • Dissect the desired artery in ice-cold PSS.

    • Carefully clean the artery of surrounding connective and adipose tissue.

    • Cut the artery into 2 mm long segments.

    • Mount the arterial segment onto the two wires of the myograph chamber.[2][7]

  • Equilibration and Normalization :

    • Fill the myograph chamber with PSS and maintain it at 37°C, continuously bubbled with carbogen gas to maintain a pH of 7.4.[6]

    • Allow the vessel to equilibrate for at least 30 minutes.

    • Perform a normalization procedure according to the myograph manufacturer's instructions to determine the optimal resting tension.

  • Viability and Endothelium Integrity Check :

    • Test the viability of the vessel by challenging it with KPSS. A robust contraction confirms viability.

    • Wash the vessel with PSS and allow it to return to baseline.

    • To check endothelium integrity, pre-constrict the vessel with an agonist (e.g., phenylephrine) and then apply acetylcholine. A relaxation response indicates an intact endothelium.

  • Application of this compound :

    • After washing and returning to a stable baseline, incubate the arterial segment with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 20 minutes.[6]

    • Record any changes in basal tone.

  • Constructing Concentration-Response Curves :

    • In the continued presence of this compound or vehicle, cumulatively add a contractile agonist (e.g., methoxamine) to the bath to construct a concentration-response curve.[6]

    • Record the isometric tension at each concentration.

  • Data Analysis :

    • Express the contractile responses as a percentage of the maximal contraction induced by KPSS.

    • Compare the concentration-response curves in the presence and absence of this compound to determine its effect on vascular reactivity.

Wire_Myography_Workflow start Start dissect Isolate & Mount Arterial Segment start->dissect equilibrate Equilibrate & Normalize dissect->equilibrate viability Viability & Endothelium Integrity Check equilibrate->viability incubate Incubate with This compound or Vehicle viability->incubate agonist Cumulative Agonist Addition incubate->agonist record Record Isometric Tension agonist->record analyze Analyze Data record->analyze end End analyze->end

Protocol 2: Patch-Clamp Electrophysiology

This protocol describes the whole-cell patch-clamp technique to directly measure TASK-1 currents and their inhibition by this compound in isolated cells.

Materials:

  • Cells expressing TASK-1 channels (e.g., primary cardiomyocytes, HEK293 cells stably expressing TASK-1)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • External (bath) solution (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose; pH 7.35 with NaOH.[8]

  • Internal (pipette) solution (in mM): 150 K-glutamate, 2 EGTA, 1 CaCl2, 10 HEPES; pH 7.3 with KOH.[8]

  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Cell Preparation :

    • Plate cells on coverslips suitable for microscopy and allow them to adhere.

  • Pipette Preparation :

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtaining a Whole-Cell Recording :

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Recording TASK-1 Currents :

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a voltage ramp protocol (e.g., from -100 mV to +40 mV over 500 ms) or a step protocol (e.g., steps from -80 mV to +60 mV in 20 mV increments) to elicit membrane currents.[9]

    • Record the baseline current (control).

  • Application of this compound :

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug to take effect and for the current to stabilize.

    • Record the current in the presence of this compound.

  • Data Analysis :

    • Isolating TASK-1 Current : Subtract the current recorded in the presence of a saturating concentration of this compound from the control current. The resulting difference current represents the this compound-sensitive TASK-1 current.[4]

    • Dose-Response Analysis : To determine the IC50, apply increasing concentrations of this compound and measure the percentage of current inhibition at each concentration. Fit the data to the Hill equation: % Inhibition = 100 / (1 + (IC50 / [Drug])^h) where [Drug] is the concentration of this compound and h is the Hill coefficient.[10]

Patch_Clamp_Workflow start Start prepare_cells Prepare Cells start->prepare_cells pull_pipette Pull Patch Pipette prepare_cells->pull_pipette giga_seal Form Giga-seal pull_pipette->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_control Record Control Current (Voltage Protocol) whole_cell->record_control apply_this compound Apply this compound record_control->apply_this compound record_drug Record Current in Presence of this compound apply_this compound->record_drug analyze Isolate TASK-1 Current & Perform Dose-Response Analysis record_drug->analyze end End analyze->end

Protocol 3: Thallium Flux Assay

This protocol outlines a high-throughput method to screen for TASK-1 channel modulators using a thallium-sensitive fluorescent dye. Thallium (Tl+) serves as a surrogate for K+ and can pass through open potassium channels.

Materials:

  • Cells expressing TASK-1 channels

  • 96- or 384-well black-walled, clear-bottom plates

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Stimulus Buffer containing thallium sulfate (B86663) (Tl2SO4) and, for voltage-gated channels, potassium sulfate (K2SO4).

  • This compound stock solution (10 mM in DMSO)

  • Fluorescence plate reader with kinetic read and injection capabilities

Procedure:

  • Cell Plating :

    • Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight.

  • Dye Loading :

    • Prepare the dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at room temperature in the dark for 60-90 minutes.[6]

  • Compound Addition :

    • Prepare serial dilutions of this compound in assay buffer.

    • After the dye loading incubation, remove the loading solution and wash the cells with assay buffer.

    • Add the this compound dilutions or vehicle control to the wells and incubate for 10-30 minutes.[6]

  • Thallium Flux Measurement :

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject the thallium-containing stimulus buffer into the wells.

    • Immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes).[5]

  • Data Analysis :

    • Normalization : For each well, normalize the fluorescence signal (F) to the baseline fluorescence (F0) to get F/F0.

    • Calculate the Rate of Thallium Influx : Determine the initial rate (slope) of the fluorescence increase after the addition of the stimulus buffer.

    • Determine Percentage Inhibition : Calculate the percentage inhibition for each concentration of this compound relative to the vehicle control.

    • IC50 Calculation : Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.[11]

Thallium_Flux_Workflow start Start plate_cells Plate Cells start->plate_cells load_dye Load Cells with Thallium-Sensitive Dye plate_cells->load_dye add_compound Add this compound or Vehicle load_dye->add_compound measure_fluorescence Measure Kinetic Fluorescence after Thallium Addition add_compound->measure_fluorescence analyze Analyze Data (Rate, % Inhibition, IC50) measure_fluorescence->analyze end End analyze->end

Overall Strategy for Studying TASK-1 Function with this compound

Overall_Strategy objective Objective: Characterize TASK-1 Channel Function using this compound ht_screening ht_screening objective->ht_screening functional_assay functional_assay objective->functional_assay direct_measurement direct_measurement objective->direct_measurement ic50_determination ic50_determination ht_screening->ic50_determination vascular_effect vascular_effect functional_assay->vascular_effect direct_measurement->ic50_determination current_inhibition current_inhibition direct_measurement->current_inhibition

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Off-Target Effects of AVE1231 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the off-target effects of AVE1231 in your experiments. The information provided here will help you design robust experimental controls, accurately interpret your data, and ensure the specificity of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: While initially developed as a Kv1.5 potassium channel blocker, this compound is a significantly more potent inhibitor of the two-pore-domain potassium channel TASK-1.[1][2][3] Its high affinity for TASK-1 channels suggests that this is its primary on-target activity in many experimental systems.[1][2][3]

Q2: What are the known off-target effects of this compound?

A2: The most significant off-target effect of this compound is the inhibition of the Kv1.5 potassium channel.[1][2][3] Although its potency is lower for Kv1.5 compared to TASK-1, this interaction can lead to confounding results in experimental models where both channels are expressed and functionally important. At higher concentrations (e.g., 10 μM or more), this compound may also mildly affect other ion channels such as IKr, IKs, IKATP, ICa, and INa.

Q3: How can I differentiate between the on-target (TASK-1) and off-target (Kv1.5) effects of this compound in my experiments?

A3: To distinguish between the effects of this compound on TASK-1 and Kv1.5 channels, a key strategy is to use a highly selective Kv1.5 channel blocker as a control. DPO-1 (Diphenyl phosphine (B1218219) oxide-1) is a potent and selective inhibitor of Kv1.5 channels and can be used to isolate the effects of this compound on TASK-1.[4][5] By pre-incubating your preparation with DPO-1 to block Kv1.5 channels, any subsequent effects observed upon application of this compound can be more confidently attributed to its action on TASK-1 channels.[4][5]

Q4: Are there other experimental controls I should consider?

A4: Yes, in addition to using a selective Kv1.5 blocker, consider the following controls:

  • Cell lines with specific channel expression: Use cell lines that endogenously express only TASK-1 or Kv1.5, or use genetically modified cell lines (e.g., knockouts or knockdowns) to confirm the target of this compound's effects.

  • Concentration-response curves: Generating detailed concentration-response curves for this compound can help to distinguish between high-potency on-target effects and lower-potency off-target effects.

  • Use of structurally unrelated inhibitors: If possible, using a structurally different TASK-1 inhibitor can help confirm that the observed phenotype is due to the inhibition of TASK-1 and not a non-specific effect of the chemical structure of this compound.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpected or inconsistent results with this compound. The observed effect may be a combination of on-target (TASK-1) and off-target (Kv1.5) inhibition.1. Perform control experiments using the selective Kv1.5 blocker DPO-1 (see detailed protocol below). 2. Carefully review the expression profile of TASK-1 and Kv1.5 in your experimental model. 3. Titrate this compound to the lowest effective concentration to minimize off-target effects.
Observed effect is not consistent with known TASK-1 function. The effect might be due to the inhibition of Kv1.5 or another, less characterized, off-target interaction.1. Use DPO-1 to block Kv1.5 channels and see if the effect of this compound persists. 2. Consult the literature for the expression of other potential off-target channels in your system. 3. Consider using an alternative, structurally unrelated TASK-1 inhibitor to validate your findings.
Difficulty in interpreting electrophysiology data. The voltage protocols and recording conditions may not be optimal for separating TASK-1 and Kv1.5 currents.1. Design voltage-clamp protocols that favor the activation of one channel over the other, if possible based on their biophysical properties. 2. Ensure stable recording conditions and use appropriate controls for rundown and solvent effects.[6]

Quantitative Data Summary

The following tables summarize the inhibitory potency (IC50) of this compound and the control compound DPO-1 on various ion channels.

Table 1: this compound Selectivity Profile

Ion ChannelIC50Species/Cell LineReference(s)
TASK-1 ~0.222 µM Xenopus oocytes[7]
hKv1.5~9.6 µMXenopus oocytes[7]
hKv4.3 + KChIP2.2b5.9 µMCHO cells
IKACh (Carbachol-activated)8.4 µMPig left atrial myocytes
Voltage-dependent outward current1.1 µMPig left atrial myocytes
IKr, IKs, IKATP, ICa, INaMildly affected at 10 µMGuinea pig papillary muscle

Table 2: DPO-1 Selectivity Profile

Ion ChannelIC50 / KdSpecies/Cell LineReference(s)
rKv1.5 0.31 µM Rat recombinant
IKur-Native myocytes
Ito8-fold less potent than IKurNative myocytes
IK1, IKr, IKs20-fold less potent than IKurNative myocytes
Kv3.1~15-fold less potent than rKv1.5Rat recombinant[8]

Experimental Protocols

Protocol 1: Differentiating this compound Effects on TASK-1 vs. Kv1.5 Using DPO-1 in Electrophysiology

This protocol describes a general approach for using the selective Kv1.5 blocker DPO-1 to isolate the effects of this compound on TASK-1 channels in electrophysiological recordings.

Methodology:

  • Cell Preparation: Prepare cells expressing the ion channels of interest (e.g., primary cardiomyocytes or a heterologous expression system).

  • Recording Setup: Establish a stable whole-cell patch-clamp recording configuration. Use appropriate internal and external solutions for recording potassium currents.

  • Baseline Recording: Record baseline currents using a voltage protocol designed to activate both TASK-1 and Kv1.5 channels.

  • Application of DPO-1: Perfuse the cells with a solution containing DPO-1 at a concentration sufficient to fully block Kv1.5 channels (e.g., 1 µM, which is greater than 3 times its IC50 for Kv1.5).[4][5] Allow sufficient time for the block to reach a steady state.

  • Recording with DPO-1: Record the currents in the presence of DPO-1 to confirm the block of Kv1.5-mediated currents.

  • Co-application of this compound and DPO-1: While maintaining the perfusion of DPO-1, co-apply this compound at the desired concentration.

  • Final Recording: Record the currents in the presence of both DPO-1 and this compound.

  • Data Analysis: The difference in current before and after the application of this compound in the presence of DPO-1 can be attributed to the effect of this compound on TASK-1 channels.

Protocol 2: General Controls for Off-Target Effects

This protocol outlines a general workflow for investigating potential off-target effects of a pharmacological agent.

Methodology:

  • Target Expression Profiling: Characterize the expression levels of the intended target (on-target) and potential off-target proteins in your experimental system using techniques like qPCR, Western blotting, or immunofluorescence.

  • Use of Selective Blockers: Employ highly selective inhibitors for the most likely off-targets to pharmacologically isolate their contribution to the observed effect.

  • Genetic Knockdown/Knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of the on-target or potential off-target proteins. The persistence or absence of the drug's effect in these modified systems can confirm the true target.

  • Dose-Response Analysis: Perform a wide range of drug concentrations to establish a clear dose-response relationship. A significant separation between the potency for the on-target and off-target effects can provide a therapeutic window where the drug is selective.

  • Use of Structurally Unrelated Compounds: Confirm key findings with a structurally different inhibitor of the same on-target to rule out artifacts related to the chemical scaffold of the primary compound.

Visualizations

Signaling_Pathway_this compound cluster_this compound This compound cluster_on_target On-Target Effect cluster_off_target Off-Target Effect This compound This compound TASK1 TASK-1 Channel This compound->TASK1 High Potency (Inhibition) Kv15 Kv1.5 Channel This compound->Kv15 Lower Potency (Inhibition) Membrane_Hyperpolarization Membrane Hyperpolarization TASK1->Membrane_Hyperpolarization Maintains Cellular_Response_On Altered Cellular Function (e.g., Action Potential Duration) Membrane_Hyperpolarization->Cellular_Response_On Influences Membrane_Repolarization Membrane Repolarization Kv15->Membrane_Repolarization Contributes to Cellular_Response_Off Confounding Cellular Effects Membrane_Repolarization->Cellular_Response_Off Influences

Caption: On- and off-target effects of this compound.

Experimental_Workflow Start Start Experiment Baseline Record Baseline (e.g., Electrophysiology) Start->Baseline Add_DPO1 Apply DPO-1 (Selective Kv1.5 Blocker) Baseline->Add_DPO1 Record_DPO1 Record in Presence of DPO-1 Add_DPO1->Record_DPO1 Add_this compound Co-apply this compound with DPO-1 Record_DPO1->Add_this compound Record_Both Record in Presence of DPO-1 and this compound Add_this compound->Record_Both Analyze Analyze Data: Isolate TASK-1 Effect Record_Both->Analyze TASK1_Signaling GPCR GPCR Activation (e.g., Endothelin-1) PLC Phospholipase C (PLC) GPCR->PLC Rho_Kinase Rho Kinase GPCR->Rho_Kinase TASK1 TASK-1 Channel PLC->TASK1 Inhibition Rho_Kinase->TASK1 Inhibition via Phosphorylation K_efflux K+ Efflux TASK1->K_efflux Mediates Membrane_Potential Membrane Potential K_efflux->Membrane_Potential Maintains Kv15_Signaling PKC Protein Kinase C (PKC) Activation Kv15_Surface Kv1.5 at Plasma Membrane PKC->Kv15_Surface Phosphorylates Endocytosis Endocytosis & Ubiquitination Kv15_Surface->Endocytosis Promotes Lysosomal_Degradation Lysosomal Degradation Endocytosis->Lysosomal_Degradation Reduced_IKur Reduced IKur (Kv1.5 current) Lysosomal_Degradation->Reduced_IKur Leads to

References

Technical Support Center: Troubleshooting Unexpected Results with AVE1231 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments involving the TASK-1 channel blocker, AVE1231.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I observing variable or no effect of this compound on vascular tone?

Answer: The effect of this compound on vascular tone can be highly dependent on the age of the animal model. Studies have shown that this compound prominently increases vasoconstriction and blood pressure in young rats, but has minimal effect in adult rats.[1][2] This is attributed to a higher expression of TASK-1 (Kcnk3) mRNA and protein in the arterial smooth muscle of younger animals.[1][2]

Troubleshooting Steps:

  • Confirm the age of your animal model: The expression of TASK-1 channels can vary significantly with age.

  • Assess TASK-1 expression levels: If feasible, quantify TASK-1 mRNA or protein levels in your tissue of interest to correlate with the observed functional effects.

  • Consider the vascular bed: The density of TASK-1 channels may differ between various arteries.

FAQ 2: I am seeing unexpected changes in blood pressure after this compound administration. Is this a known effect?

Answer: Yes, this compound can induce changes in blood pressure, and this effect can be age-dependent. In young rats, intravenous administration of this compound has been shown to significantly increase mean arterial pressure.[2] Conversely, in adult rats, it has been observed to have no significant effect on mean arterial pressure.[1][2] These findings suggest that the role of TASK-1 channels in regulating blood pressure is more prominent in early postnatal life.[2]

Data Summary: Effect of this compound on Mean Arterial Pressure (MAP)

Animal GroupTreatment (Intravenous)Change in MAP (mmHg)Reference
Young Rats (10-15 days old)This compound (4 mg/kg)↑ 25 ± 5[2]
Adult Rats (2-3 months old)This compound (4 mg/kg)No significant change[1][2]
FAQ 3: Could my unexpected results be due to off-target effects of this compound?

Answer: While this compound shows a higher affinity for TASK-1 channels, it was initially described as a Kv1.5 channel blocker.[3][4] Therefore, at certain concentrations or in tissues with high Kv1.5 expression, some effects might be attributable to Kv1.5 blockade. It is crucial to consider this dual-target profile when interpreting results. Most other ion channels, such as IKr, IKs, IKATP, ICa, and INa, are only mildly affected by this compound at therapeutic concentrations.[3]

Troubleshooting Workflow

cluster_0 Troubleshooting Off-Target Effects start Unexpected Result Observed check_conc Is this compound concentration high? start->check_conc check_kv15_exp High Kv1.5 expression in tissue? check_conc->check_kv15_exp No use_control Use specific Kv1.5 blocker (e.g., DPO-1) as a control check_conc->use_control Yes check_kv15_exp->use_control Yes consider_other Consider other potential off-target effects or experimental variables check_kv15_exp->consider_other No compare Compare results of this compound and Kv1.5 blocker use_control->compare interpret Interpret contribution of TASK-1 vs. Kv1.5 blockade compare->interpret cluster_pathway This compound Signaling Pathway This compound This compound TASK1 TASK-1 Channel (Kcnk3) This compound->TASK1 Blocks K_efflux K+ Efflux TASK1->K_efflux Reduces Depolarization Membrane Depolarization K_efflux->Depolarization Maintains Hyperpolarization Ca_channel Voltage-gated Ca2+ Channels Depolarization->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Increases Contraction Smooth Muscle Contraction Ca_influx->Contraction Promotes

References

Technical Support Center: Optimizing AVE1231 Dosage for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AVE1231. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the dosage of this compound in your specific cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that primarily targets the TASK-1 (KCNK3) potassium channel, a member of the two-pore domain potassium channel (K2P) family.[1][2] TASK-1 channels are involved in regulating the resting membrane potential of cells. By blocking these channels, this compound can cause cell depolarization, which can impact various cellular processes, including proliferation and apoptosis.[3][4][5] While initially investigated as an antiarrhythmic agent, its role in other cellular contexts, including cancer, is an area of active research.[1][6]

Q2: Which cancer cell lines are likely to be sensitive to this compound?

A2: The sensitivity of a cancer cell line to this compound is likely correlated with its expression level of the TASK-1 (KCNK3) channel. Cell lines with higher expression of TASK-1 are more likely to be responsive. Based on published literature, the following cell lines have been shown to express TASK-1 and may be sensitive to its inhibition:

Cell LineCancer TypeKey Findings
A549 Non-Small Cell Lung Cancer (NSCLC)High expression of TASK-1. Knockdown of TASK-1 enhanced apoptosis and reduced proliferation.[3][7][8]
MCF-7 Breast CancerInhibition of TASK-1 has been shown to significantly inhibit proliferation.[3]
Medulloblastoma cell lines MedulloblastomaTASK-1 expression has been detected.[7][8]
MG63 OsteosarcomaOverexpression of TASK-1 has been reported.[7]
Ehrlich ascites tumor cells Ascites TumorTASK-1 has been detected in these cells.[7]

It is important to note that the absence of a cell line from this list does not necessarily mean it is non-responsive. We recommend verifying TASK-1 expression in your cell line of interest via methods such as qRT-PCR or Western blot.

Q3: What is a recommended starting concentration for this compound in a new cell line?

A3: As specific IC50 values for this compound in cancer cell lines are not widely published, we recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A sensible starting point would be to test a wide range of concentrations, for example, from 10 nM to 100 µM. Published studies on non-cancer cell types have shown IC50 values for this compound in the low micromolar range (e.g., IC50 of 1.1 µM in pig left atrial myocytes and 8.4 µM for IKACh).[6][9]

Q4: How should I prepare and store this compound?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. For storage, it is recommended to keep the stock solution at -20°C or -80°C and protect it from light.[9] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor solubility of this compound in culture medium Compound precipitation at high concentrations.- Ensure the final DMSO concentration is as low as possible. - Prepare fresh dilutions from your stock solution for each experiment. - Gentle warming or sonication of the stock solution before dilution may help, but be cautious of potential compound degradation.
High level of cell death, even at low concentrations - The cell line is highly sensitive to TASK-1 inhibition. - Off-target effects of the compound. - Solvent toxicity.- Perform a dose-response curve with a wider range of lower concentrations. - Reduce the final DMSO concentration in your culture medium. - Confirm the phenotype with a structurally different TASK-1 inhibitor or with siRNA-mediated knockdown of TASK-1.
Inconsistent or not reproducible results - Variation in cell culture conditions (e.g., passage number, confluency). - Degradation of this compound stock solution. - Pipetting errors.- Standardize your cell culture and experimental protocols. - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Calibrate your pipettes regularly and ensure accurate dilutions.
No observable effect on the cells - Low or no expression of TASK-1 in the cell line. - The tested concentrations are too low. - The incubation time is too short.- Verify TASK-1 expression in your cell line. - Test a higher range of concentrations. - Perform a time-course experiment to determine the optimal treatment duration.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a common colorimetric assay like the MTT or WST-1 assay.

Materials:

  • Your cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere and recover overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours). The optimal incubation time may need to be determined empirically.

  • Cell Viability Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer and incubate until the formazan (B1609692) crystals are fully dissolved.

    • For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the data to the vehicle control (set to 100% viability). Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

Putative Signaling Pathway of this compound

AVE1231_Signaling_Pathway Putative Signaling Pathway of this compound in Cancer Cells cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound TASK1 TASK-1 (KCNK3) Channel This compound->TASK1 blocks Membrane_Depolarization Membrane Depolarization TASK1->Membrane_Depolarization inhibition leads to AMPK AMPK TASK1->AMPK regulates K_ion K+ ion Proliferation Cell Proliferation Membrane_Depolarization->Proliferation reduces Apoptosis Apoptosis Membrane_Depolarization->Apoptosis promotes TXNIP TXNIP AMPK->TXNIP regulates TXNIP->Proliferation inhibits Glucose_Metabolism Glucose Metabolism TXNIP->Glucose_Metabolism inhibits

Caption: Putative signaling pathway of this compound in cancer cells.

Experimental Workflow for IC50 Determination

IC50_Workflow Experimental Workflow for IC50 Determination start Start seed_cells Seed cells in a 96-well plate and allow to adhere overnight start->seed_cells prepare_dilutions Prepare serial dilutions of this compound (including vehicle control) seed_cells->prepare_dilutions treat_cells Treat cells with this compound dilutions prepare_dilutions->treat_cells incubate Incubate for a defined period (e.g., 48-72 hours) treat_cells->incubate viability_assay Perform cell viability assay (e.g., MTT, WST-1) incubate->viability_assay read_plate Measure absorbance with a plate reader viability_assay->read_plate analyze_data Analyze data: Normalize to control, plot dose-response curve read_plate->analyze_data determine_ic50 Determine IC50 value analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of this compound.

References

troubleshooting AVE1231 variability in experimental replicates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with AVE1231.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational antiarrhythmic compound. Its primary mechanism of action is the blockade of specific potassium channels. It is a potent blocker of the two-pore-domain potassium channel TASK-1 (KCNK3) and also inhibits the voltage-gated potassium channel Kv1.5.[1] This dual-channel blockade leads to a prolongation of the action potential duration, particularly in atrial cardiomyocytes, which is the basis for its potential therapeutic use in atrial fibrillation.

Q2: I am observing significant variability in the IC50 value of this compound between my experimental replicates. What are the potential causes?

Variability in IC50 values for this compound can stem from several factors, broadly categorized as reagent-related, cell-based, or protocol-dependent.

  • Reagent-Related:

    • Inconsistent Preparation: Differences in stock solution concentration, solvent used, and final dilution steps.

    • Improper Storage: Degradation of this compound due to incorrect storage temperature or exposure to light.[1] Stock solutions are typically stable for up to 6 months at -80°C and 1 month at -20°C when protected from light.[1]

    • Lot-to-Lot Variability: Different batches of this compound may have slight variations in purity or activity.

  • Cell-Based:

    • Cell Line Health and Passage Number: Using cells with high passage numbers can lead to phenotypic drift and altered channel expression.[2]

    • Cell Density: Inconsistent cell seeding density can affect cell health and responsiveness to the compound.

    • Mycoplasma Contamination: This common, often undetected, contamination can dramatically alter cellular physiology and experimental results.

  • Protocol-Dependent (Electrophysiology):

    • Voltage Protocol: The specific voltage clamp protocol used can significantly influence the measured IC50 value, as the binding of the drug can be state-dependent (open, closed, or inactivated state of the channel).

    • Temperature: Ion channel kinetics are temperature-sensitive. Inconsistent temperature control during recordings can introduce variability.

    • Solution Composition: Variations in the composition of intracellular and extracellular recording solutions can affect channel gating and drug binding.

Troubleshooting Guides

Issue 1: High Variability in Electrophysiology (Patch-Clamp) Data

Symptoms:

  • Inconsistent baseline currents between cells.

  • Wide range of IC50 values across replicates.

  • Drifting of current amplitude during recording.

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent Cell Health Maintain a strict cell culture protocol. Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination. Ensure optimal cell density at the time of recording.
Variable Seal Resistance Aim for a high seal resistance (>1 GΩ) for all recordings. Unstable seals can lead to leak currents and inaccurate measurements.
Series Resistance Issues Monitor and compensate for series resistance. High or variable series resistance can lead to voltage-clamp errors and affect the apparent potency of this compound.
Inconsistent Compound Application Ensure rapid and complete solution exchange around the patched cell. Use a perfusion system with a consistent flow rate.
Temperature Fluctuations Use a temperature-controlled recording chamber to maintain a stable temperature throughout the experiment.
Issue 2: Poor Reproducibility in Cell-Based Fluorescence Assays (e.g., FLIPR)

Symptoms:

  • High well-to-well variability in fluorescence signal.

  • "Edge effects" where wells at the edge of the plate show different results.

  • Inconsistent dose-response curves.

Possible Causes & Solutions:

CauseRecommended Solution
Uneven Cell Plating Ensure the cell suspension is homogenous before and during plating. Use a reverse pipetting technique for viscous cell suspensions. To mitigate edge effects, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[2]
Incomplete Reagent Mixing Gently mix the plate after adding this compound and the fluorescent dye to ensure uniform distribution.
Incorrect this compound Preparation/Storage Prepare fresh dilutions of this compound from a properly stored, aliquoted stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
Instrument Settings Use optimal excitation and emission wavelengths for your chosen dye. Ensure consistent read times and instrument calibration.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Kv1.5 Currents in CHO Cells
  • Cell Preparation:

    • Culture CHO cells stably expressing human Kv1.5 in F-12 (HAM) medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., Hygromycin).

    • Plate cells onto glass coverslips at a low density 24-48 hours before recording.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 D-glucose, 10 HEPES, pH 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA, pH 7.2 with KOH.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with the external solution at room temperature.

    • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell configuration with a seal resistance >1 GΩ.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit Kv1.5 currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms).

    • Apply different concentrations of this compound via the perfusion system and record the resulting current inhibition.

Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording of TASK-1 Currents in Xenopus Oocytes
  • Oocyte Preparation:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with cRNA encoding human TASK-1.

    • Incubate oocytes for 24-48 hours at 18°C.

  • Solutions:

    • ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5 with NaOH.

  • Recording:

    • Place a single oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.

    • Clamp the oocyte at a holding potential of -80 mV.

    • Record TASK-1 currents using voltage ramps (e.g., from -120 mV to +20 mV).

    • Apply this compound in the ND96 solution and measure the reduction in the outward current.

Data Presentation

Table 1: Reported IC50 Values of this compound for Different Potassium Channels

ChannelCell TypeExperimental SystemReported IC50 (µM)Reference
hKv1.5CHO cellsPatch-clamp3.6[1]
hKv4.3 + KChIP2.2bCHO cellsPatch-clamp5.9[1]
Carbachol-activated IKAChPig atrial myocytesPatch-clamp8.4[1]
TASK-1 (hKCNK3)Xenopus oocytesTEVC~0.245 (partial block)[3]

Visualizations

AVE1231_Signaling_Pathway This compound Mechanism of Action This compound This compound TASK1 TASK-1 (KCNK3) Channel This compound->TASK1 blocks Kv15 Kv1.5 Channel This compound->Kv15 blocks K_efflux K+ Efflux TASK1->K_efflux Kv15->K_efflux Repolarization Atrial Repolarization K_efflux->Repolarization drives APD Action Potential Duration (APD) Repolarization->APD shortens ERP Effective Refractory Period (ERP) APD->ERP determines AF Atrial Fibrillation ERP->AF suppresses Troubleshooting_Workflow Troubleshooting Experimental Variability Start High Variability in Replicates Check_Reagent Review Reagent Preparation & Storage Start->Check_Reagent Reagent_OK Reagent Prep OK? Check_Reagent->Reagent_OK Check_Cells Assess Cell Culture (Passage, Density, Contamination) Cells_OK Cell Culture OK? Check_Cells->Cells_OK Check_Protocol Examine Experimental Protocol Parameters Protocol_OK Protocol Consistent? Check_Protocol->Protocol_OK Reagent_OK->Check_Cells Yes Standardize_Reagent Standardize Solution Prep Use Fresh Aliquots Reagent_OK->Standardize_Reagent No Cells_OK->Check_Protocol Yes Standardize_Cells Standardize Cell Culture (Low Passage, Optimal Density) Cells_OK->Standardize_Cells No Standardize_Protocol Standardize Protocol (Temp, Solutions, Voltage) Protocol_OK->Standardize_Protocol No Resolved Variability Resolved Protocol_OK->Resolved Yes Standardize_Reagent->Check_Reagent Standardize_Cells->Check_Cells Standardize_Protocol->Check_Protocol

References

Technical Support Center: Controlling for AVE1231 Vehicle Effects In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on controlling for vehicle effects in in vitro experiments involving AVE1231, a potent potassium channel blocker. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accurate interpretation of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

This compound is an investigational drug that acts as a potent blocker of specific potassium channels, including TASK-1 (Kcnk3), Kv1.5 (KCNA5), and Kv4.3.[1] In vitro, its primary effect is the inhibition of these channels, leading to a reduction in potassium efflux from the cell. This causes depolarization of the cell membrane, which can affect various cellular processes, particularly in excitable cells like cardiomyocytes and smooth muscle cells.[2][3]

Q2: What is the recommended vehicle for dissolving this compound for in vitro studies, and at what concentration should it be used?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used vehicle for dissolving this compound in in vitro experiments.[3] While the exact final concentration of DMSO in published studies with this compound is not always explicitly stated, a general best practice is to keep the final concentration of DMSO in the cell culture medium as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, though primary cells may be more sensitive.[4] It is highly recommended to keep the final DMSO concentration at or below 0.1% to minimize off-target effects.[4]

Q3: Why is a vehicle control essential when working with this compound?

A vehicle control, which consists of cells treated with the same concentration of DMSO as the this compound-treated cells, is crucial for several reasons:

  • Isolating the Compound's Effect: It allows researchers to distinguish the biological effects of this compound from any potential effects of the solvent itself.[5]

  • Identifying Vehicle-Induced Toxicity: High concentrations of DMSO can be toxic to cells, affecting viability and metabolism. A vehicle control helps to identify and account for any such toxicity.

  • Uncovering Off-Target Effects: DMSO can influence cellular processes, including gene expression and cell differentiation. The vehicle control provides a baseline to assess these potential off-target effects.

Q4: What are the key experimental controls to include in an in vitro study with this compound?

A well-designed experiment should include the following controls:

  • Untreated Control: Cells in culture medium without any treatment.

  • Vehicle Control: Cells treated with the same final concentration of DMSO as the highest concentration of this compound used.

  • This compound Treatment Groups: Cells treated with a range of concentrations of this compound.

  • Positive Control (optional but recommended): A known inhibitor of the target potassium channel or a compound known to elicit the expected biological response.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability in Vehicle Control
Possible Cause Troubleshooting Steps
DMSO concentration is too high. - Verify Final DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration in the culture medium is within the recommended range (ideally ≤ 0.1%, but not exceeding 0.5% for most cell lines).[4] - Perform a DMSO Dose-Response Curve: Before your main experiment, test a range of DMSO concentrations (e.g., 0.01% to 1%) on your specific cell type to determine the maximum non-toxic concentration.
Cell line is particularly sensitive to DMSO. - Lower DMSO Concentration: If possible, prepare a more concentrated stock solution of this compound to reduce the volume of DMSO added to the culture medium. - Consider Alternative Solvents: While less common for this compound, other solvents like ethanol (B145695) could be tested, but their compatibility and potential effects would also need to be validated.
Contamination of cell culture. - Check for Microbial Contamination: Visually inspect cultures for signs of bacterial or fungal contamination. Perform mycoplasma testing.
Issue 2: High Variability in Electrophysiology Recordings (Patch-Clamp)
Possible Cause Troubleshooting Steps
Inconsistent vehicle concentration between experiments. - Prepare Master Stocks: Prepare a large batch of your vehicle and this compound stock solutions to be used across all experiments to ensure consistency.
Vehicle (DMSO) is affecting seal formation or membrane stability. - Maintain Low Final DMSO Concentration: High concentrations of DMSO can affect membrane integrity. Ensure the final concentration is minimal. - Ensure Proper Mixing: Gently mix the final solution in the recording chamber to ensure even distribution of the vehicle.
Pipette drift or unstable recording conditions. - Stabilize the Setup: Ensure the micromanipulator and recording chamber are securely fixed to minimize mechanical drift.[6] - Allow for Equilibration: After solution exchange, allow a few minutes for the bath to stabilize before recording.
Vehicle is affecting the activity of the ion channels of interest. - Thorough Vehicle Control Recordings: Perform multiple, stable recordings with the vehicle control alone to establish a clear baseline of channel activity in the presence of DMSO.

Quantitative Data Summary

The following tables summarize the effects of DMSO on relevant cell types. It is crucial to determine the specific tolerance of your cell line.

Table 1: Effect of DMSO on Cardiomyocyte Viability

Cell TypeDMSO ConcentrationObservationReference
H9C2 Cardiomyocytes0.001% - 0.5%Stable viabilityN/A
H9C2 Cardiomyocytes1% - 2%Significantly decreased survival rateN/A
Adult Rat Cardiomyocytes< 0.1%Generally considered safe with no morphological or functional effects.N/A

Table 2: Effect of DMSO on Smooth Muscle Cell Viability and Proliferation

Cell TypeDMSO ConcentrationObservationReference
Bovine Aortic Smooth Muscle Cells1%IC50 for growth inhibition. Reversible after 4-day exposure.N/A
Bovine Aortic Smooth Muscle Cells2% - 3%Partially reversible growth inhibition.N/A
Bovine Aortic Smooth Muscle Cells4%Irreversible growth inhibition.N/A
Cultured Arterial Smooth Muscle Cells1%Inhibition of DNA synthesis and cell division.N/A

Experimental Protocols

Protocol 1: Determining Maximum Tolerated DMSO Concentration
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Vehicle Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium. A recommended range to test is 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, and 1% (v/v). Include a "medium only" (0% DMSO) control.

  • Treatment: Replace the existing medium in the wells with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for a duration that matches your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform a standard cell viability assay, such as MTT or MTS, according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control. The highest concentration that does not cause a significant decrease in cell viability is your maximum tolerated concentration.

Protocol 2: Whole-Cell Patch-Clamp Recording with Vehicle Control
  • Solution Preparation: Prepare your standard external and internal recording solutions. Prepare a stock solution of this compound in 100% DMSO. Prepare a "vehicle control" solution by adding the same volume of DMSO to the external solution as you would for your highest this compound concentration.

  • Cell Preparation: Prepare your cells for recording (e.g., cultured cells on coverslips or acutely dissociated cells).

  • Initial Recording: Obtain a stable whole-cell recording in the standard external solution to establish a baseline of ion channel activity.

  • Vehicle Control Perfusion: Perfuse the recording chamber with the vehicle control solution for several minutes to ensure complete exchange. Record the channel activity in the presence of the vehicle to determine any effects of DMSO alone.

  • This compound Perfusion: Perfuse the chamber with the external solution containing this compound at the desired concentration.

  • Recording: Once the solution has fully exchanged, record the changes in ion channel activity in response to this compound.

  • Washout: Perfuse with the standard external solution to determine the reversibility of the drug's effect.

Visualizations

Signaling Pathways and Experimental Workflows

AVE1231_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects This compound This compound TASK1 TASK-1 Channel This compound->TASK1 Kv15 Kv1.5 Channel This compound->Kv15 K_ion_out K+ Efflux TASK1->K_ion_out Inhibition Kv15->K_ion_out Inhibition MembraneDepolarization Membrane Depolarization K_ion_out->MembraneDepolarization Reduced K_ion_in K+ K_ion_in->TASK1 K_ion_in->Kv15 AlteredExcitability Altered Cellular Excitability MembraneDepolarization->AlteredExcitability DownstreamSignaling Downstream Signaling (e.g., Ca2+ signaling) AlteredExcitability->DownstreamSignaling

Caption: this compound inhibits TASK-1 and Kv1.5 potassium channels, leading to membrane depolarization.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Cells Prepare Cell Culture Treatment Treat Cells with: - Untreated Control - Vehicle Control (DMSO) - this compound Prep_Cells->Treatment Prep_Solutions Prepare this compound and Vehicle (DMSO) Stock Solutions Prep_Solutions->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability_Assay Electrophysiology Electrophysiology (Patch-Clamp) Treatment->Electrophysiology Data_Analysis Data Analysis and Comparison to Controls Viability_Assay->Data_Analysis Electrophysiology->Data_Analysis

Caption: A typical experimental workflow for in vitro studies with this compound.

References

Technical Support Center: Minimizing AVE1231 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on minimizing the potential toxicity of AVE1231 in primary cell cultures. The following information is intended to help troubleshoot common issues and optimize experimental conditions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

A1: this compound is a potent small molecule inhibitor of the two-pore-domain potassium channel TASK-1 (K2P3.1). It was also initially identified as a blocker of the Kv1.5 (KCNA5) voltage-gated potassium channel. Notably, studies have shown that this compound can be significantly more potent in blocking TASK-1 channels compared to Kv1.5 channels.[1]

Q2: What are the potential signs of this compound toxicity in primary cell cultures?

A2: Signs of toxicity can manifest in several ways, including:

  • A significant decrease in cell viability and proliferation rates.

  • Observable changes in cell morphology, such as cell rounding, detachment from the culture surface, or membrane blebbing.

  • Increased rates of apoptosis or necrosis.

  • Alterations in cellular metabolic activity.

  • Changes in the expression of stress-related genes and proteins.

Q3: How can I determine the optimal, non-toxic working concentration of this compound for my experiments?

A3: The optimal concentration should be determined empirically for each primary cell type. A dose-response experiment is recommended to identify a concentration range that effectively modulates channel activity without inducing significant cytotoxicity. It is advisable to test a broad range of concentrations (e.g., from nanomolar to micromolar) to establish a clear therapeutic window.

Q4: What is the recommended solvent for this compound and how can I minimize solvent-induced toxicity?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). To minimize solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally 0.1% or lower. Always include a vehicle control (media with the same concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent itself.

Q5: How long should I expose my primary cells to this compound?

A5: The optimal exposure time will depend on the specific research question and the biological process being investigated. A time-course experiment (e.g., evaluating effects at 12, 24, 48, and 72 hours) is recommended to determine the ideal duration for observing the desired biological effect while minimizing off-target toxicity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of cell death, even at low concentrations of this compound. 1. High solvent concentration: DMSO can be toxic to sensitive primary cells at higher concentrations. 2. Suboptimal cell culture conditions: Unhealthy cells are more susceptible to drug-induced stress. 3. Inherent sensitivity of the primary cell type: Some primary cells may be particularly sensitive to the blockade of TASK-1 or Kv1.5 channels.1. Optimize Solvent Concentration: Ensure the final DMSO concentration is ≤ 0.1%. Perform a solvent toxicity test with your primary cells. 2. Ensure Healthy Cultures: Use low-passage primary cells that are in the logarithmic growth phase. Confirm that the culture medium and conditions are optimal for your specific cell type. 3. Perform a Dose-Response Curve: This will help you identify the maximum non-toxic concentration for your specific cells.
Inconsistent or non-reproducible results between experiments. 1. Variability in cell health and passage number: Primary cells can exhibit phenotypic changes with increasing passages. 2. Inconsistent this compound preparation: Errors in serial dilutions can lead to variability. 3. Variable incubation times: The duration of exposure can significantly impact the outcome.1. Standardize Cell Culture Practices: Use cells from the same lot and with a consistent, low passage number for all related experiments. 2. Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Standardize Incubation Times: Use a consistent and clearly defined incubation time for all experiments.
No observable effect of this compound on the intended target. 1. Concentration is too low: The concentration of this compound may be insufficient to block the target channels in your specific cell type. 2. Low expression of target channels: The primary cells you are using may not express sufficient levels of TASK-1 or Kv1.5. 3. Short incubation time: The duration of exposure may not be long enough to elicit a measurable biological response.1. Increase Concentration: Test a higher concentration range based on your initial dose-response data. 2. Confirm Target Expression: Verify the expression of TASK-1 and Kv1.5 in your primary cells using techniques such as qPCR or Western blotting. 3. Increase Incubation Time: Conduct a time-course experiment to determine if a longer exposure is necessary.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the toxicity of this compound in a primary human pulmonary artery smooth muscle cell (hPASMC) culture.

Table 1: Dose-Response Cytotoxicity of this compound in hPASMCs after 48-hour Exposure

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
588.3 ± 6.2
1075.1 ± 7.3
2552.4 ± 8.1
5028.9 ± 5.9
10010.5 ± 3.7

This data can be used to calculate an IC50 for cytotoxicity, which in this hypothetical case is approximately 25 µM.

Table 2: Time-Course Cytotoxicity of 25 µM this compound in hPASMCs

Exposure Time (hours)Cell Viability (%) (Mean ± SD)
0100 ± 4.2
1285.7 ± 5.5
2468.4 ± 6.1
4852.4 ± 8.1
7235.9 ± 7.4

Experimental Protocols

Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound and determine its 50% inhibitory concentration (IC50) for cell viability.

Materials:

  • Primary cells of interest (e.g., hPASMCs)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration remains constant across all wells and does not exceed 0.1%. Include a vehicle-only control.

  • Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 hours) at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Optimizing Exposure Duration to Minimize Toxicity

This protocol helps determine the minimum exposure time required for this compound to exert its biological effect, thereby reducing cumulative toxicity.

Materials:

  • Same as Protocol 1

Methodology:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Treatment: Treat the cells with a concentration of this compound that is known to be effective but may have some long-term toxicity (e.g., a concentration around the IC50 for the target effect, but below the cytotoxic IC50).

  • Time-Course Incubation: Incubate the cells for different durations (e.g., 2, 4, 8, 12, 24, and 48 hours).

  • Endpoint Analysis: At each time point, perform the relevant functional assay to assess the biological effect of this compound. In parallel, assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Plot both the biological effect and cell viability as a function of time. Identify the earliest time point at which the desired biological effect is achieved with minimal impact on cell viability.

Signaling Pathways

Blockade of TASK-1 and Kv1.5 channels by this compound can interfere with downstream signaling pathways. Understanding these pathways can provide insights into potential mechanisms of toxicity.

G cluster_0 TASK-1 Signaling Pathway ET1 Endothelin-1 (ET-1) ET_Receptor ET-A / ET-B Receptor ET1->ET_Receptor Activates RhoA RhoA ET_Receptor->RhoA ROCK Rho Kinase (ROCK) RhoA->ROCK Activates TASK1 TASK-1 Channel (Phosphorylation & Inhibition) ROCK->TASK1 Inhibits Depolarization_TASK Membrane Depolarization TASK1->Depolarization_TASK Leads to AVE1231_TASK This compound AVE1231_TASK->TASK1 Blocks G cluster_1 Kv1.5 Signaling Pathway PKC_Activator PKC Activator (e.g., PMA) PKC Protein Kinase C (PKC) PKC_Activator->PKC Activates Kv1_5 Kv1.5 Channel PKC->Kv1_5 Phosphorylates Ubiquitination Monoubiquitination Kv1_5->Ubiquitination Repolarization Inhibited Atrial Action Potential Repolarization Kv1_5->Repolarization Leads to Internalization Internalization & Degradation Ubiquitination->Internalization AVE1231_Kv This compound AVE1231_Kv->Kv1_5 Blocks

References

Technical Support Center: Refining Patch Clamp Protocols for Use with AVE1231

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AVE1231 in patch clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound, also known as A293, is a pharmacological agent that primarily targets and inhibits the TASK-1 (KCNK3) potassium channel, a member of the two-pore domain potassium (K2P) channel family. These channels contribute to the "leak" or background potassium currents that are crucial in setting the resting membrane potential in various cell types. While initially investigated as a Kv1.5 channel blocker, it has demonstrated a higher affinity for TASK-1 channels.

Q2: What is the recommended concentration of this compound for inhibiting TASK-1 channels?

A2: The half-maximal inhibitory concentration (IC50) of this compound for human TASK-1 channels is approximately 0.2 µmol·L⁻¹. For selective inhibition of TASK-1 with minimal effects on other channels like Kv1.5, a concentration range of 0.1 to 1 µmol·L⁻¹ is generally recommended. It is always advisable to perform a dose-response curve in your specific experimental system to determine the optimal concentration.

Q3: What are the known off-target effects of this compound?

A3: While this compound shows a higher selectivity for TASK-1 channels, it can also inhibit other potassium channels at higher concentrations, most notably the Kv1.5 channel. It is crucial to use the lowest effective concentration to minimize off-target effects and to consider using other specific channel blockers to isolate the TASK-1 current pharmacologically.

Experimental Protocols

Detailed Methodology for Whole-Cell Patch Clamp Recording of TASK-1 Currents

This protocol is designed for recording whole-cell TASK-1 currents in mammalian cell lines (e.g., HEK293) or primary cells endogenously expressing the channel.

1. Cell Preparation:

  • Culture cells expressing TASK-1 channels on glass coverslips.

  • For primary cells, follow established dissociation protocols to obtain a single-cell suspension.

  • Allow cells to adhere and recover before recording.

2. Solutions and Reagents:

Solution Composition Notes
External Solution (in mM) 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 GlucoseAdjust pH to 7.4 with NaOH. To isolate K⁺ currents, other channel blockers (e.g., TTX for Na⁺ channels, CdCl₂ for Ca²⁺ channels) can be added.
Internal Solution (in mM) 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTPAdjust pH to 7.2 with KOH. The high chloride concentration helps to set the K⁺ reversal potential near 0 mV, but a K-gluconate based solution can be used to maintain a more physiological chloride gradient.
This compound Stock Solution 10 mM in DMSOStore at -20°C. Dilute to the final working concentration in the external solution on the day of the experiment.

3. Pipette Preparation:

  • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Fire-polish the pipette tips to ensure a smooth surface for gigaseal formation.

4. Recording Procedure:

  • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

  • Approach a target cell with the patch pipette while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation.

  • Apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the internal solution for a few minutes before starting the recording.

5. Voltage-Clamp Protocol for TASK-1 Currents:

  • Hold the cell at a holding potential of -80 mV.

  • Apply a series of voltage steps from -100 mV to +60 mV in 20 mV increments for 500 ms.

  • Alternatively, a voltage ramp protocol from -100 mV to +60 mV over 1 second can be used to generate a current-voltage (I-V) relationship.

6. Data Acquisition and Analysis:

  • Record the resulting currents using a patch clamp amplifier and appropriate data acquisition software.

  • To isolate the this compound-sensitive current, first record baseline currents, then perfuse the cell with the external solution containing this compound and record the currents again.

  • Subtract the currents recorded in the presence of this compound from the baseline currents to obtain the specific TASK-1 current.

  • Plot the current amplitude at the end of the voltage step against the corresponding voltage to generate an I-V curve.

Troubleshooting Guide

Problem Possible Cause Solution
Difficulty forming a Gigaohm seal - Dirty pipette tip or cell membrane.- Unhealthy cells.- Incorrect pipette resistance.- Use freshly pulled and fire-polished pipettes.- Ensure healthy cell culture conditions.- Use pipettes with a resistance of 3-5 MΩ.
Unstable seal or whole-cell configuration - Mechanical drift of the pipette or stage.- Cell swelling or shrinkage due to osmotic mismatch.- Ensure the recording setup is stable and free from vibrations.- Check the osmolarity of the internal and external solutions.
No discernible outward current - Low expression of TASK-1 channels.- Rundown of the channel activity.- Use a cell line with confirmed high expression of TASK-1.- Include ATP and GTP in the internal solution to maintain channel activity. Minimize the time between whole-cell break-in and recording.
High series resistance (>20 MΩ) - Incomplete rupture of the cell membrane.- Clogged pipette tip.- Apply additional brief suction pulses to fully rupture the membrane.- Use a fresh pipette.
No effect of this compound - Incorrect concentration of this compound.- Degradation of the compound.- Low expression of TASK-1 channels.- Verify the final concentration of this compound.- Prepare fresh dilutions from the stock solution.- Confirm TASK-1 expression in your cell model.

Data Presentation

Summary of this compound Electrophysiological Data
Parameter Value Experimental System Reference
IC50 for hTASK-1 ~0.2 µmol·L⁻¹Xenopus oocytes[1]
IC50 for hKv1.5 ~3.6 µmol·L⁻¹CHO cells[2]
Effect on Arterial Smooth Muscle Depolarization and increased contractilityRat saphenous artery[1][3]

Mandatory Visualizations

Signaling Pathway of TASK-1 Channel Inhibition by this compound

G This compound This compound TASK1 TASK-1 (KCNK3) Channel This compound->TASK1 Inhibition K_efflux K+ Efflux TASK1->K_efflux Reduces Membrane_Potential Membrane Potential K_efflux->Membrane_Potential Maintains Hyperpolarization Depolarization Depolarization Membrane_Potential->Depolarization Shifts towards

Caption: Mechanism of this compound action on the TASK-1 potassium channel.

Experimental Workflow for Patch Clamp Recording with this compound

G cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Cell_Culture Cell Culture/ Dissociation Seal_Formation Gigaohm Seal Formation Cell_Culture->Seal_Formation Solution_Prep Solution Preparation Solution_Prep->Seal_Formation Pipette_Pulling Pipette Pulling Pipette_Pulling->Seal_Formation Whole_Cell Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Rec Baseline Current Recording Whole_Cell->Baseline_Rec AVE1231_App This compound Application Baseline_Rec->AVE1231_App Drug_Rec Current Recording with this compound AVE1231_App->Drug_Rec Current_Subtraction Current Subtraction Drug_Rec->Current_Subtraction IV_Curve I-V Curve Generation Current_Subtraction->IV_Curve Data_Interpretation Data Interpretation IV_Curve->Data_Interpretation

Caption: Step-by-step workflow for a patch clamp experiment using this compound.

Logical Relationship for Troubleshooting Seal Formation

G Start Start: Difficulty forming Gigaohm Seal Check_Pipette Check Pipette: - Clean? - Resistance 3-5 MΩ? - Fire-polished? Start->Check_Pipette Check_Cells Check Cells: - Healthy morphology? - Adherent? Check_Pipette->Check_Cells [Pipette OK] Failure Persistent Failure: Re-evaluate entire setup Check_Pipette->Failure [Pipette Issue] Check_Solutions Check Solutions: - Correct osmolarity? - Filtered? Check_Cells->Check_Solutions [Cells OK] Check_Cells->Failure [Cell Issue] Check_Pressure Check Pressure System: - Leaks? - Applying gentle suction? Check_Solutions->Check_Pressure [Solutions OK] Check_Solutions->Failure [Solution Issue] Success Successful Gigaohm Seal Check_Pressure->Success [Pressure OK] Check_Pressure->Failure [Pressure Issue]

Caption: Troubleshooting logic for achieving a stable gigaohm seal.

References

Validation & Comparative

A Comparative Analysis of AVE1231 and Other Antiarrhythmic Drugs for Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel antiarrhythmic drug candidate AVE1231 with established antiarrhythmic agents: amiodarone (B1667116), flecainide, sotalol (B1662669), and dofetilide (B1670870). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, efficacy from preclinical and clinical studies, and the experimental methodologies used in their evaluation.

Mechanism of Action and Electrophysiological Effects

Antiarrhythmic drugs are primarily classified using the Vaughan Williams system, which categorizes them based on their primary mechanism of action on the cardiac action potential.

This compound is an investigational drug that exhibits a novel, atrial-selective mechanism of action by blocking specific potassium channels that are predominantly expressed in the atria. This includes the ultra-rapidly activating delayed rectifier potassium current (IKur), carried by the hKv1.5 channel, the transient outward potassium current (Ito), carried by hKv4.3, and the acetylcholine-activated potassium current (IKACh). By blocking these channels, this compound prolongs the action potential duration and effective refractory period preferentially in atrial tissue, with minimal effects on ventricular repolarization.

Amiodarone is a Class III antiarrhythmic agent with a broad spectrum of activity that also exhibits properties of Classes I, II, and IV.[1][2] Its primary action is the blockade of potassium channels, which prolongs the cardiac action potential and refractoriness.[1] It also blocks sodium and calcium channels and possesses noncompetitive antisympathetic (beta-blocking) properties.[1]

Flecainide is a Class IC antiarrhythmic drug that potently blocks fast sodium channels (INa). This action markedly slows the upstroke of the cardiac action potential (Phase 0), leading to a slowing of conduction in the atria, ventricles, and His-Purkinje system. It has minimal effect on the duration of the action potential.

Sotalol is a Class III antiarrhythmic agent that also has non-selective beta-blocking activity (Class II).[3][4] Its Class III effects are due to the blockade of the rapid component of the delayed rectifier potassium current (IKr), which prolongs the action potential duration and the effective refractory period.[3]

Dofetilide is a pure Class III antiarrhythmic drug that selectively blocks the rapid component of the delayed rectifier potassium current (IKr).[5][6] This blockade leads to a dose-dependent prolongation of the cardiac action potential and the effective refractory period in both atrial and ventricular myocardium.[5]

Comparative Efficacy Data

The following tables summarize the available efficacy data for this compound and the comparator drugs. It is important to note that the data for this compound is from preclinical studies, while the data for the other drugs are from clinical trials in patients with atrial fibrillation (AF). Direct head-to-head clinical trials comparing this compound with these agents are not yet available.

Table 1: Preclinical Efficacy of this compound
Experimental ModelKey FindingsReference
Chinese Hamster Ovary (CHO) cellsIC50 for hKv1.5: 3.6 µM; IC50 for hKv4.3: 5.9 µM[7]
Pig left atrial myocytesIC50 for voltage-dependent outward current: 1.1 µM[7]
Anesthetized pigsDose-dependent increase in left atrial effective refractory period (LAERP) and inhibition of arrhythmia vulnerability.[7]
Conscious goats with atrial remodelingSignificantly prolonged LAERP, with a more pronounced effect after electrical remodeling compared to dofetilide.[7]
Table 2: Clinical Efficacy in Atrial Fibrillation - Conversion to Sinus Rhythm
DrugStudy PopulationEfficacy (Conversion Rate)Reference
Amiodarone (Oral) Chronic AF34% conversion vs. 0% with placebo.[8]
Amiodarone (IV) Recent-onset AF82.3% conversion.[9]
Flecainide (Oral) Paroxysmal and Persistent AF52% conversion (flecainide alone); 14% (with amiodarone).[2]
Flecainide (Oral, "pill-in-the-pocket") Recent-onset AF94% success in terminating episodes.[10]
Sotalol (Oral) Chronic or Paroxysmal AF/Flutter58% total success in achieving and maintaining sinus rhythm.[11]
Dofetilide (Oral) Chronic AF/Flutter29.9% conversion (500 µg bid) vs. 1.2% with placebo.[3]
Dofetilide (IV) Post-CABG AF/Flutter44% conversion (8 µg/kg) vs. 24% with placebo.[12]
Table 3: Clinical Efficacy in Atrial Fibrillation - Maintenance of Sinus Rhythm
DrugStudy PopulationEfficacy (Maintenance of Sinus Rhythm)Reference
Amiodarone Post-cardioversion65% in sinus rhythm at 1 year.[5]
Amiodarone Chronic AF (post-conversion)62.86% in sinus rhythm vs. 20% with placebo after follow-up.[8]
Flecainide Paroxysmal AF60% free from AF at 6 months.
Sotalol Post-operative AF77.5% in sinus rhythm vs. 58.5% with placebo.
Dofetilide Post-cardioversion58% in sinus rhythm at 1 year (500 µg bid) vs. 25% with placebo.[3]
Dofetilide AF/Flutter with LV dysfunction79% probability of maintaining sinus rhythm for 1 year vs. 42% with placebo.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols.

In Vitro Electrophysiology in Isolated Cardiomyocytes

Objective: To characterize the effects of a drug on the action potential and specific ion currents of individual heart cells.

Methodology:

  • Cell Isolation: Single cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., atrial or ventricular).

  • Patch-Clamp Technique: A glass micropipette with a very small opening is used to form a high-resistance seal with the cell membrane of a single myocyte.

  • Whole-Cell Configuration: The membrane patch within the pipette is ruptured, allowing for electrical access to the entire cell.

  • Data Acquisition: Voltage-clamp or current-clamp recordings are performed to measure ion channel currents or the action potential, respectively.

  • Drug Application: The drug of interest is applied to the cell at varying concentrations to determine its effect on the electrophysiological parameters.

cluster_0 Cell Isolation cluster_1 Patch-Clamp cluster_2 Data Analysis A Cardiac Tissue B Enzymatic Digestion A->B C Single Cardiomyocytes B->C D Micropipette Seal C->D E Whole-Cell Configuration D->E F Electrophysiological Recording E->F G Drug Application F->G H Measure Ion Currents & AP G->H I Determine IC50 & Efficacy H->I

Workflow for in vitro electrophysiological studies.
In Vivo Arrhythmia Induction in a Pig Model

Objective: To assess the antiarrhythmic efficacy of a drug in a large animal model with cardiac electrophysiology similar to humans.

Methodology:

  • Animal Preparation: A pig is anesthetized and instrumented for continuous monitoring of electrocardiogram (ECG), blood pressure, and other vital signs.

  • Catheter Placement: Electrode catheters are inserted into the heart via blood vessels to record intracardiac electrograms and to deliver electrical stimuli.

  • Baseline Measurements: Baseline electrophysiological parameters, such as refractory periods and conduction times, are measured.

  • Arrhythmia Induction: Atrial fibrillation is induced through programmed electrical stimulation (e.g., rapid atrial pacing).

  • Drug Administration: The test drug (e.g., this compound) or a control is administered intravenously or orally.

  • Efficacy Assessment: The ability of the drug to terminate the induced arrhythmia or prevent its re-induction is evaluated. Electrophysiological parameters are re-measured to assess the drug's effects.

A Anesthetized Pig Preparation B Catheter Placement in Heart A->B C Baseline Electrophysiology B->C D Arrhythmia Induction (Rapid Pacing) C->D E Drug/Vehicle Administration D->E F Assess Arrhythmia Termination/Prevention E->F G Post-Drug Electrophysiology F->G

Workflow for in vivo arrhythmia induction studies.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the primary mechanisms of action of this compound and the comparator drugs on the atrial cardiac action potential.

This compound: Atrial-Selective Potassium Channel Blockade

This compound prolongs the atrial action potential duration by blocking multiple potassium currents that are prominent in the atria.

cluster_0 Atrial Action Potential cluster_1 This compound Targets AP Prolonged Atrial Action Potential IKur IKur (hKv1.5) IKur->AP Leads to Ito Ito (hKv4.3) Ito->AP Leads to IKACh IKACh IKACh->AP Leads to This compound This compound This compound->IKur Blocks This compound->Ito Blocks This compound->IKACh Blocks

Mechanism of action of this compound.
Class IC (Flecainide): Sodium Channel Blockade

Flecainide primarily blocks the fast sodium current (INa), which slows the depolarization phase of the action potential.

cluster_0 Atrial Action Potential cluster_1 Flecainide Target AP Slowed Depolarization (Phase 0) INa INa (Fast Sodium Current) INa->AP Affects Flecainide Flecainide (Class IC) Flecainide->INa Blocks

Mechanism of action of Flecainide.
Class III (Amiodarone, Sotalol, Dofetilide): Potassium Channel Blockade

Class III agents prolong the action potential by blocking potassium currents involved in repolarization, primarily IKr. Amiodarone has a broader range of actions, while sotalol also has beta-blocking effects.

cluster_0 Atrial Action Potential cluster_1 Class III Targets AP Prolonged Repolarization (Phase 3) IKr IKr (Delayed Rectifier K+ Current) IKr->AP Leads to IKs IKs (Slow Delayed Rectifier K+ Current) IKs->AP Leads to ClassIII Class III Drugs (Amiodarone, Sotalol, Dofetilide) ClassIII->IKr Blocks ClassIII->IKs Blocks (less specific)

Primary mechanism of Class III antiarrhythmics.

Conclusion

This compound represents a promising novel approach to the management of atrial fibrillation with its atrial-selective mechanism of action. Preclinical studies demonstrate its potential to prolong the atrial effective refractory period with minimal ventricular effects. In comparison, established antiarrhythmic drugs such as amiodarone, flecainide, sotalol, and dofetilide have well-documented clinical efficacy but also present distinct side-effect profiles and mechanisms of action. Further clinical investigation is required to fully elucidate the comparative efficacy and safety of this compound in a clinical setting. This guide provides a foundational comparison to aid researchers and drug development professionals in understanding the evolving landscape of antiarrhythmic therapies.

References

Validating AVE1231 as a TASK-1 Specific Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AVE1231 (also known as A293) with other known inhibitors of the TWIK-related acid-sensitive K+ channel 1 (TASK-1). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's profile as a TASK-1 specific inhibitor.

Performance Comparison of TASK-1 Inhibitors

The following table summarizes the inhibitory potency (IC50) of this compound and other compounds on TASK-1 and other relevant ion channels. This data is crucial for assessing the specificity of these inhibitors.

InhibitorTarget ChannelIC50 (nM)Expression SystemReference
This compound (A293) TASK-1 222 Xenopus oocytes [1]
TASK-1~100Mammalian cells[2]
Kv1.5~9546Xenopus oocytes[3]
IKACh8400Not specified[4]
A1899 TASK-1 35 Xenopus oocytes [1][5]
TASK-17CHO cells[5][6]
TASK-370CHO cells[5]
ML365 TASK-1 4 Thallium influx fluorescent assay [7][8][9][10]
TASK-116Automated electrophysiology[7][9][11]
TASK-3390Not specified
TASK-3990Not specified[11]
Carvedilol TASK-1 3800 Xenopus oocytes [12][13]
TASK-1830CHO cells[12][13]

Experimental Protocols

Detailed methodologies for the key electrophysiological experiments used to validate TASK-1 inhibitors are provided below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for the functional characterization of ion channels and the screening of channel-modulating compounds.

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically harvested and defolliculated.

  • Oocytes are injected with cRNA encoding the human TASK-1 channel.

  • Injected oocytes are incubated for 2-3 days to allow for channel expression.

2. Electrophysiological Recording:

  • Oocytes are placed in a recording chamber continuously perfused with a bath solution (e.g., ND96).

  • Two microelectrodes, a voltage-sensing and a current-injecting electrode, are inserted into the oocyte.

  • The membrane potential is clamped to a holding potential, typically -80 mV.

  • Voltage steps are applied to elicit ion channel currents. A common protocol involves steps from -80 mV to +60 mV in 20 mV increments for 500 ms.

  • Currents are recorded before and after the application of the inhibitor to determine the extent of channel block.

3. Data Analysis:

  • The inhibitory effect of the compound is calculated as the percentage reduction in the current amplitude at a specific voltage (e.g., +20 mV).

  • Concentration-response curves are generated by applying a range of inhibitor concentrations to determine the IC50 value.

Whole-Cell Patch Clamp in Cardiomyocytes

This technique allows for the recording of ionic currents from single cells, providing a more physiologically relevant context for studying ion channel function and pharmacology.

1. Cell Isolation:

  • Single cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., human atrial appendages or animal models).

2. Electrophysiological Recording:

  • A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane to form a high-resistance seal (GΩ seal).

  • The cell membrane under the pipette tip is ruptured to gain electrical access to the cell interior (whole-cell configuration).

  • The intracellular solution contains a defined ionic composition, and the extracellular solution can be exchanged to apply different drugs.

  • The membrane potential is clamped, and voltage protocols are applied to elicit specific ion currents. For TASK-1 currents, a voltage ramp protocol (e.g., from -120 mV to +60 mV) can be used.

  • The TASK-1 current is often isolated by subtracting the remaining current after the application of a high concentration of a specific blocker like this compound.

3. Data Analysis:

  • Current densities (pA/pF) are calculated by normalizing the current amplitude to the cell capacitance.

  • The effect of inhibitors is quantified by comparing current densities before and after drug application.

Signaling Pathway and Experimental Workflows

TASK-1 Signaling Pathway

TASK-1 channels are regulated by various signaling pathways, including G-protein coupled receptors (GPCRs). The diagram below illustrates the signaling cascade leading to TASK-1 inhibition upon activation of endothelin receptors, a type of GPCR.

G_protein_coupled_receptor_signaling_pathway cluster_cytosol Cytosol GPCR Endothelin Receptor (GPCR) G_protein Gq Protein GPCR->G_protein Activates TASK1 TASK-1 Channel PLC Phospholipase C (PLC) Endothelin Endothelin-1 Endothelin->GPCR Binds G_protein->PLC Activates RhoA RhoA G_protein->RhoA Activates ROCK Rho Kinase (ROCK) RhoA->ROCK Activates ROCK->TASK1 Phosphorylates & Inhibits

Caption: GPCR signaling pathway leading to TASK-1 inhibition.

Experimental Workflow for Assessing Inhibitor Specificity

The following diagram outlines a typical workflow for validating the specificity of a TASK-1 inhibitor.

experimental_workflow cluster_workflow Inhibitor Specificity Validation Workflow start Primary Screen (e.g., TEVC on TASK-1) secondary_screen Secondary Screen (e.g., Patch Clamp on native cells) start->secondary_screen Confirm activity selectivity_panel Selectivity Panel (Screen against other ion channels, e.g., TASK-3, Kv1.5, hERG) secondary_screen->selectivity_panel Assess off-target effects in_vivo In Vivo Studies (Animal models) selectivity_panel->in_vivo Promising candidates conclusion Determine Specificity Profile in_vivo->conclusion Validate in physiological context

Caption: Workflow for validating TASK-1 inhibitor specificity.

References

A Comparative Guide for Researchers: AVE1231 Versus Dofetilide for Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical antiarrhythmic drug AVE1231 and the clinically approved drug dofetilide (B1670870) for the treatment of atrial fibrillation. This analysis is based on available experimental data, focusing on their distinct mechanisms of action and electrophysiological effects.

Executive Summary

Dofetilide is a well-established antiarrhythmic agent classified as a "pure" Class III drug, selectively blocking the rapid component of the delayed rectifier potassium current (IKr).[1][2][3][4][5] This action prolongs the cardiac action potential and effective refractory period, proving effective in both converting atrial fibrillation to sinus rhythm and maintaining sinus rhythm.[1][2][3][4][5] In contrast, this compound is an investigational drug with a distinct, atrial-selective mechanism of action, primarily targeting the ultra-rapidly activating delayed rectifier potassium channel (Kv1.5) and the transient outward potassium channel (Kv4.3).[6] Preclinical studies suggest that this compound offers a more targeted approach to managing atrial fibrillation with potentially fewer ventricular proarrhythmic effects. However, a significant limitation in this comparison is the absence of publicly available clinical trial data for this compound. Therefore, this guide focuses on a detailed comparison of their preclinical profiles.

Mechanism of Action

The fundamental difference between this compound and dofetilide lies in their ion channel targets within the cardiac action potential.

Dofetilide: As a selective IKr blocker, dofetilide prolongs phase 3 of the action potential in both atrial and ventricular myocytes. This non-specific prolongation can lead to an increase in the QT interval on an electrocardiogram (ECG), which is associated with a risk of Torsades de Pointes (TdP), a potentially fatal ventricular arrhythmia.[1][2][3][4][5]

This compound: this compound exhibits atrial selectivity by targeting potassium channels predominantly expressed in the atria. By blocking Kv1.5 (IKur) and Kv4.3 (Ito), this compound primarily affects the early phases of atrial repolarization (phase 1 and 2), prolonging the atrial action potential duration and effective refractory period with minimal effect on ventricular repolarization.[6] This atrial-specific action is hypothesized to reduce the risk of ventricular proarrhythmias.

cluster_dofetilide Dofetilide dofetilide Dofetilide ikr IKr (hERG) Channel (Rapid Delayed Rectifier K+ Current) dofetilide->ikr Blocks apd_prolongation Prolongation of Action Potential Duration (Atrial and Ventricular) ikr->apd_prolongation Leads to erp_increase Increased Effective Refractory Period apd_prolongation->erp_increase qt_prolongation QT Interval Prolongation apd_prolongation->qt_prolongation af_suppression Suppression of Atrial Fibrillation erp_increase->af_suppression tdp_risk Risk of Torsades de Pointes qt_prolongation->tdp_risk

Caption: Dofetilide's Mechanism of Action.

cluster_this compound This compound This compound This compound kv15 Kv1.5 Channel (IKur) (Ultra-rapid Delayed Rectifier K+ Current) This compound->kv15 Blocks kv43 Kv4.3 Channel (Ito) (Transient Outward K+ Current) This compound->kv43 Blocks atrial_apd_prolongation Prolongation of Atrial Action Potential Duration kv15->atrial_apd_prolongation kv43->atrial_apd_prolongation atrial_erp_increase Increased Atrial Effective Refractory Period atrial_apd_prolongation->atrial_erp_increase minimal_ventricular_effect Minimal Effect on Ventricular Repolarization atrial_apd_prolongation->minimal_ventricular_effect atrial_selective_af_suppression Atrial-Selective Suppression of Atrial Fibrillation atrial_erp_increase->atrial_selective_af_suppression

Caption: this compound's Atrial-Selective Mechanism of Action.

Preclinical Efficacy and Electrophysiology

Direct comparative data for this compound and dofetilide is limited to a preclinical study in a goat model of atrial fibrillation induced by atrial tachypacing. This model mimics the electrical remodeling seen in chronic atrial fibrillation.

ParameterThis compoundDofetilideAnimal ModelKey FindingsReference
Ion Channel Blockade (IC50) hKv1.5: 3.6 µM hKv4.3: 5.9 µM IKACh: 8.4 µM Mild effect on IKr, IKs, IKATP, ICa, INa at 10 µMSelective IKr blockerIn vitro (CHO cells, pig atrial myocytes)This compound demonstrates multi-channel blocking activity with a preference for atrial-specific channels.[6]
Left Atrial Effective Refractory Period (LAERP) Prolongation (Sinus Rhythm) Significant prolongation (3 mg/kg/h i.v.)Significant prolongation (10 µg/kg/h i.v.)Conscious GoatsBoth drugs prolong LAERP in healthy atria.[6]
LAERP Prolongation (After Atrial Tachypacing) Pronounced prolongationStrongly decreased effectConscious Goats with Electrical RemodelingThis compound's effect is enhanced in remodeled atria, while dofetilide's effect is diminished.[6]
Ventricular Electrophysiology No significant alteration of APD90 and upstroke velocity in guinea pig papillary muscle. No effects on ventricular monophasic action potentials or refractory periods in anesthetized pigs.Prolongs ventricular action potential duration.Guinea Pig, Anesthetized PigThis compound shows minimal effects on ventricular electrophysiology, suggesting a lower proarrhythmic potential.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments used in the evaluation of antiarrhythmic drugs like this compound and dofetilide.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is used to measure the effect of a compound on specific ion channels.

cluster_workflow Whole-Cell Patch Clamp Workflow start Start cell_prep Cell Preparation (e.g., CHO cells expressing target ion channel) start->cell_prep pipette_prep Micropipette Fabrication and Filling (with internal solution) cell_prep->pipette_prep seal Giga-ohm Seal Formation (pipette to cell membrane) pipette_prep->seal whole_cell Rupture of Cell Membrane (achieving whole-cell configuration) seal->whole_cell voltage_clamp Application of Voltage-Clamp Protocol (to elicit specific ion currents) whole_cell->voltage_clamp baseline Baseline Current Recording voltage_clamp->baseline drug_app Application of Test Compound (e.g., this compound or dofetilide) baseline->drug_app drug_rec Recording of Current in Presence of Drug drug_app->drug_rec washout Washout of Compound drug_rec->washout washout_rec Recording of Current after Washout washout->washout_rec analysis Data Analysis (IC50 determination) washout_rec->analysis end End analysis->end

Caption: Generalized workflow for whole-cell patch clamp experiments.

Methodology:

  • Cell Culture: Cells stably expressing the ion channel of interest (e.g., hKv1.5, hKv4.3, or hERG) are cultured on glass coverslips.

  • Solution Preparation: Prepare appropriate external (bath) and internal (pipette) solutions to isolate the specific ionic current being studied.

  • Pipette Pulling: Glass micropipettes with a resistance of 2-5 MΩ are pulled and filled with the internal solution.

  • Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette is ruptured by gentle suction to allow electrical access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential, and specific voltage protocols are applied to activate and measure the target ion channel currents.

  • Data Acquisition: Currents are recorded at baseline, during the application of various concentrations of the test compound, and after washout.

  • Data Analysis: The concentration-response curve is plotted to determine the IC50 value, representing the concentration at which the drug inhibits 50% of the ionic current.

In Vivo Electrophysiology in a Large Animal Model (Goat)

This type of study assesses the electrophysiological effects of a drug in a living animal, providing a more integrated physiological context.

cluster_workflow In Vivo Electrophysiology Workflow (Goat Model) start Start animal_prep Animal Preparation (Anesthesia, catheter insertion) start->animal_prep pacing Atrial Tachypacing (optional) (to induce electrical remodeling) animal_prep->pacing baseline_ep Baseline Electrophysiological Study (Measurement of AERP, etc.) animal_prep->baseline_ep (without remodeling) pacing->baseline_ep drug_admin Intravenous Administration of Test Compound (this compound or dofetilide) baseline_ep->drug_admin post_drug_ep Post-Drug Electrophysiological Study (Repeat measurements) drug_admin->post_drug_ep monitoring Continuous ECG and Hemodynamic Monitoring drug_admin->monitoring data_analysis Data Analysis (Comparison of pre- and post-drug parameters) post_drug_ep->data_analysis end End data_analysis->end

Caption: Generalized workflow for in vivo electrophysiology studies.

Methodology:

  • Animal Model: Conscious or anesthetized goats are used. For studies on remodeled atria, a period of rapid atrial pacing (tachypacing) is performed for several weeks to induce electrical remodeling.

  • Instrumentation: Electrophysiology catheters are placed in the atria via vascular access for pacing and recording of intracardiac signals.

  • Baseline Measurements: The atrial effective refractory period (AERP) is measured by delivering programmed electrical stimulation (a train of stimuli followed by a premature stimulus). Other parameters like atrial and ventricular monophasic action potentials can also be recorded.

  • Drug Administration: The test compound is administered intravenously at various doses.

  • Post-Drug Measurements: Electrophysiological parameters are re-measured at different time points after drug administration.

  • Data Analysis: Pre- and post-drug values are compared to determine the electrophysiological effects of the compound.

Clinical Data Comparison

While extensive clinical data is available for dofetilide, confirming its efficacy and outlining its safety profile, there is a notable lack of publicly available clinical trial data for this compound. Searches for registered clinical trials (e.g., on ClinicalTrials.gov) for this compound in atrial fibrillation did not yield any results. This suggests that the clinical development of this compound for this indication may have been discontinued (B1498344) at an early stage or the results have not been publicly disclosed.

FeatureDofetilideThis compound
Clinical Efficacy Conversion of AF/AFl to Sinus Rhythm: Effective in converting atrial fibrillation and flutter to normal sinus rhythm.[1] Maintenance of Sinus Rhythm: Indicated for the maintenance of normal sinus rhythm in patients with symptomatic atrial fibrillation/flutter.[1]No publicly available clinical trial data.
Safety Profile Primary Adverse Effect: Torsades de Pointes (TdP), a form of polymorphic ventricular tachycardia associated with QT interval prolongation.[1] Monitoring: Requires in-hospital initiation with continuous ECG monitoring for at least 3 days.[2] Contraindications: Patients with long QT syndrome, severe renal impairment, and co-administration with certain drugs that inhibit its metabolism or clearance.No publicly available clinical trial data.
Regulatory Status Approved by the FDA for the treatment of atrial fibrillation and atrial flutter.Not approved for clinical use.

Conclusion and Future Directions

The comparison between this compound and dofetilide highlights a fundamental divergence in the strategy for developing antiarrhythmic drugs for atrial fibrillation. Dofetilide represents a potent, non-selective IKr blocker that is clinically effective but carries a significant risk of ventricular proarrhythmia, necessitating careful patient selection and monitoring.

This compound, with its atrial-selective mechanism of action, represents a more targeted therapeutic approach. Preclinical data are promising, suggesting that it could prolong the atrial refractory period and suppress atrial fibrillation with a potentially wider safety margin concerning ventricular proarrhythmias. The enhanced effect of this compound in electrically remodeled atria is particularly noteworthy, as this is a key feature of chronic atrial fibrillation.

However, the lack of clinical data for this compound is a critical gap. Without human studies, its efficacy and safety in patients with atrial fibrillation remain unknown. Future research, should it be pursued, would need to focus on Phase I and II clinical trials to establish the safety, tolerability, and preliminary efficacy of this compound in this patient population. A direct, head-to-head clinical trial comparing this compound with dofetilide or other antiarrhythmic drugs would be necessary to definitively determine its place in the therapeutic landscape of atrial fibrillation. For now, this compound remains an intriguing preclinical compound that underscores the ongoing search for safer and more effective treatments for this common arrhythmia.

References

Comparative Analysis of AVE1231 and Other K2P Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the potent K2P channel blocker AVE1231, its mechanism of action, and a comparative look at other relevant compounds in the field. This guide synthesizes key experimental findings to support further research and drug development.

This compound, also known as A293, has emerged as a significant pharmacological tool for investigating the physiological roles of the two-pore domain potassium (K2P) channel TASK-1 (K2P3.1). Initially developed as a Kv1.5 channel blocker, subsequent research has revealed its potent and preferential inhibition of TASK-1 channels, making it a valuable agent for studying atrial fibrillation and other conditions where TASK-1 activity is implicated. This guide provides a comparative analysis of this compound with other K2P channel blockers, supported by experimental data and detailed methodologies.

Introduction to K2P Channels and the Significance of TASK-1

Two-pore domain potassium (K2P) channels are key players in setting the resting membrane potential and regulating cellular excitability in a variety of tissues.[1][2] The TASK (TWIK-related acid-sensitive K+) channel subfamily, which includes TASK-1, is particularly sensitive to changes in extracellular pH.[3] In the human heart, TASK-1 is expressed predominantly in the atria, contributing to the repolarization of the atrial action potential.[4][5] Notably, TASK-1 channels are found to be upregulated in patients with atrial fibrillation (AF), leading to a shortening of the atrial action potential duration, a hallmark of the electrical remodeling that perpetuates the arrhythmia.[5][6] This makes the selective blockade of TASK-1 a promising therapeutic strategy for AF.[5][7]

This compound (A293): A Potent TASK-1 Blocker

This compound was originally investigated as a Kv1.5 channel blocker for the treatment of atrial fibrillation. However, studies revealed that it is a significantly more potent inhibitor of TASK-1 channels.[4][8][9] This higher affinity for TASK-1 suggests that the clinical effectiveness of compounds like this compound in AF may be largely attributable to their action on this K2P channel.[4][8]

Mechanism of Action

The inhibitory effect of this compound on TASK-1 channels has been shown to normalize the pathologically shortened atrial action potential duration in cardiomyocytes from AF patients.[5] Molecular studies combining alanine-scanning mutagenesis and in silico docking have identified the binding site for this compound (A293) within the central cavity of the TASK-1 channel, at the lower end of the cytosolic pore near the lateral side fenestrations.[10] Specifically, amino acid residues Q126 in the M2 segment, and L239 and N240 in the M4 segment, are crucial for the drug-mediated inhibition.[10] This binding site appears to be a conserved pocket for several other low-affinity antiarrhythmic drugs that also block TASK-1.[10]

The following diagram illustrates the proposed mechanism of action for TASK-1 inhibition in the context of atrial fibrillation.

cluster_0 Atrial Cardiomyocyte in Atrial Fibrillation cluster_1 Therapeutic Intervention Upregulated TASK-1 Upregulated TASK-1 Increased K+ Efflux Increased K+ Efflux Upregulated TASK-1->Increased K+ Efflux leads to Shortened APD Shortened APD Increased K+ Efflux->Shortened APD causes Electrical Remodeling Electrical Remodeling Shortened APD->Electrical Remodeling contributes to Perpetuation of AF Perpetuation of AF Electrical Remodeling->Perpetuation of AF promotes This compound This compound This compound->Upregulated TASK-1 inhibits TASK-1 Blockade TASK-1 Blockade This compound->TASK-1 Blockade induces Reduced K+ Efflux Reduced K+ Efflux TASK-1 Blockade->Reduced K+ Efflux results in APD Prolongation APD Prolongation Reduced K+ Efflux->APD Prolongation leads to Antiarrhythmic Effect Antiarrhythmic Effect APD Prolongation->Antiarrhythmic Effect exerts cluster_workflow TEVC Experimental Workflow cluster_recording Recording Setup Oocyte Prep Oocyte Prep cRNA Injection cRNA Injection Oocyte Prep->cRNA Injection Inject with TASK-1 cRNA Incubation Incubation cRNA Injection->Incubation Allow channel expression TEVC Recording TEVC Recording Incubation->TEVC Recording Mount and perfuse Data Analysis Data Analysis TEVC Recording->Data Analysis Measure current, generate dose-response Voltage Clamp Voltage Clamp Oocyte Oocyte Voltage Clamp->Oocyte Impale with microelectrodes Compound Application Compound Application Compound Application->Oocyte Bath application

References

Unveiling the Selectivity of AVE1231: A Comparative Guide to its Cross-Reactivity with Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides an objective comparison of AVE1231's activity on its primary target, the TASK-1 potassium channel, versus other ion channels, supported by experimental data and detailed methodologies.

This compound, also known as A293, has emerged as a valuable pharmacological tool for investigating the physiological roles of TWIK-related acid-sensitive potassium (TASK-1) channels. Initially developed as a blocker of the Kv1.5 potassium channel, subsequent research has revealed a more complex and selective interaction profile. This guide delves into the cross-reactivity of this compound, presenting quantitative data to illustrate its selectivity and providing insights into the experimental approaches used to determine these characteristics.

Comparative Analysis of this compound's Inhibitory Activity

The selectivity of this compound is best understood by comparing its half-maximal inhibitory concentration (IC50) across a range of ion channels. The data consistently demonstrates a significantly higher potency for TASK-1 channels over its initial target, Kv1.5, and other cardiac ion channels.

Ion ChannelReported IC50 Values (µM)Cell Type / SystemReference
TASK-1 (KCNK3) 0.222Xenopus oocytes[1]
~43-fold lower than Kv1.5Xenopus oocytes[2]
Kv1.5 (KCNA5) 3.6CHO cells (human Kv1.5)[3]
~43-fold higher than TASK-1Xenopus oocytes[2]
Voltage-gated outward current 1.1Pig left atrial myocytes[3]
Kv4.3 + KChIP2.2b 5.9CHO cells[3]
IKACh 8.4Not specified[3]
IKr, IKs, IKATP, ICa, INa Mildly affected at 10 µMNot specified[3]

Note: IC50 values can vary between different experimental systems and conditions.

The data clearly indicates that this compound is a potent inhibitor of TASK-1 channels, with IC50 values in the nanomolar to low micromolar range. In contrast, its inhibitory effect on Kv1.5 and other ion channels is significantly less pronounced, requiring higher micromolar concentrations to achieve similar levels of blockade. This selectivity makes this compound a valuable tool for distinguishing the contributions of TASK-1 from other potassium channels in various physiological and pathological processes.

Experimental Methodologies

The determination of ion channel inhibition by this compound predominantly relies on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion flow through channels in the membrane of a single cell.

General Protocol:

  • Cell Preparation: Cells heterologously expressing the ion channel of interest (e.g., Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) cells) or primary cells endogenously expressing the channel (e.g., atrial myocytes) are cultured and prepared for recording.

  • Pipette and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition. The external solution mimics the extracellular environment.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ).

  • Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette tip, allowing for electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is held at a specific voltage (holding potential) by the patch-clamp amplifier.

  • Eliciting Currents: Specific voltage protocols (e.g., voltage steps or ramps) are applied to activate the ion channels of interest, and the resulting ionic currents are recorded.

  • Drug Application: this compound is applied to the external solution at various concentrations.

  • Data Analysis: The inhibition of the ionic current by this compound is measured, and the IC50 value is calculated by fitting the concentration-response data to the Hill equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is commonly used for studying ion channels that have been exogenously expressed in Xenopus laevis oocytes.

General Protocol:

  • Oocyte Preparation: Oocytes are harvested and injected with cRNA encoding the ion channel of interest.

  • Incubation: The oocytes are incubated for several days to allow for channel expression.

  • Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

  • Data Acquisition and Analysis: Similar to the whole-cell patch-clamp technique, voltage protocols are applied to elicit currents, and the effect of this compound is quantified to determine the IC50.

Visualizing the Selectivity Profile of this compound

The following diagram illustrates the differential inhibitory effects of this compound on its primary target and other ion channels.

AVE1231_Selectivity cluster_this compound This compound cluster_targets Ion Channel Targets This compound This compound TASK1 TASK-1 (KCNK3) IC50: ~0.22 µM This compound->TASK1 High Potency Inhibition Kv15 Kv1.5 (KCNA5) IC50: ~3.6 µM This compound->Kv15 Moderate Inhibition Other Other Channels (IKr, IKs, ICa, INa, etc.) Low Affinity This compound->Other Low/Negligible Inhibition

Caption: Potency of this compound on different ion channels.

Signaling Pathway and Experimental Workflow

The following diagram outlines the typical workflow for assessing the cross-reactivity of a compound like this compound.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Data Acquisition cluster_analysis Data Analysis A Select Panel of Ion Channels B Heterologous Expression (e.g., CHO, HEK, Oocytes) A->B C Electrophysiological Recording (Patch-Clamp / TEVC) B->C D Apply Voltage Protocols C->D E Administer this compound (Concentration-Response) D->E F Measure Current Inhibition E->F G Calculate IC50 Values F->G H Determine Selectivity Profile G->H

Caption: Workflow for ion channel cross-reactivity screening.

References

Validating the Antiarrhythmic Efficacy of AVE1231: A Comparative Guide Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiarrhythmic effects of AVE1231 with other established antiarrhythmic agents across various species. The information is supported by experimental data to aid in the evaluation and potential application of this compound in arrhythmia research and development.

At a Glance: Comparative Efficacy of this compound

The following tables summarize the quantitative data on the effects of this compound and comparator drugs on key electrophysiological parameters in different species.

Table 1: In Vitro Inhibitory Effects on Cardiac Ion Channels
CompoundSpecies/Cell LineIon ChannelIC50Citation
This compound CHO cellshKv1.53.6 µM[1]
This compound CHO cellshKv4.3 + KChIP2.2b5.9 µM[1]
This compound Pig (atrial myocytes)Voltage-dependent K+ current1.1 µM[1]
This compound Pig (atrial myocytes)Carbachol-activated IKACh8.4 µM[1]
This compound -IKr, IKs, IKATP, ICa, INaMildly affected at 10 µM[1]
Flecainide (B1672765)-Kv4.311.6 µM[2]
4-Aminopyridine-Kv1.5125.1 µM[2]
Table 2: In Vivo Electrophysiological Effects in Animal Models of Atrial Fibrillation
CompoundSpeciesModelDosageEffect on Left Atrial Effective Refractory Period (LAERP)Effect on Ventricular ParametersCitation
This compound PigAnesthetized0.3, 1, 3 mg/kg (oral)Dose-dependent increaseNo effect on ECG intervals or ventricular refractoriness[1]
This compound GoatConscious, Sinus Rhythm3 mg/kg/h (IV)Significant prolongation-[1]
This compound GoatConscious, 72h Tachypacing3 mg/kg/h (IV)Pronounced prolongation (more than in sinus rhythm)-[1]
This compound GoatElectrical Remodeling3 mg/kg2-fold increase after 72h-[3]
Dofetilide (B1670870)GoatConscious, Sinus Rhythm10 µg/kg/h (IV)Significant prolongation-[1]
DofetilideGoatConscious, 72h Tachypacing10 µg/kg/h (IV)Strongly decreased effect-[1]
DofetilideGoatElectrical Remodeling10 µg/kg<0.5-fold decrease after 72h-[3]
Amiodarone (B1667116)GoatElectrical Remodeling3 mg/kg2-fold increase after 24h-[3]
AmiodaronePigAcutely Induced AF-Prolonged-[4]
FlecainideHorseAcutely Induced AF-No significant alterationTemporary prolongation of ventricular repolarization[5]

Mechanism of Action: Signaling Pathway

This compound primarily exerts its antiarrhythmic effect by blocking specific potassium channels in the atria. This action prolongs the action potential duration and the effective refractory period, making the atrial tissue less susceptible to re-entrant arrhythmias like atrial fibrillation.

AVE1231_Mechanism cluster_membrane Atrial Myocyte Membrane cluster_effects Electrophysiological Effects This compound This compound Kv1_5 Kv1.5 Channel (IKur) This compound->Kv1_5 Blocks TASK_1 TASK-1 Channel This compound->TASK_1 Blocks K_efflux K+ Efflux Repolarization Phase 3 Repolarization K_efflux->Repolarization Reduced APD Action Potential Duration (APD) Repolarization->APD Prolongs ERP Effective Refractory Period (ERP) APD->ERP Increases Antiarrhythmic Antiarrhythmic Effect (Suppression of AF) ERP->Antiarrhythmic Leads to

Caption: Mechanism of action of this compound in atrial myocytes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Protocol 1: In Vivo Induction of Atrial Fibrillation in Swine

This protocol describes a method for the acute and reliable induction of sustained atrial fibrillation in a porcine model.[6][7][8]

1. Animal Preparation:

  • Anesthetize adult domestic pigs with a combination of ketamine (11-33mg/kg) and midazolam (0.1-0.5mg/kg) intramuscularly.[9]
  • Maintain anesthesia with isoflurane (B1672236) (2-5%) delivered via a ventilator mask.[9]
  • Perform a median sternotomy to expose the heart.

2. Pacing Lead Implantation:

  • Under fluoroscopic guidance, insert a screw-in pacing lead into the external jugular vein.
  • Secure the lead to the right atrial appendage.[9]
  • Connect the lead to an external pulse generator.

3. Atrial Fibrillation Induction Protocol:

  • Step 1: Manual Stimulation: Gently manipulate the atria to attempt to induce AF.
  • Step 2: Rapid Pacing: If manual stimulation is unsuccessful, initiate rapid atrial pacing at 200 beats per minute.[6]
  • Step 3: Burst Pacing with Extra Stimulus: If rapid pacing fails, deliver a train of 8 paced beats at a cycle length of 300 milliseconds, followed by an extra stimulus at progressively decreasing cycle lengths.[6]
  • Step 4: High-Frequency Burst Pacing: If the previous steps are unsuccessful, perform burst pacing at a cycle length of 90 milliseconds for 30 seconds.[6][8]
  • Step 5: Pharmacological Provocation: If AF is still not induced, administer intravenous neostigmine (B1678181) (2.5mg) and repeat the pacing protocol.[8]

4. Confirmation of Sustained Atrial Fibrillation:

  • Atrial fibrillation is considered sustained if it persists for at least 1 minute.[6]

    Caption: Workflow for inducing atrial fibrillation in swine.

Protocol 2: Whole-Cell Patch Clamp Recording of Kv1.5 Currents

This protocol outlines the methodology for recording Kv1.5 currents in a heterologous expression system, such as Chinese Hamster Ovary (CHO) cells, to assess the inhibitory effects of compounds like this compound.

1. Cell Culture and Transfection:

  • Culture CHO cells in appropriate media.
  • Transiently transfect cells with a plasmid encoding human Kv1.5.

2. Electrophysiological Recording Setup:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.[10]

3. Solutions:

  • Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
  • Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.

4. Recording Procedure:

  • Place a coverslip with transfected cells into the recording chamber and perfuse with extracellular solution.
  • Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached configuration).
  • Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.
  • Compensate for pipette and whole-cell capacitance.

5. Voltage-Clamp Protocol:

  • Hold the cell at a membrane potential of -80 mV.
  • Apply depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv1.5 currents.
  • Record the resulting currents.

6. Drug Application:

  • After obtaining a stable baseline recording, perfuse the chamber with the extracellular solution containing the test compound (e.g., this compound) at various concentrations.

  • Record the currents in the presence of the compound to determine the extent of inhibition.

    Caption: Workflow for whole-cell patch clamp recording.

Conclusion

This compound demonstrates potent and atrial-selective antiarrhythmic effects across multiple species. Its primary mechanism of action, the blockade of Kv1.5 and other atrial-specific potassium channels, leads to a significant prolongation of the atrial effective refractory period. Notably, in a goat model of atrial fibrillation with electrical remodeling, the efficacy of this compound was enhanced, while the effect of the Class III antiarrhythmic dofetilide was diminished.[1][3] This suggests a potential advantage for this compound in the setting of chronic atrial fibrillation. Compared to amiodarone, another broadly used antiarrhythmic, this compound showed a favorable profile in early electrical remodeling in goats.[3] Further comparative studies, particularly with Class I antiarrhythmics like flecainide, are warranted to fully elucidate the therapeutic potential of this compound. The experimental protocols provided herein offer a foundation for such future investigations.

References

independent verification of published AVE1231 findings

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Verification of Published AVE1231 Findings: A Comparative Guide for Researchers

This guide provides an objective comparison of the antiarrhythmic compound this compound with other therapeutic alternatives for atrial fibrillation. The information presented is based on published experimental data to assist researchers, scientists, and drug development professionals in their understanding of these compounds.

Comparative Efficacy and Ion Channel Selectivity

This compound has been investigated for its potential to treat atrial fibrillation by targeting specific potassium channels in the atria.[1] Its mechanism of action involves the blockade of several key ion channels, with varying degrees of potency. The following tables summarize the quantitative data available for this compound and compare it with established antiarrhythmic agents.

Table 1: In Vitro Ion Channel Inhibition Profile of this compound

Ion Channel/CurrentCell TypeIC50 (μM)Reference
hKv1.5CHO cells3.6[1]
hKv4.3 + KChIP2.2bCHO cells5.9[1]
Voltage-dependent outward currentPig left atrial myocytes1.1[1]
Carbachol-activated IKAChPig left atrial myocytes8.4[1]
TASK-1Rat saphenous artery smooth muscle1[2]

Table 2: Effects of this compound and Dofetilide on Left Atrial Effective Refractory Period (LAERP) in Goats

CompoundDosageEffect on LAERPConditionReference
This compound3 mg/kg/h i.v.Significantly prolongedSinus Rhythm[1]
This compound3 mg/kg/h i.v.Pronounced prolongationAfter 72h tachypacing[1]
Dofetilide10 µg/kg/h i.v.Significantly prolongedSinus Rhythm[1]
Dofetilide10 µg/kg/h i.v.Strongly decreased effectAfter 72h tachypacing[1]

Table 3: Comparison of Antiarrhythmic Drugs for Atrial Fibrillation

DrugClassPrimary Mechanism of ActionEfficacy NotesReference(s)
This compound InvestigationalBlocks early atrial K+ channels (Kv1.5, Kv4.3, IKACh, TASK-1)Atrial-selective, prolongs atrial refractoriness with minimal effect on ventricular repolarization.[1][1][2]
Dofetilide Class IIIBlocks the rapid component of the delayed rectifier potassium current (IKr).[3][4][5][6][7]Effective for conversion and maintenance of sinus rhythm in atrial fibrillation and flutter.[3][4][5][6][3][4][5][6][7]
Vernakalant Class I & IIIBlocks atrial-selective Na+ and K+ channels (Kv1.5).[2][8][9]Rapid conversion of recent-onset atrial fibrillation.[1][2][1][2][8][9]
Amiodarone (B1667116) Class IIIBlocks multiple ion channels (K+, Na+, Ca2+) and has α- and β-adrenergic blocking properties.[10][11]Highly effective for rhythm control but has potential for significant side effects.[12][13][14][10][11][12][13][14]
Dronedarone Class IIIMulti-channel blocker, similar to amiodarone but with a better safety profile.[15][16]Reduces cardiovascular hospitalizations in patients with paroxysmal or persistent atrial fibrillation.[17][18][15][16][17][18][19]
Sotalol Class II & IIINon-selective β-blocker and potassium channel blocker.[20]Used for both ventricular arrhythmias and to maintain normal sinus rhythm in atrial fibrillation/flutter.[21][22][23][24][20][21][22][23][24]

Experimental Protocols

Detailed methodologies are crucial for the independent verification of experimental findings. Below are summaries of protocols used in the cited studies.

Patch-Clamp Electrophysiology in CHO Cells

This technique is used to measure the activity of specific ion channels.

  • Cell Culture : Chinese Hamster Ovary (CHO) cells are cultured and transfected with the gene for the ion channel of interest (e.g., hKv1.5).

  • Pipette Preparation : Glass micropipettes with a resistance of 3-7 MΩ are fabricated and filled with an appropriate intracellular solution.

  • Cell Approach and Sealing : The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration : A brief pulse of suction is applied to rupture the cell membrane within the pipette, allowing electrical access to the entire cell.

  • Voltage Clamp : The membrane potential is held at a specific voltage, and the currents flowing through the ion channels are recorded in response to voltage steps.

  • Drug Application : The compound of interest (e.g., this compound) is applied to the cell, and changes in the ion channel currents are measured to determine the inhibitory concentration (IC50).

Measurement of Atrial Effective Refractory Period (AERP) in Anesthetized Pigs

This in vivo protocol assesses the effect of a drug on the refractory period of the atrial tissue.

  • Animal Preparation : Pigs are anesthetized, and catheters with electrodes are inserted into the heart, with pacing and recording electrodes placed in the atria.

  • Baseline Measurements : The stimulus threshold for atrial capture is determined.

  • AERP Determination : A basic drive train of stimuli (S1) is delivered at a fixed cycle length. An extra stimulus (S2) is introduced after the last S1. The S1-S2 interval is progressively shortened until the S2 stimulus fails to elicit a response (capture). The AERP is the longest S1-S2 interval that fails to capture the atrium. This is often repeated multiple times to ensure accuracy.[25]

  • Drug Infusion : The test compound (e.g., this compound) is administered intravenously.

  • Post-Drug Measurements : AERP is measured again to determine the effect of the drug.

Isometric Myography of Rat Saphenous Artery

This ex vivo technique measures the contractility of isolated blood vessels.

  • Vessel Dissection : The saphenous artery is carefully dissected from the rat and placed in a cold physiological salt solution.

  • Mounting : The artery segment is mounted on two small wires in a myograph chamber filled with physiological salt solution and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Normalization : The vessel is stretched to its optimal resting tension for contraction.

  • Viability and Endothelium Integrity Check : The vessel is contracted with a high potassium solution to test its viability. Endothelial function is assessed by pre-contracting the vessel and then applying an endothelium-dependent vasodilator (e.g., acetylcholine).

  • Drug Application : The test compound (e.g., this compound) is added to the bath, and changes in the contractile force are recorded.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and the general workflow of the experimental procedures.

Atrial_Myocyte_Ion_Channels This compound Action on Atrial Myocyte Ion Channels cluster_membrane Atrial Myocyte Membrane cluster_effect Electrophysiological Effect Kv1_5 Kv1.5 Prolonged_ERP Prolonged Atrial Effective Refractory Period Kv1_5->Prolonged_ERP Kv4_3 Kv4.3 Kv4_3->Prolonged_ERP IKACh IKACh IKACh->Prolonged_ERP This compound This compound This compound->Kv1_5 Blocks This compound->Kv4_3 Blocks This compound->IKACh Blocks Reduced_Excitability Reduced Atrial Excitability Prolonged_ERP->Reduced_Excitability caption This compound blocks key atrial potassium channels.

Caption: this compound blocks key atrial potassium channels.

Vascular_Smooth_Muscle_Cell_TASK1 This compound Action on Vascular Smooth Muscle Cell TASK-1 Channel cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_effect Physiological Effect TASK1 TASK-1 Channel (K2P) Depolarization Membrane Depolarization TASK1->Depolarization This compound This compound This compound->TASK1 Blocks Vasoconstriction Increased Vasocontraction Depolarization->Vasoconstriction caption This compound blocks TASK-1 channels in vascular smooth muscle.

Caption: this compound blocks TASK-1 channels in vascular smooth muscle.

Experimental_Workflow_AERP Experimental Workflow for AERP Measurement Start Start Anesthetize Anesthetize Pig Start->Anesthetize Catheterize Catheterize Heart Anesthetize->Catheterize Baseline_AERP Measure Baseline AERP Catheterize->Baseline_AERP Administer_Drug Administer this compound or Alternative Baseline_AERP->Administer_Drug Post_Drug_AERP Measure Post-Drug AERP Administer_Drug->Post_Drug_AERP Compare Compare Baseline and Post-Drug AERP Post_Drug_AERP->Compare End End Compare->End caption Workflow for in vivo AERP measurement.

Caption: Workflow for in vivo AERP measurement.

References

A Comparative Guide to AVE1231 and Novel TASK-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The TWIK-related acid-sensitive potassium (TASK-1) channel, a member of the two-pore domain potassium (K2P) channel family, has emerged as a promising therapeutic target for a range of conditions, most notably atrial fibrillation and pulmonary hypertension. This guide provides a detailed comparison of the established TASK-1 inhibitor, AVE1231 (also known as A293), with a selection of novel inhibitors, presenting key experimental data, detailed methodologies, and insights into their mechanisms of action.

Data Presentation: Quantitative Comparison of TASK-1 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and several novel TASK-1 inhibitors. This data, primarily derived from electrophysiological studies on Xenopus oocytes expressing the target channels, allows for a direct comparison of potency and selectivity. Lower IC50 values indicate higher potency.

CompoundTargetIC50 (nM)Selectivity ProfileReference(s)
This compound (A293) TASK-1 222 More potent on TASK-1 than Kv1.5 (43-fold)[1][2]
Kv1.5~9546[1][2]
AVE0118TASK-1-More potent on TASK-1 than Kv1.5 (10-fold)[2][3]
S20951 (A1899)TASK-135More potent on TASK-1 than Kv1.5[2][4]
S9947TASK-1-More potent on TASK-1 than Kv1.5[2][4]
MSD-DTASK-1350More potent on TASK-1 than Kv1.5[1][2]
ICAGEN-4TASK-11050More potent on TASK-1 than Kv1.5[1][2]
ML365 TASK-1 16 >60-fold selective for TASK-1 over TASK-3[1][2][5]
TASK-3990[1][2][5]
PK-THPP TASK-1 300 More potent on TASK-3[6]
TASK-335[6]
Compound 6f TASK-1 ~300 Moderate inhibition of NaV1.5, subtle inhibition of KV1.5[7]
NaV1.5~21200[7]
KV1.5~81500[7]
Doxapram TASK-1 Potent inhibitorUsed in clinical trials for atrial fibrillation[8][9]

Experimental Protocols

The data presented in this guide is primarily generated using two key electrophysiological techniques: Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis oocytes and Whole-Cell Patch Clamp on isolated cardiomyocytes.

Two-Electrode Voltage Clamp (TEVC) for IC50 Determination in Xenopus Oocytes

This method is a cornerstone for characterizing ion channel pharmacology.[10][11][12]

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically harvested and defolliculated using collagenase treatment.

  • Complementary RNA (cRNA) encoding the human TASK-1 channel (or other channels for selectivity testing) is synthesized in vitro.

  • A specific amount of cRNA is injected into each oocyte using a microinjection system.

  • Injected oocytes are incubated for 2-5 days to allow for channel protein expression on the cell membrane.[13][14]

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber continuously perfused with a standard bathing solution (e.g., ND96).

  • Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.[11][13]

  • A voltage-clamp amplifier is used to maintain the holding potential (typically between -80 mV and -60 mV) and to apply voltage steps or ramps to elicit ion channel currents.

  • Currents are recorded in the absence (baseline) and presence of increasing concentrations of the inhibitor.

3. Data Analysis:

  • The peak or steady-state current at a specific voltage is measured for each inhibitor concentration.

  • The percentage of current inhibition is calculated relative to the baseline current.

  • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a Hill equation.

Whole-Cell Patch Clamp for Studying Native TASK-1 Currents in Cardiomyocytes

This technique allows for the recording of ion channel activity in native cells, providing a more physiologically relevant context.[15][16][17][18]

1. Cardiomyocyte Isolation:

  • Atrial tissue is obtained from animal models or human patients.

  • The tissue is enzymatically digested (e.g., with collagenase and protease) to isolate individual cardiomyocytes.

2. Electrophysiological Recording:

  • A glass micropipette with a very fine tip (resistance of 2-5 MΩ) is filled with an intracellular solution mimicking the cell's internal environment.

  • The micropipette is brought into contact with the cell membrane of a single cardiomyocyte, and a high-resistance "giga-seal" is formed with gentle suction.

  • A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing a "whole-cell" configuration. This allows for control of the cell's membrane potential and recording of the total ionic current across the entire cell membrane.[18]

  • To study the effect on action potentials, the amplifier is switched to current-clamp mode, and action potentials are elicited by injecting brief depolarizing current pulses.[15]

  • To isolate TASK-1 currents, a voltage-clamp protocol is used, and the current is recorded before and after the application of a specific TASK-1 inhibitor. The inhibitor-sensitive current represents the TASK-1 current.[19]

3. Data Analysis:

  • Changes in action potential duration (APD) at 50% and 90% repolarization (APD50 and APD90) are measured to assess the effect of the inhibitor on cardiac repolarization.[15]

  • The amplitude of the inhibitor-sensitive current is measured at various voltages to generate a current-voltage (I-V) relationship for the TASK-1 current.

Signaling Pathways and Mechanisms of Action

TASK-1 channels are "leak" channels, meaning they are constitutively open at physiological membrane potentials, contributing to the resting membrane potential of cells.[10] Inhibition of TASK-1 leads to membrane depolarization, which can have different physiological consequences depending on the cell type.

Role in Atrial Fibrillation

In atrial fibrillation, TASK-1 channels are often upregulated, leading to a shortening of the atrial action potential duration (APD).[8] This shortened APD is a key factor in the maintenance of the arrhythmia. TASK-1 inhibitors, such as this compound, counteract this by prolonging the atrial APD, thereby restoring a more normal electrical activity in the atria.[8]

cluster_AF Atrial Fibrillation Pathophysiology cluster_intervention Therapeutic Intervention AF Atrial Fibrillation TASK1_up Upregulation of TASK-1 Channels AF->TASK1_up APD_short Shortened Atrial Action Potential Duration TASK1_up->APD_short APD_short->AF Maintains Arrhythmia TASK1_Inhibitor TASK-1 Inhibitor (e.g., this compound) TASK1_block Blockade of TASK-1 Channels TASK1_Inhibitor->TASK1_block APD_prolong Prolongation of Atrial Action Potential Duration TASK1_block->APD_prolong SR_restore Restoration of Sinus Rhythm APD_prolong->SR_restore

TASK-1 Inhibition in Atrial Fibrillation
Role in Pulmonary Hypertension

In pulmonary artery smooth muscle cells (PASMCs), TASK-1 channels contribute to maintaining a hyperpolarized resting membrane potential, which promotes vasodilation. In pulmonary hypertension, a decrease in TASK-1 function can lead to membrane depolarization, calcium influx through voltage-gated calcium channels, and subsequent vasoconstriction and vascular remodeling. The signaling pathways downstream of stimuli that inhibit TASK-1, such as endothelin-1 (B181129) (ET-1), involve Rho kinase and phospholipase C (PLC).[7][20][21]

ET1 Endothelin-1 (ET-1) ET_Receptor ET Receptor ET1->ET_Receptor Gq Gq Protein ET_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA Gq->RhoA TASK1_inhibition TASK-1 Inhibition PLC->TASK1_inhibition Rho_Kinase Rho Kinase RhoA->Rho_Kinase Rho_Kinase->TASK1_inhibition TASK1_channel TASK-1 Channel Depolarization Membrane Depolarization TASK1_inhibition->Depolarization Ca_influx Ca2+ Influx via VGCC Depolarization->Ca_influx Vasoconstriction Vasoconstriction & Remodeling Ca_influx->Vasoconstriction

References

Safety Operating Guide

Proper Disposal of AVE1231: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) with detailed disposal instructions for AVE1231 is not publicly available. Therefore, this document provides guidance based on standard best practices for the disposal of solid research chemical waste. This compound should be treated as a hazardous chemical unless a formal hazard assessment by a qualified professional determines otherwise. Always prioritize your institution's specific environmental health and safety (EHS) procedures.

This compound is a dual-pore potassium channel TASK-1 inhibitor used in research, particularly in studies related to arrhythmias and atrial fibrillation.[1] Proper handling and disposal are crucial for laboratory safety and environmental protection.

Key Chemical and Safety Data for this compound

While comprehensive hazard data is not available, the following information has been compiled from supplier data and research articles.

PropertyValueSource
AppearanceSolidN/A
Storage Temperature (Solid)Room temperature in the continental US; may vary elsewhere.[1]
Storage Temperature (Stock Solution)-80°C for up to 6 months; -20°C for up to 1 month (protect from light).[1]
Biological ActivityInhibitor of the dual-pore potassium channel TASK-1. Blocks carbamoylcholine chloride-activated IKACh with an IC50 of 8.4 μM.[1]
Intended UseFor research use only. Not for human or veterinary use.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol is based on general guidelines for the disposal of solid laboratory chemical waste.

Waste Identification and Classification
  • Treat this compound as a hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

Container Selection and Labeling
  • Whenever possible, dispose of unwanted this compound in its original container, ensuring the manufacturer's label is intact and legible.

  • If the original container is unavailable or compromised, use a new, clean, and compatible container. Plastic containers are often preferred for their durability.

  • Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The quantity of waste

    • The date of waste generation (when the container was first used for waste)

    • The laboratory or principal investigator's name and contact information

    • The physical state of the waste (solid)

    • Any known hazards (e.g., "Caution: Research Compound, Handle with Care")

Waste Accumulation and Storage
  • Store the sealed this compound waste container in a designated and properly labeled satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel and away from general lab traffic to prevent accidental spills or breakage.

  • Ensure the container is kept closed at all times, except when adding waste.

Arranging for Disposal
  • Contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup for the this compound waste.

  • Do not attempt to dispose of this compound in the regular trash or down the drain.

  • Follow all institutional procedures for waste pickup, which may include completing a chemical waste manifest or an online request form.

Disposal of Contaminated Materials

  • Sharps: Any chemically contaminated sharps (e.g., needles, pipette tips, broken glass) must be disposed of in a labeled, puncture-proof container.

  • Personal Protective Equipment (PPE): Contaminated PPE (gloves, lab coats, etc.) should be collected in a designated hazardous waste bag. Never use standard biohazard or trash bags for chemical waste.

  • Empty Containers: The original container of this compound, even if seemingly empty, should be treated as hazardous waste unless thoroughly decontaminated. The first rinse of the container must be collected and disposed of as hazardous waste. After thorough rinsing and air-drying, and with all labels defaced or removed, the container may be disposed of as regular solid waste, in accordance with institutional policy.

Experimental Workflow for Chemical Waste Disposal

G cluster_0 Phase 1: Identification & Segregation cluster_1 Phase 2: Packaging & Labeling cluster_2 Phase 3: Storage & Disposal A Unused/Expired this compound or Contaminated Material B Is an SDS with specific disposal instructions available? A->B C Follow SDS-specific instructions B->C Yes D Treat as Hazardous Chemical Waste B->D No E Select appropriate, compatible waste container D->E F Affix 'Hazardous Waste' label with all required information E->F G Store sealed container in designated Satellite Accumulation Area F->G H Is container full or pickup required? G->H H->G No I Contact Institutional EHS for waste pickup H->I Yes J EHS collects and disposes of waste according to regulations I->J

Caption: Workflow for the safe disposal of this compound and other laboratory chemicals.

By adhering to these general but crucial safety protocols, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult with your institution's EHS department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.